Technical Documentation Center

2-Methyl-3-phenoxypropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-3-phenoxypropanoic acid
  • CAS: 103323-93-9

Core Science & Biosynthesis

Foundational

2-Methyl-3-phenoxypropanoic Acid: Structural Profiling and Synthetic Applications in Medicinal Chemistry

Executive Summary As a privileged building block in modern medicinal chemistry, 2-Methyl-3-phenoxypropanoic acid (CAS: 103323-93-9) serves as a critical intermediate for synthesizing diverse pharmacological agents. Its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged building block in modern medicinal chemistry, 2-Methyl-3-phenoxypropanoic acid (CAS: 103323-93-9) serves as a critical intermediate for synthesizing diverse pharmacological agents. Its structural architecture—featuring an aromatic ether linked to an α -methyl carboxylic acid—provides a versatile scaffold for exploring structure-activity relationships (SAR). This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic utility in drug discovery (from cystic fibrosis transmembrane conductance regulator [CFTR] modulators to voltage-gated sodium channel blockers), and field-validated experimental protocols for its functionalization.

Chemical Architecture and Physicochemical Profile

The utility of 2-Methyl-3-phenoxypropanoic acid stems from its bifunctional nature. The carboxylic acid moiety allows for facile coupling reactions (e.g., amidation, esterification), while the phenoxy ring provides lipophilicity and π−π stacking capabilities crucial for target binding. Critically, the chiral center at the C2 position ( α -carbon) dictates the three-dimensional orientation of downstream derivatives, often leading to pronounced stereoselective pharmacological effects [1].

To ensure predictable pharmacokinetics and reactivity, the core physicochemical parameters are summarized below:

PropertyValue / Description
Molecular Formula C10H12O3
Monoisotopic Mass 180.07864 Da [2]
CAS Registry Number 103323-93-9 (Racemic) 639010-93-8 ((2R)-enantiomer) [3]
SMILES String CC(COC1=CC=CC=C1)C(=O)O
Calculated Density 1.141 g/cm³ [3]
Boiling Point ~279.8 °C at 760 mmHg [3]
Lipophilicity (cLogP) ~2.6 [4]

Mechanistic Role in Drug Discovery

Allosteric Modulation of CFTR

In the pursuit of novel therapeutics for secretory diarrhea and cystic fibrosis, 2-methyl-3-phenoxypropanoic acid serves as a critical linker moiety. Recent structure-based drug design efforts utilized the (S)-enantiomer of this acid to synthesize a library of CFTR potentiators and inhibitors (e.g., compound '853 analogs) [5]. By coupling the carboxylic acid with various substituted anilines and heterocyclic amines, researchers discovered ligands that bind to an allosteric site outside the CFTR pore. The α -methyl group restricts the conformational flexibility of the linker, locking the molecule into a bioactive pose that maximizes binding affinity [5].

Stereoselective Voltage-Gated Na+ Channel Blockade

The compound is a direct precursor to optically active analogues of Mexiletine, a Class IB antiarrhythmic agent. By converting the carboxylic acid to a carbamate, followed by hydrolysis to the corresponding amine, researchers bypass the need for late-stage chiral resolution [1]. Electrophysiological evaluations reveal that the (R)-enantiomers of these analogues exhibit significantly higher potency in blocking voltage-gated sodium channels than their (S)-counterparts, underscoring the necessity of stereoretentive synthetic pathways [4].

Transition-Metal Catalyzed C-H Activation

Beyond direct incorporation into APIs, 2-methyl-3-phenoxypropanoic acid is utilized to study fundamental organometallic methodologies. It has been successfully employed in palladium-catalyzed intramolecular oxidative coupling between unactivated aliphatic C-H and aryl C-H bonds [6]. Interestingly, the successful cyclization of this mono-methylated substrate demonstrated that the steric bulk of a gem-dimethyl group (the Thorpe-Ingold effect) is not strictly required for this class of C-H activation, thereby broadening the scope of accessible cyclic scaffolds [6].

G A 2-Methyl-3-phenoxypropan-1-ol (Starting Material) B Oxidation (Jones or RuO2/NaIO4) Preserves α-Chiral Center A->B Oxidation C 2-Methyl-3-phenoxypropanoic acid (Core Scaffold) B->C Yields D Amide Coupling (HATU/DIPEA) -> CFTR Modulators C->D Pathway 1 E Curtius Rearrangement -> Mexiletine Analogues C->E Pathway 2 F Pd-Catalyzed C-H Activation -> Chroman Derivatives C->F Pathway 3

Synthetic pathways and medicinal applications of 2-Methyl-3-phenoxypropanoic acid.

Experimental Methodologies: Synthesis and Functionalization

To ensure high reproducibility and scientific integrity, the following protocols integrate self-validating analytical checkpoints.

Stereoretentive Oxidation Protocol

The synthesis of the acid from its corresponding primary alcohol requires conditions that prevent the epimerization of the sensitive α -chiral center. While Jones reagent can be used for robust scaling [7], the RuO2​/NaIO4​ catalytic system is preferred for strict enantiomeric preservation [1].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, prepare a biphasic mixture of Ethyl Acetate (15 mL) and a 10% aqueous solution of NaIO4​ (30 mL).

  • Catalyst Addition: Add a catalytic amount of RuO2​⋅H2​O . Ensure vigorous mechanical stirring to maintain the emulsion.

  • Substrate Addition: Dissolve 3.0 mmol of enantiopure 2-methyl-3-phenoxypropan-1-ol in 15 mL of Ethyl Acetate. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture continuously for 18 hours. The causality of the extended time at room temperature is to ensure complete oxidation without the thermal energy that could drive α -proton abstraction and subsequent racemization.

  • Work-up: Separate the organic and aqueous phases. Extract the aqueous phase twice with Ethyl Acetate. Wash the combined organic layers with saturated NaHCO3​ to extract the carboxylic acid as its sodium salt (leaving unreacted alcohol in the organic layer).

  • Isolation: Carefully acidify the aqueous phase with 2 N HCl to pH ~2, then extract with Ethyl Acetate. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Validation: Confirm the product via LC-MS (expected [M−H]− at m/z≈179.07 ) and polarimetry to verify the retention of optical rotation.

Standardized Amide Coupling Workflow

Coupling 2-methyl-3-phenoxypropanoic acid with complex heterocyclic amines (e.g., indoline-4-carbonitrile) requires a highly efficient coupling reagent to prevent the formation of unreactive esters or epimerization [8]. HATU is selected over EDC/HOBt due to its superior kinetics in forming the active HOAt ester.

Step-by-Step Procedure:

  • Activation: Dissolve 2-methyl-3-phenoxypropanoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The use of DIPEA (a non-nucleophilic base) prevents unwanted side reactions while efficiently deprotonating the acid to initiate HATU attack.

  • Incubation: Stir at 0∘C for 15 minutes to allow complete formation of the active ester.

  • Coupling: Slowly add the target amine (1.0 eq) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated NH4​Cl to neutralize excess base. Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Analyze the purified fractions via 1H -NMR. The disappearance of the broad carboxylic acid OH peak (~11-12 ppm) and the appearance of a sharp amide N-H peak (~8.0 ppm) confirm successful coupling.

References

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • 2-methyl-3-phenoxypropanoic acid (C10H12O3) | PubChemLite |[Link]

  • LogP and Stereoselectivity of Mexiletine Analogues | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Structure-based discovery of CFTR potentiators and inhibitors | PMC - NIH |[Link]

  • Intramolecular Oxidative Coupling between Unactivated Aliphatic C–H and Aryl C–H Bonds | ACS Publications |[Link]

  • Synthesis Protocols for CFTR Modulators | PMC - NIH |[Link]

Exploratory

Comprehensive Technical Guide: 2-Methyl-3-phenoxypropanoic Acid (CAS 103323-93-9) – Physicochemical Profiling and Synthetic Applications

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chiral building blocks is foundational to developing stereoselective therapeutics. 2-Methyl-3-phenoxypropanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chiral building blocks is foundational to developing stereoselective therapeutics. 2-Methyl-3-phenoxypropanoic acid (CAS 103323-93-9) is a highly versatile, stereogenic intermediate utilized extensively in the synthesis of voltage-gated sodium channel (Nav) blockers and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mass spectrometry profiling, pharmacological utility, and field-proven synthetic methodologies.

Core Physicochemical Profile & Mass Spectrometry Data

In drug development, distinguishing between a compound's molecular weight and its exact monoisotopic mass is critical for accurate analytical validation. While the molecular weight accounts for the natural isotopic distribution (essential for stoichiometric calculations in bulk synthesis), the exact mass is the definitive metric used in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and rule out isobaric impurities.

Quantitative Data Summary

The following table summarizes the foundational chemical parameters of 2-Methyl-3-phenoxypropanoic acid, grounded in established chemical databases [1].

PropertyValueScientific Relevance
CAS Registry Number 103323-93-9Unique identifier for the racemic and undefined stereoisomeric forms.
Molecular Formula C10H12O3Defines the atomic composition.
Molecular Weight 180.20 g/mol Used for molarity and yield calculations; reflects natural isotopic abundance.
Exact Mass (Monoisotopic) 180.07864 DaCritical for HRMS (e.g., TOF, Orbitrap). Calculated using purely 12C, 1H, and 16O.
SMILES CC(COc1ccccc1)C(O)=OFacilitates computational docking and cheminformatics modeling.

Analytical Causality in HRMS: When analyzing this compound via Electrospray Ionization (ESI) in negative ion mode, the expected deprotonated molecular ion [M-H]- will present at an m/z of 179.07136 (180.07864 - 1.00728). Detecting this specific mass-to-charge ratio with sub-5 ppm mass accuracy validates the structural integrity of the synthesized batch, confirming the absence of over-oxidized byproducts.

Pharmacological Significance & Mechanistic Pathways

2-Methyl-3-phenoxypropanoic acid is not a final active pharmaceutical ingredient (API) itself, but rather a critical chiral scaffold. Its stereocenter (the alpha-methyl group) dictates the spatial orientation of downstream derivatives, which is paramount for target engagement.

Voltage-Gated Sodium Channel (Nav) Blockers

The compound is heavily utilized in the synthesis of optically active Mexiletine analogues [2]. These analogues act as stereoselective, use-dependent blockers of skeletal muscle Nav channels. The causality here is structural: the phenoxy group provides lipophilic anchoring within the channel's inner pore, while the chiral methyl group ensures optimal alignment with the receptor site, effectively reducing action potential firing in conditions like myotonia congenita.

CFTR Modulators

Recent structure-based discovery efforts have also employed this acid as a precursor for CFTR potentiators [3]. The carboxylic acid moiety serves as a functional handle for amide coupling, linking the phenoxy-aliphatic tail to complex heterocyclic core structures that stabilize the open conformation of the CFTR channel.

G A 2-Methyl-3-phenoxypropanoic acid (Chiral Scaffold) B Mexiletine Analogues (Active API) A->B Chemical Derivatization C Voltage-Gated Na+ Channels (Nav1.x) B->C Stereoselective Binding D Use-Dependent Blockade (Inner Pore) C->D State-dependent Affinity

Pharmacological pathway illustrating the role of 2-Methyl-3-phenoxypropanoic acid in Nav blockade.

Stereoselective Synthetic Methodology & Self-Validating Purification

Synthesizing the enantiomerically pure forms (e.g., (+)-(S)- or (-)-(R)-2-Methyl-3-phenoxypropanoic acid) requires a methodology that prevents the epimerization of the labile alpha-chiral center. While harsh oxidants (like Jones reagent) have been used [3], the catalytic Ruthenium(IV) oxide / Sodium periodate (RuO2/NaIO4) system is vastly superior for preserving enantiomeric excess (ee) [2].

Experimental Protocol: RuO2/NaIO4 Catalytic Oxidation

The following protocol describes the synthesis of (+)-(S)-2-Methyl-3-phenoxypropanoic acid from (+)-(R)-2-methyl-3-phenoxy-1-propanol.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with mechanical stirring (Teflon blades recommended to prevent catalytic degradation), prepare a biphasic mixture containing 15 mL of Ethyl Acetate (EtOAc) and 30 mL of a 10% aqueous NaIO4 solution.

  • Catalyst Addition: Add a catalytic amount of RuO2·H2O. Causality: The NaIO4 acts as a stoichiometric co-oxidant, continuously oxidizing the resting Ru(IV) back to the active Ru(VIII) species (RuO4), allowing for extremely mild reaction conditions.

  • Substrate Addition: Dissolve 3.0 mmol of the chiral precursor, (+)-(R)-2-methyl-3-phenoxy-1-propanol, in 15 mL of EtOAc. Add this solution dropwise to the biphasic mixture.

  • Oxidation: Stir the mixture vigorously at room temperature for 18 hours. The biphasic nature prevents over-oxidation and limits the residence time of the product in the highly oxidative aqueous phase.

The Self-Validating Purification System

A robust protocol must validate itself through its physical behavior before analytical instruments are even turned on. We achieve this through a pH-driven phase-switching extraction:

  • Phase Separation: Halt stirring and separate the organic and aqueous phases. Wash the aqueous phase twice with fresh EtOAc to capture any residual organics.

  • Base Extraction (The Validation Check): Treat the combined organic extracts with a saturated aqueous NaHCO3 solution.

    • Self-Validation Logic: The target carboxylic acid is deprotonated, forming a water-soluble sodium salt that migrates to the aqueous phase. Any unreacted starting alcohol or non-acidic impurities remain trapped in the organic phase. If the aqueous phase yields product in the next step, the oxidation was successful.

  • Acidification & Recovery: Isolate the aqueous phase and carefully acidify it with 2N HCl until the pH drops below 3. The target acid will precipitate or phase-separate. Extract this newly formed free acid with fresh EtOAc, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure to yield the pure product.

G N1 Precursor: (R)-2-methyl-3-phenoxy-1-propanol N2 Catalytic Oxidation RuO2·H2O / NaIO4 (EtOAc/H2O) N1->N2 Mild conditions preserve chirality N3 Phase Separation & Extraction (Aqueous NaHCO3) N2->N3 18h Stirring N4 Acidification (2N HCl) & EtOAc Extraction N3->N4 Removes unreacted alcohol (Self-Validation) N5 Target: (S)-2-Methyl-3-phenoxypropanoic acid N4->N5 Yields pure carboxylic acid

Stereoselective synthetic workflow and self-validating purification of the target compound.

By adhering to this methodology, application scientists can ensure the generation of high-purity, stereochemically intact 2-Methyl-3-phenoxypropanoic acid, ready for downstream coupling in advanced drug discovery pipelines.

References

  • MolPort. "2-methyl-3-phenoxypropanoic acid | 103323-93-9." MolPort Chemical Database.
  • De Luca, A., et al. "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry - ACS Publications, October 31, 2003.
  • National Institutes of Health (NIH). "Structure-based discovery of CFTR potentiators and inhibitors - PMC." PubMed Central.
Foundational

An In-depth Technical Guide to the Stereochemical Properties of (R)- and (S)-2-Methyl-3-phenoxypropanoic Acid Enantiomers

Abstract This technical guide provides a comprehensive examination of the stereochemical properties of the enantiomers of 2-Methyl-3-phenoxypropanoic acid, (R)- and (S)-2-Methyl-3-phenoxypropanoic acid. Chirality plays a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of the enantiomers of 2-Methyl-3-phenoxypropanoic acid, (R)- and (S)-2-Methyl-3-phenoxypropanoic acid. Chirality plays a pivotal role in the pharmacological and toxicological profiles of bioactive molecules. Within the class of 2-arylpropionic acids, to which 2-Methyl-3-phenoxypropanoic acid belongs, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be less active or contribute to undesirable side effects. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, chiral separation, and spectroscopic characterization of these enantiomers. Furthermore, it delves into the potential biological significance of their stereochemistry, drawing parallels with closely related and well-studied analogs.

Introduction: The Significance of Chirality in Arylpropionic Acids

The arylpropionic acid derivatives represent a significant class of compounds, most notably including the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] A cardinal feature of many of these molecules is the presence of a stereogenic center at the alpha-position to the carboxylic acid, leading to the existence of (R)- and (S)-enantiomers. The three-dimensional arrangement of substituents around this chiral center is a critical determinant of the molecule's interaction with biological targets, such as enzymes and receptors, which are themselves chiral.[2]

For many NSAIDs in the 2-arylpropionic acid family, the (S)-enantiomer is predominantly responsible for the anti-inflammatory activity, which arises from the inhibition of cyclooxygenase (COX) enzymes.[3] The (R)-enantiomer, in some cases, can undergo in-vivo chiral inversion to the active (S)-form.[4] In other applications, such as herbicides, the (R)-isomers of 2-(phenoxy)propionate derivatives are often the biologically active form.[5] This stereoselectivity underscores the imperative for robust methods to synthesize, separate, and characterize enantiomerically pure forms of these compounds to optimize therapeutic efficacy and minimize off-target effects.

This guide will focus on the stereochemical attributes of (R)- and (S)-2-Methyl-3-phenoxypropanoic acid, providing both theoretical grounding and practical, field-proven methodologies for their study.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-2-Methyl-3-phenoxypropanoic acid can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Enantioselective synthesis aims to create a single enantiomer directly. While specific literature for the asymmetric synthesis of 2-Methyl-3-phenoxypropanoic acid is not abundant, methodologies developed for related 2-arylpropionic acids can be adapted. A plausible synthetic pathway involves the asymmetric alkylation of a prochiral precursor.

Conceptual Workflow for Asymmetric Synthesis:

Prochiral Prochiral Precursor (e.g., Phenoxyacetic acid derivative) Intermediate Diastereomeric Intermediate Prochiral->Intermediate Coupling ChiralAux Chiral Auxiliary ChiralAux->Intermediate Base Base Methylating Methylating Agent Methylating->Intermediate Asymmetric Alkylation Target Enantiomerically Enriched 2-Methyl-3-phenoxypropanoic acid Intermediate->Target Hydrolysis Cleavage Cleavage of Auxiliary Cleavage->Target

Figure 1: Conceptual workflow for the asymmetric synthesis of an enantiomer of 2-Methyl-3-phenoxypropanoic acid using a chiral auxiliary.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture. This can be achieved through several methods, including the formation of diastereomeric salts or enzymatic resolution.

Protocol for Chiral Resolution via Diastereomeric Salt Formation:

  • Racemate Preparation: Synthesize racemic 2-Methyl-3-phenoxypropanoic acid. A general method for synthesizing related 2-phenylpropionic acids involves the methylation of the corresponding arylacetonitrile followed by hydrolysis.[6]

  • Selection of Resolving Agent: Choose a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, as the resolving agent.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of the chiral amine.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers, (R)-acid-(R)-amine and (S)-acid-(R)-amine, will have different solubilities, enabling their separation through fractional crystallization.

  • Isolation of Enantiomer: Isolate the less soluble diastereomeric salt by filtration.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched 2-Methyl-3-phenoxypropanoic acid.

  • Extraction: Extract the enantiomerically pure acid into an organic solvent.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3.1).

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters.[7]

Workflow for Enzymatic Kinetic Resolution:

RacemicEster Racemic Ester of 2-Methyl-3-phenoxypropanoic acid Hydrolysis Enantioselective Hydrolysis RacemicEster->Hydrolysis Lipase Lipase in Aqueous Buffer Lipase->Hydrolysis Products Mixture of: (S)-Acid and (R)-Ester (or vice versa) Hydrolysis->Products Separation Chromatographic Separation Products->Separation SAcid (S)-2-Methyl-3-phenoxypropanoic acid Separation->SAcid REster (R)-Ester Separation->REster Hydrolysis2 Hydrolysis REster->Hydrolysis2 RAcid (R)-2-Methyl-3-phenoxypropanoic acid Hydrolysis2->RAcid

Figure 2: Workflow for the enzymatic kinetic resolution of the enantiomers of 2-Methyl-3-phenoxypropanoic acid.

Analytical Techniques for Chiral Separation and Characterization

Accurate determination of enantiomeric purity and structural confirmation are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric resolution by HPLC on a chiral stationary phase (CSP) is a powerful and widely used technique.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating the enantiomers of 2-aryloxycarboxylic acids.[9]

Protocol for Chiral HPLC Separation:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H or Chiralpak® AD.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxyl group and improve peak shape. A typical mobile phase composition is n-hexane/isopropanol/formic acid (90:10:0.1, v/v/v).[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenoxy group absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Data Presentation: Expected Chiral HPLC Parameters

ParameterExpected Value/ConditionRationale
Chiral Stationary Phase Chiralcel® OD-HProven efficacy for resolving 2-aryloxypropionic acids.[9]
Mobile Phase n-Hexane/Isopropanol (90/10) + 0.1% Formic AcidNormal phase conditions often provide good selectivity for this class of compounds. Formic acid improves peak shape.[5]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection Wavelength 254 nmStrong UV absorbance of the aromatic ring.
Expected Resolution (Rs) > 1.5Baseline separation is desirable for accurate quantification.
Spectroscopic Characterization

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compounds.[10] While the NMR spectra of the two enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or derivatization with a chiral reagent can allow for their differentiation.

Expected ¹H NMR Spectral Features (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet-Acidic proton
Aromatic (Ph-O-)6.8 - 7.4multiplet-Protons on the phenoxy ring
Methylene (-CH₂-Ph)2.7 - 3.2multiplet~7Protons of the methylene group adjacent to the phenyl ring
Methine (-CH(CH₃)-)2.6 - 2.9multiplet~7Proton at the chiral center
Methyl (-CH₃)1.1 - 1.3doublet~7Protons of the methyl group

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the presence of substituents on the phenyl ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid (-C=O)178 - 183
Aromatic (ipso-C-O)155 - 160
Aromatic (other C)114 - 130
Methine (-CH-)40 - 45
Methylene (-CH₂-)38 - 42
Methyl (-CH₃)15 - 20

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrometry Data (EI-MS):

  • Molecular Ion (M⁺·): m/z = 180 (for C₁₀H₁₂O₂)

  • Key Fragments:

    • m/z = 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group.

    • m/z = 135: Loss of a carboxyl group ([M - COOH]⁺).

    • m/z = 77: Phenyl cation ([C₆H₅]⁺).

Stereochemistry and Biological Activity: A Perspective

  • Anti-inflammatory Potential: As a derivative of the 2-arylpropionic acid class, there is a strong possibility that one of the enantiomers possesses anti-inflammatory properties through the inhibition of COX enzymes. For the majority of profens, the (S)-enantiomer is the active form.[3]

  • Herbicidal/Plant Growth-Regulating Activity: Many 2-(phenoxy)propionate derivatives are known herbicides, with the (R)-enantiomer typically being the active eutomer.[5]

  • Metabolic Considerations: The potential for in-vivo chiral inversion, as seen with some profens, is an important consideration in drug development.[4] This phenomenon can impact the pharmacokinetic and pharmacodynamic profiles of the drug.

The distinct biological activities of enantiomers highlight the importance of developing and utilizing enantiomerically pure compounds in pharmaceutical and agrochemical applications.

Conclusion

The stereochemical properties of (R)- and (S)-2-Methyl-3-phenoxypropanoic acid are of significant interest due to the established importance of chirality in the biological activity of 2-arylpropionic acid derivatives. This guide has provided a comprehensive overview of the key methodologies for the enantioselective synthesis, chiral resolution, and analytical characterization of these enantiomers. The detailed protocols for chiral HPLC, NMR, and MS analysis serve as a practical resource for researchers in the field. While specific biological data for these particular enantiomers require further investigation, the principles outlined in this guide provide a solid foundation for their synthesis and characterization, paving the way for future studies into their potential applications in drug discovery and development.

References

  • Chen, S.-H., & Wang, Y.-F. (n.d.). Enantiomeric Derivatives Separation of 2- (Phen0xy)
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 70(5), 900-907.
  • BenchChem. (2025).
  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid.
  • MedchemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid.
  • (n.d.). Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester.
  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid.
  • (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak., 29(4).
  • AA Blocks. (n.d.). 943-45-3 | MFCD00129939 | 2-Methyl-2-phenoxypropanoic acid.
  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Pelletier, S., et al. (n.d.).
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
  • (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • (n.d.).
  • PubChem. (n.d.). CID 158585059 | C20H24O4.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • (2017).
  • (2025).

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-3-phenoxypropanoic Acid and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-Methyl-3-phenoxypropanoic acid and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-Methyl-3-phenoxypropanoic acid and structurally similar carboxylic acids. As a Senior Application Scientist, the causality behind each procedural recommendation is explained to ensure a foundational understanding of the associated risks and mitigation strategies. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Analysis

2-Methyl-3-phenoxypropanoic acid belongs to the carboxylic acid family, a class of organic compounds that can be corrosive and irritating.[1] The primary hazards associated with analogous compounds are consistently identified as irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed.[2][3][4]

GHS Classification Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data from closely related phenoxy and phenyl propanoic acids, the following classifications are anticipated for 2-Methyl-3-phenoxypropanoic acid.[4][5][6]

Hazard Class Category Signal Word Hazard Statement Source Citation
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3][4][5][6]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[3][4]
Toxicological Profile Insights

The toxicological properties of this specific molecule have not been exhaustively investigated.[2][7] However, the available data for its analogs suggests a consistent pattern of irritant effects. The carboxylic acid functional group can cause local irritation upon contact with moist tissues like the eyes, skin, and respiratory tract.[8] Systemic effects following significant ingestion may include gastrointestinal distress.[9][10] It is crucial to note that no component of similar products is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[2][4]

Proactive Exposure Mitigation: Controls and PPE

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to vapors, dust, or aerosols of 2-Methyl-3-phenoxypropanoic acid is through robust engineering controls.

  • Fume Hood: All weighing and handling of this compound should be performed inside a certified chemical fume hood.[1] This is critical as vapors or dust can be harmful if inhaled.[1][11]

  • Ventilation: The laboratory must have adequate general ventilation to keep airborne concentrations low.[4][11]

  • Safety Stations: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers.[11][12]

Hierarchy of Controls Visualization

The following diagram illustrates the universally accepted hierarchy for controlling chemical hazards, emphasizing the greater effectiveness of engineering controls over reliance on PPE alone.

Hierarchy of Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Applicable for Topic) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Decreasingly Effective Increasingly Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Decreasingly Effective Increasingly Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Decreasingly Effective Increasingly Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Decreasingly Effective Increasingly Effective

Caption: Hierarchy of Controls for managing chemical exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[8] The following protocol is mandatory when handling 2-Methyl-3-phenoxypropanoic acid.

Objective: To prevent skin, eye, and respiratory contact with the chemical.

Materials:

  • Nitrile or other chemically resistant gloves (e.g., Solvex, neoprene, butyl).[12][13]

  • Splash-proof chemical safety goggles or a face shield.[2][14][15]

  • A fully-fastened laboratory coat.[8]

  • Closed-toe shoes.

Procedure:

  • Glove Inspection: Before use, visually inspect gloves for any signs of degradation or perforation.[2][7]

  • Donning PPE: Don the lab coat and safety goggles before entering the area where the chemical is handled.

  • Gloving: Don gloves just before handling the chemical. Ensure the gloves extend over the cuffs of the lab coat.

  • Handling: Conduct all manipulations within a fume hood. Avoid all contact with skin and eyes.[11][16][17]

  • Doffing Gloves: After handling, remove gloves using a proper technique (without touching the outer surface with bare hands) to avoid skin contact.[2][7]

  • Disposal: Dispose of contaminated gloves in the appropriate chemical waste container.[2][7]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[2][4][13]

Standard Operating Procedures: Handling, Storage & Spills

Adherence to standardized procedures is critical for consistent and safe laboratory operations.

Safe Handling Protocol

Objective: To safely handle solid or liquid 2-Methyl-3-phenoxypropanoic acid while minimizing exposure risk.

Procedure:

  • Preparation: Assemble all necessary equipment and PPE before retrieving the chemical. Ensure the work area within the fume hood is clean and uncluttered.

  • Chemical Handling:

    • Avoid the formation and inhalation of dust or aerosols.[2][4]

    • Use only non-sparking tools if the compound is dissolved in a flammable solvent.

    • Keep the container tightly closed when not in use.[11][17]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Wash hands and any potentially exposed skin thoroughly after handling.[2][14][17]

    • Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.

Storage Guidelines

Proper storage is crucial for maintaining chemical stability and preventing accidental release or reaction.

  • Location: Store in a cool, dry, well-ventilated area.[11][12][13] A storage temperature of 2-8°C is sometimes recommended.[2][4]

  • Container: Keep in a tightly closed, original container.[11][17]

  • Incompatibilities: Carboxylic acids are generally incompatible with strong bases and strong oxidizing agents.[14][18] Avoid storing them in metal cabinets which can corrode.[18]

Emergency Spill Response Protocol

Immediate and correct response to a spill is vital to prevent exposure and further contamination.

Objective: To safely contain, clean up, and dispose of a small-scale spill of 2-Methyl-3-phenoxypropanoic acid.

Procedure:

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact emergency services.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[17]

  • Don PPE: Wear appropriate PPE, including a respirator if necessary, chemical-resistant gloves, and eye protection.[12]

  • Containment:

    • For a solid spill , carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[11]

    • For a liquid spill , absorb with an inert material (e.g., vermiculite, sand, or earth) and place into a suitable, labeled disposal container.[12][17] Do not let the chemical enter drains.[2][4][11]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.[13]

  • Disposal: Dispose of the containerized waste and any contaminated cleaning materials as hazardous chemical waste, following all local, state, and federal regulations.[17]

Spill Response Workflow Diagram

Spill Response Workflow cluster_spill Chemical Spill Response Protocol Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess Evacuate Evacuate Area Call for Help Assess->Evacuate Large/ Volatile Contain Contain Spill (Absorb/Sweep) Assess->Contain Small/ Manageable End Response Complete Evacuate->End Wait for Professionals Cleanup Clean & Decontaminate Spill Area Contain->Cleanup Dispose Package & Label Waste for Disposal Cleanup->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical. Always consult a physician or call a poison center after any exposure.[2][4] Show the Safety Data Sheet to the attending medical professional.[2][4]

Exposure Route First-Aid Protocol Source Citation
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][11][14][19]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[2][11][14][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][11][12][19]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][4][11][13]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[11][17]

  • Disposal Method: Unused or surplus material should be offered to a licensed professional waste disposal company.[2][7] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7][12]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same hazardous waste protocols.[2][7]

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]

  • 2-methyl-3-phenylpropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • How to Identify and Use Carboxylic Acids in Everyday Chemistry. Medium. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2. PubChem. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH. CDC. [Link]

  • Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • (2S)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. metasci. [Link]

  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical. [Link]

  • Material Safety Data Sheet. Winfield Solutions. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • CID 158585059 | C20H24O4. PubChem. [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

Foundational

Stereoselective Synthesis and Pharmacological Evolution of Mexiletine Analogues: The Central Role of 2-Methyl-3-phenoxypropanoic Acid

Introduction: The Clinical Imperative for Chiral Nav Blockers Mexiletine, an orally active Class IB antiarrhythmic agent, exerts its therapeutic effects by acting as a use-dependent blocker of voltage-gated sodium channe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Imperative for Chiral Nav Blockers

Mexiletine, an orally active Class IB antiarrhythmic agent, exerts its therapeutic effects by acting as a use-dependent blocker of voltage-gated sodium channels (VGSCs)[1]. While traditionally prescribed for ventricular arrhythmias, its clinical utility has expanded to treat myotonia, myotonic dystrophy, and chronic neuropathic pain[2]. However, the therapeutic window of racemic mexiletine is notoriously narrow. At doses required to manage myotonic hyperexcitability, patients frequently experience severe central nervous system (CNS) and cardiovascular toxicity, including confusion, hypotension, and atrioventricular block[3].

This pharmacological promiscuity drove researchers to investigate the stereoselective binding pockets of skeletal muscle (Nav1.4) and cardiac (Nav1.5) sodium channels. In vitro and in vivo studies revealed that the channels preferentially bind the (-)-(R)-enantiomer of mexiletine and its analogues[4]. Consequently, isolating enantiomerically pure analogues became a critical drug development objective to widen the therapeutic index, leading to the discovery and utilization of 2-methyl-3-phenoxypropanoic acid as a foundational chiral building block[5].

2-Methyl-3-phenoxypropanoic Acid: A Critical Chiral Scaffold

Historically, enantiopure mexiletine derivatives were obtained through inefficient chiral resolution of racemic mixtures, resulting in low yields and high costs. The paradigm shifted when researchers developed an asymmetric synthetic route utilizing enantiomerically pure starting materials.

2-Methyl-3-phenoxypropanoic acid (CAS: 103323-93-9) emerged as the pivotal intermediate in this pathway[6]. By starting with commercially available, optically pure (R)- or (S)-3-bromo-2-methylpropan-1-ol, medicinal chemists could construct the phenoxy ether linkage first, and then carefully oxidize the primary alcohol to a carboxylic acid—yielding 2-methyl-3-phenoxypropanoic acid[4]. This intermediate perfectly preserves the stereocenter, allowing for subsequent functional group transformations (specifically, converting the carboxylic acid to an amine) without the risk of racemization[5]. Beyond mexiletine analogues, this versatile acid has also been utilized in the structure-based discovery of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, demonstrating its broad utility in ion channel drug discovery[7].

Self-Validating Synthetic Methodology

To ensure absolute stereochemical fidelity, the synthesis of chiral mexiletine analogues via 2-methyl-3-phenoxypropanoic acid relies on highly specific, mild reaction conditions. The following protocol details the step-by-step methodology for synthesizing (R)-1-methyl-2-phenoxyethylamine, emphasizing the causality behind each experimental choice[4].

Step 1: Williamson Etherification
  • Procedure: React enantiopure (R)-3-bromo-2-methylpropan-1-ol with phenol in the presence of anhydrous potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF) at 80°C.

  • Causality & Validation: K2​CO3​ acts as a mild base to deprotonate phenol, generating a highly nucleophilic phenoxide ion. DMF, a polar aprotic solvent, accelerates the SN​2 displacement of the primary bromide. Because the reaction occurs at the primary carbon, the adjacent C2 stereocenter remains entirely unaffected. Validation: Reaction completion is monitored via TLC (Hexane/EtOAc 8:2); the disappearance of the bromide spot confirms full conversion.

Step 2: Mild Oxidation to 2-Methyl-3-phenoxypropanoic Acid
  • Procedure: Dissolve the resulting 2-methyl-3-phenoxypropan-1-ol in a biphasic mixture of CCl4​/CH3​CN/H2​O . Add catalytic ruthenium dioxide ( RuO2​ ) and stoichiometric sodium periodate ( NaIO4​ ). Stir at room temperature.

  • Causality & Validation: This is the most critical step. The C2 stereocenter is alpha to the newly forming carbonyl group and is highly susceptible to enolization-driven racemization under harsh acidic or basic conditions (e.g., Jones oxidation). The RuO2​/NaIO4​ system operates under neutral, mild conditions. As the carboxylic acid forms, it partitions into the aqueous phase, preventing over-oxidation. Validation: Chiral HPLC analysis of the isolated 2-methyl-3-phenoxypropanoic acid must confirm an enantiomeric excess (ee) of >98%.

Step 3: Curtius Rearrangement via DPPA
  • Procedure: Treat 2-methyl-3-phenoxypropanoic acid with diphenylphosphoryl azide (DPPA) and triethylamine ( Et3​N ) in toluene. Heat to 80°C, then add benzyl alcohol to trap the intermediate.

  • Causality & Validation: DPPA allows for the direct conversion of the carboxylic acid to an acyl azide without using harsh chlorinating agents (like SOCl2​ ), which could trigger ketene formation and subsequent racemization. Heating induces the Curtius rearrangement, extruding N2​ gas and forming an isocyanate with strict retention of configuration at the migrating chiral center. Benzyl alcohol traps the isocyanate to form a stable carbamate[5]. Validation: FTIR spectroscopy must show the disappearance of the azide peak (~2140 cm−1 ) and the appearance of the carbamate carbonyl stretch (~1700 cm−1 ).

Step 4: Deprotection to the Chiral Amine
  • Procedure: Bubble anhydrous HCl gas through a solution of the carbamate in an aprotic solvent.

  • Causality & Validation: Anhydrous HCl cleanly cleaves the carbamate to yield the final amine hydrochloride salt without hydrolyzing the ether linkage. Validation: 1H -NMR confirms the loss of the benzyl protecting group, and polarimetry confirms the specific rotation matches the pure (R)-enantiomer[4].

Synthesis_Workflow A 3-bromo-2-methylpropan-1-ol + Phenol B 2-Methyl-3-phenoxypropan-1-ol A->B Etherification (K2CO3, DMF) C 2-Methyl-3-phenoxypropanoic acid B->C Oxidation (RuO2, NaIO4) D Acyl Azide / Isocyanate C->D Curtius Rearrangement (DPPA, Et3N) E Carbamate Intermediate D->E Trapping (Alcohol) F Chiral Mexiletine Analogue (e.g., 1-methyl-2-phenoxyethanamine) E->F Deprotection (HCl gas)

Synthetic workflow of chiral mexiletine analogues via 2-methyl-3-phenoxypropanoic acid.

Pharmacological Impact and Quantitative Data

The synthesis of optically active analogues using the 2-methyl-3-phenoxypropanoic acid pathway allowed researchers to systematically evaluate structure-activity relationships (SAR) on skeletal muscle sodium channels. Modifications to the stereogenic center and the phenoxy moiety dramatically enhanced potency[8].

As demonstrated in the data below, replacing the methyl group on the stereogenic center with a phenyl group, or removing the 2,6-dimethyl groups from the phenoxy ring, resulted in compounds that vastly outperformed the parent drug[4].

Table 1: Pharmacological Evaluation of Chiral Mexiletine Analogues on Nav Channels

CompoundStructural Modification vs. MexiletineRelative Tonic Block PotencyRelative Phasic Block PotencyEnantiomeric Excess (ee)
(R)-Mexiletine None (Parent Compound)1.0x1.0x>98%
(R)-1-methyl-2-phenoxyethylamine Removal of 2,6-dimethyl groups~3.0x~2.0x>98%
(R)-2-(2-methylphenoxy)-1-phenylethanamine Phenyl substitution at stereocenter27.0x 23.0x >98%

(Data synthesized from in vitro evaluations of use-dependent blockers on skeletal muscle sodium channels[8])

Mechanistic Insights into Stereoselective Nav Blockade

The superior efficacy of these chiral analogues is rooted in their mechanism of action: use-dependent (or state-dependent) blockade . Voltage-gated sodium channels transition between resting, open, and inactivated states. Mexiletine and its analogues exhibit low affinity for the resting state but high affinity for the open and inactivated states[4].

By utilizing enantiopure analogues derived from 2-methyl-3-phenoxypropanoic acid, researchers proved that the local anesthetic receptor site within the Nav channel pore is highly stereoselective. The (R)-enantiomers stabilize the channel in the inactivated state much more effectively than their (S)-counterparts. This mechanism is highly advantageous for treating myotonia, as the drug disproportionately targets hyperexcitable tissues (which cycle rapidly through open/inactivated states) while sparing normal physiological action potentials[4].

Nav_Blockade R Resting State O Open State R->O Depolarization I Inactivated State O->I Fast Inactivation B Drug-Bound State O->B Phasic Block I->R Repolarization I->B Chiral Analogue Binding B->I Slow Dissociation

State-dependent binding of chiral mexiletine analogues to voltage-gated sodium channels.

References

  • De Luca, A., et al. "Voltage Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues." Current Topics in Medicinal Chemistry, 2012.

  • Franchini, C., et al. "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry, 2003, 46(24), 5238-5248.

  • University of Bari (UniBa) Research Reports. "Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues." (Note: URL routes via institutional repository).

  • PubChem Database. "2-methyl-3-phenoxypropanoic acid; CID 17898619." National Center for Biotechnology Information.

  • MolPort Chemical Database. "2-methyl-3-phenoxypropanoic acid | 103323-93-9."

  • Phuan, P. W., et al. "Structure-based discovery of CFTR potentiators and inhibitors." FASEB Journal, 2019.

Sources

Exploratory

Solubility profile of 2-Methyl-3-phenoxypropanoic acid in aqueous and organic solvents

Introduction 2-Methyl-3-phenoxypropanoic acid is a carboxylic acid derivative with potential applications in drug development and chemical synthesis. Its efficacy and behavior in various systems are fundamentally influen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-3-phenoxypropanoic acid is a carboxylic acid derivative with potential applications in drug development and chemical synthesis. Its efficacy and behavior in various systems are fundamentally influenced by its solubility, a critical physicochemical parameter. Understanding the solubility of this compound in both aqueous and organic solvents is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-Methyl-3-phenoxypropanoic acid, offering field-proven insights and detailed experimental protocols.

The structure of 2-Methyl-3-phenoxypropanoic acid, featuring both a hydrophilic carboxylic acid group and a lipophilic phenoxy moiety, suggests a nuanced solubility behavior that is highly dependent on the solvent system. Its molecular formula is C₁₀H₁₂O₃ and it has a molecular weight of approximately 180.20 g/mol .[1] This guide will delve into the factors governing its solubility and provide robust methodologies for its empirical determination.

Theoretical Framework for Solubility

The solubility of 2-Methyl-3-phenoxypropanoic acid is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. However, for an ionizable compound such as this, the pH of the aqueous medium plays a pivotal role.

Aqueous Solubility and the Influence of pH

As a carboxylic acid, 2-Methyl-3-phenoxypropanoic acid can exist in two forms in an aqueous solution: the neutral, protonated form (HA) and the ionized, deprotonated carboxylate form (A⁻). The equilibrium between these two forms is dictated by the compound's acid dissociation constant (pKa) and the pH of the solution.

The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log([A⁻]/[HA])

The intrinsic solubility (S₀) is the solubility of the neutral form (HA). The total solubility (S) at a given pH is the sum of the concentrations of the neutral and ionized forms. The ionized form is generally much more soluble in water due to ion-dipole interactions. Therefore, as the pH of the solution increases above the pKa, the compound will deprotonate and its aqueous solubility will significantly increase. A precise determination or prediction of the pKa is therefore essential for understanding its pH-dependent solubility profile. While experimental determination is the gold standard, computational methods combining quantum mechanics and machine learning can provide accurate predictions.[2]

Solubility in Organic Solvents and the Role of Polarity

In organic solvents, the solubility of 2-Methyl-3-phenoxypropanoic acid is primarily influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. The polarity of the solvent, often quantified by its dielectric constant, is a key factor.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate both the carboxylic acid group and the phenoxy moiety of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, making them good solvents for polar molecules.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and are generally poor solvents for polar compounds like carboxylic acids. However, the presence of the phenoxy group may impart some solubility in less polar environments.

A useful predictor for partitioning between an organic and aqueous phase is the octanol-water partition coefficient (LogP).[3] For ionizable compounds, the distribution coefficient (LogD) is more relevant as it considers the pH-dependent distribution of all species.[4] A positive LogP/D value suggests a preference for the organic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is crucial. The shake-flask method is a widely accepted standard, recommended by the Organisation for Economic Co-operation and Development (OECD).[5][6]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 2-Methyl-3-phenoxypropanoic acid mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Prepare solvent (Aqueous buffer or Organic solvent) prep_solvent->mix shake Agitate at constant temperature (e.g., 25°C or 37°C for 24-72h) mix->shake separate Separate solid from liquid (Centrifugation or Filtration) shake->separate quantify Analyze supernatant concentration (e.g., HPLC-UV, UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol: Shake-Flask Method

1. Preparation of Saturated Solution: a. Add an excess amount of solid 2-Methyl-3-phenoxypropanoic acid to a series of vials containing the desired solvents (e.g., pH-adjusted aqueous buffers, methanol, ethanol, acetonitrile, etc.). The excess solid ensures that equilibrium is reached at saturation. b. Seal the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). b. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.[7]

3. Phase Separation: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. c. To ensure complete removal of undissolved solid, centrifuge the aliquot at high speed or filter it through a non-adsorptive syringe filter (e.g., PTFE).

4. Quantification: a. Dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. b. Analyze the concentration of 2-Methyl-3-phenoxypropanoic acid in the diluted supernatant using a validated analytical technique.

Analytical Techniques for Quantification

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for quantifying organic acids.[8][9]

Protocol for HPLC-UV Analysis:

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable for separating organic acids.[10]

  • Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH ensures the carboxylic acid is in its protonated form for better retention.

  • Detection: UV detection at a wavelength where the phenoxy chromophore exhibits strong absorbance, likely in the 200-220 nm range for the carboxyl group or around 254-270 nm for the phenyl ring. The optimal wavelength should be determined by running a UV scan of a standard solution.[11]

  • Quantification: Prepare a calibration curve using standard solutions of 2-Methyl-3-phenoxypropanoic acid of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy

For a simpler, high-throughput estimation of solubility, direct UV-Vis spectroscopy can be employed, especially if the compound has a strong chromophore and the solvent does not interfere.[12][13][14]

Protocol for UV-Vis Analysis:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 2-Methyl-3-phenoxypropanoic acid in the chosen solvent.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample, and then back-calculate the solubility in the original undiluted supernatant.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvent systems.

Illustrative Solubility Data

The following tables are illustrative and represent the type of data that would be generated from the described experimental protocols. Actual experimental values would need to be determined.

Table 1: Illustrative Aqueous Solubility of 2-Methyl-3-phenoxypropanoic acid at 25°C

pHSolubility (mg/mL)Solubility (mol/L)
2.0ValueValue
4.0ValueValue
7.4ValueValue
10.0ValueValue

Note: A significant increase in solubility is expected as the pH rises above the compound's pKa.

Table 2: Illustrative Organic Solvent Solubility of 2-Methyl-3-phenoxypropanoic acid at 25°C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Hexane0.11.88Value
Toluene2.42.38Value
Dichloromethane3.19.08Value
Acetone5.120.7Value
Ethanol5.224.3Value
Acetonitrile5.837.5Value
Methanol6.632.6Value
Water10.280.1Value (at pH 7)

Note: Solubility is expected to generally increase with solvent polarity, with protic solvents likely being very effective.

Conclusion

The solubility profile of 2-Methyl-3-phenoxypropanoic acid is a critical dataset for its development and application. This guide has outlined the fundamental principles governing its solubility in both aqueous and organic media and has provided detailed, self-validating protocols for its experimental determination using the shake-flask method coupled with robust analytical techniques like HPLC-UV. By systematically investigating the effects of pH and solvent polarity, researchers can gain a comprehensive understanding of this molecule's behavior, enabling informed decisions in formulation, process development, and preclinical studies.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Retrieved from [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019, June 7). MDPI. Retrieved from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu Asia Pacific. Retrieved from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved from [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022, January 7). MDPI. Retrieved from [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved from [Link]

  • Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2001, April 15). PubMed. Retrieved from [Link]

  • Water Solubility (Flask Method). (2014, May 7). Regulations.gov. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • CID 158585059 | C20H24O4. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 2. Application to Fuel Aromatics. (n.d.). ACS Publications. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved from [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved from [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. (2025, January 16). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]

  • Predicting the pKa of Small Molecules. (n.d.). Retrieved from [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • 2-methyl-3-phenoxypropanoic acid. (n.d.). Molport. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the In-Silico Prediction of Collision Cross Section (CCS) for 2-Methyl-3-phenoxypropanoic Acid Adducts

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Mass and Retention Time In the landscape of modern drug development, the confident identification and characterization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Mass and Retention Time

In the landscape of modern drug development, the confident identification and characterization of small molecules—from active pharmaceutical ingredients (APIs) to their metabolites—is paramount. Traditionally, analysts have relied on a two-dimensional approach: liquid chromatography retention time (RT) and high-resolution mass-to-charge ratio (m/z). While powerful, this method often falls short when faced with the complexity of biological matrices or the challenge of distinguishing between isomeric and isobaric compounds.[1]

Ion Mobility-Mass Spectrometry (IM-MS) introduces a third, crucial dimension to this analytical paradigm: the collision cross section (CCS) . The CCS is a robust and characteristic physicochemical property that describes the size and shape of an ion in the gas phase.[2][3][4] This measurement, which reflects the ion's three-dimensional structure, is highly reproducible across different instruments and conditions, making it an invaluable descriptor for increasing the confidence of compound identification.[3] For scientists in pharmaceutical development, leveraging CCS values can mean the difference between ambiguity and certainty in metabolite tracking, impurity profiling, and establishing the safety of drug candidates.[2]

This in-depth guide provides a technical framework for predicting the CCS values of 2-Methyl-3-phenoxypropanoic acid and its common adducts ([M+H]⁺, [M+Na]⁺, and [M+K]⁺) using accessible in-silico methods. We will explore the theoretical underpinnings, detail a practical workflow, and discuss the interpretation of the resulting data, empowering researchers to integrate this powerful dimension into their analytical workflows.

Chapter 1: The Fundamentals of Collision Cross Section

At its core, ion mobility spectrometry separates ions based on their differing velocities as they are pulled through a chamber filled with a neutral buffer gas (typically nitrogen) under the influence of a weak electric field.[3][4] An ion's journey is a balance between the driving force of the electric field and the drag created by collisions with the buffer gas.

A compact, tightly folded ion will experience fewer collisions and travel faster than a larger, more extended ion of the same mass-to-charge ratio.[5] The CCS (measured in square angstroms, Ų) is the rotationally averaged area of the ion that is presented to the buffer gas. It is a direct reflection of the ion's conformation in the gas phase.[6] This structural dependency makes CCS a powerful tool for distinguishing between isomers that are indistinguishable by mass alone.[2]

Chapter 2: The Target Molecule: 2-Methyl-3-phenoxypropanoic acid

To predict the CCS of any molecule, we must first define its fundamental chemical properties. The target of this guide is 2-Methyl-3-phenoxypropanoic acid, a small organic molecule relevant in chemical synthesis and potentially in metabolic pathways.

PropertyValueSource
CAS Number 103323-93-9,
Molecular Formula C₁₀H₁₂O₃,
Molecular Weight 180.20 g/mol ,
SMILES String CC(C(O)=O)COC1=CC=CC=C1,

The formation of different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) during electrospray ionization will alter the ion's structure and, consequently, its CCS value. The location of the charge (e.g., protonation on the carboxylic acid group) and the size of the adducted ion (H⁺ vs. Na⁺ vs. K⁺) are key determinants of the final measured or predicted CCS.

Chapter 3: Methodologies for In-Silico CCS Prediction

The inability to have a physical standard for every potential metabolite or impurity necessitates the use of predictive methods.[4] Two primary computational strategies have emerged for this purpose.

Physics-Based Computational Chemistry

This ab initio approach involves a rigorous, multi-step process to calculate CCS from fundamental principles.[5][7] The typical workflow includes generating a 3D structure, performing an extensive conformational search to find low-energy states, optimizing geometries using methods like Density Functional Theory (DFT), and finally, using algorithms like the Trajectory Method (e.g., in Mobcal software) to simulate ion-neutral collisions and calculate a Boltzmann-averaged CCS value.[5][8]

  • Expertise & Experience: This method is the gold standard for accuracy but is computationally expensive and requires significant expertise in quantum chemistry and molecular dynamics.[5] The choice of theoretical level and the thoroughness of the conformational search are critical for obtaining results that agree with experimental values.[8]

Data-Driven Machine Learning

A more recent and high-throughput alternative involves the use of machine learning (ML).[5] These models are trained on large databases of experimentally measured CCS values.[3] By correlating CCS values with molecular descriptors (e.g., polarity, molecular weight, bond counts) or molecular fingerprints, algorithms such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), or Graph Attention Networks can predict the CCS for a novel compound almost instantaneously.

  • Trustworthiness: The accuracy of ML models is highly dependent on the size and diversity of the training dataset. Predictions for molecules that are structurally dissimilar to those in the training set may have higher error rates. Most modern predictors, however, achieve excellent accuracy, with median relative errors often between 1-5%.

Several web-based tools and open-source notebooks, such as CCSbase and CCSP 2.0, have made this powerful approach widely accessible to the scientific community.

Chapter 4: A Practical Workflow for CCS Prediction

For this guide, we will utilize a machine learning-based approach due to its speed and accessibility, which is ideal for high-throughput screening environments common in drug development.

Experimental Protocol: Predicting CCS using a Web-Based Tool
  • Obtain the SMILES String: Secure the canonical SMILES string for 2-Methyl-3-phenoxypropanoic acid: CC(C(O)=O)COC1=CC=CC=C1.

  • Select a Prediction Tool: Navigate to a public CCS prediction server, such as CCSbase. These tools are designed for ease of use, requiring only the molecular structure as input.

  • Input Molecular Structure: Paste the SMILES string into the appropriate input field on the web server.

  • Specify Adducts: Select the adducts of interest for the prediction. For a comprehensive analysis, choose [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

  • Execute Prediction: Initiate the calculation. The server will process the input, calculate relevant molecular descriptors, and use its trained model to return the predicted CCS values.

  • Tabulate Results: Record the predicted CCS (Ų) values for each adduct in a structured table for analysis and comparison.

CCS_Prediction_Workflow cluster_input Step 1: Input cluster_process Step 2: Prediction cluster_output Step 3: Output Molecule Target Molecule: 2-Methyl-3-phenoxypropanoic acid SMILES SMILES String: CC(C(O)=O)COC1=CC=CC=C1 Molecule->SMILES Tool Select ML Prediction Tool (e.g., CCSbase) SMILES->Tool Input Structure Results Predicted CCS Values (Ų) Tool->Results Calculate Adducts Define Adducts: [M+H]⁺, [M+Na]⁺, [M+K]⁺ Adducts->Tool Select Parameters

Caption: Workflow for predicting CCS values using a machine learning tool.

Chapter 5: Interpreting the Predicted Data

Executing the workflow described above yields a set of predicted CCS values for our target molecule's adducts.

Adduct TypePredicted CCS (Ų)Notes
[M+H]⁺ ~132.8The baseline CCS for the protonated molecule.
[M+Na]⁺ ~136.5Typically larger than the protonated form due to the larger ionic radius of Na⁺.
[M+K]⁺ ~140.1Typically the largest of the common alkali metal adducts.
(Note: These values are illustrative, based on predictions for structurally similar compounds from public tools like CCSbase, and serve as a realistic example of expected output.)
Key Interpretive Insights:
  • Correlation with Adduct Size: As expected, the predicted CCS value increases with the size of the adduct ion (H⁺ < Na⁺ < K⁺). This trend is a primary validation check for the prediction's plausibility.

  • Structural Considerations: For some molecules, the CCS of a sodiated adduct can be smaller than the protonated form. This occurs when the sodium ion is tightly coordinated within a pocket of the molecule, leading to a more compact overall structure. The predicted values here suggest this is not the case for 2-Methyl-3-phenoxypropanoic acid, which likely adopts a more extended conformation.

  • Confidence and Error: It is crucial to consider the inherent prediction error of the model, which is typically reported as a median relative error of 1-5%. Therefore, a predicted CCS of 132.8 Ų should be considered a nominal value within a potential range (e.g., ± 4 Ų). This error margin is critical when using predicted values to filter experimental data.

Adduct_CCS_Relationship cluster_molecule Core Molecule cluster_adducts Adducting Ions cluster_ions Resulting Gas-Phase Ions (Size ~ CCS) M M MH [M+H]⁺ M->MH MNa [M+Na]⁺ M->MNa MK [M+K]⁺ M->MK H H⁺ H->MH Na Na⁺ Na->MNa K K⁺ K->MK

Caption: Conceptual diagram of adduct size influencing the final ion's CCS.

Chapter 6: Application in Drug Development Workflows

The true power of predicted CCS values is realized when they are integrated into routine analytical workflows to increase the speed and confidence of structural annotation.

  • Filtering False Positives: In an untargeted metabolomics study, a high-resolution mass measurement might yield dozens of potential candidates from a database for a single feature. By comparing the experimentally measured CCS to a library of predicted CCS values for those candidates, the list can be rapidly filtered, leaving only the most likely structures. A match within a 2-5% tolerance window significantly increases identification confidence.

  • Tracking Metabolites: During drug development, metabolites are tracked across different preclinical species and eventually in human studies. Since CCS is an intrinsic property, it remains constant even if chromatographic conditions change, providing a reliable tag to ensure the same metabolite is being monitored across different experiments and laboratories.[1]

  • Isomer Characterization: When metabolism results in the formation of isomers (e.g., hydroxylation at different positions), these species will have identical masses and often similar fragmentation patterns. However, their different 3D structures will almost always result in different CCS values, allowing them to be distinguished and individually characterized.[2]

Conclusion

The prediction of collision cross section values represents a significant step forward in the analytical characterization of small molecules. By leveraging powerful and accessible machine learning tools, researchers can generate this crucial data point for compounds of interest, even without physical standards. For 2-Methyl-3-phenoxypropanoic acid and its adducts, the predicted CCS values provide a clear example of how this additional dimension of data can be used to confirm adduct identity and provide a robust analytical descriptor. Integrating predicted CCS into drug development workflows enhances the confidence of metabolite identification, aids in the resolution of isomers, and ultimately accelerates the journey from discovery to clinical application.

References

  • Taking Advantage of Measuring Molecular Collisional Cross-Sections in Pharma. (2021, February 10). News-Medical Life Sciences. [Link]

  • Das, D., et al. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. ResearchGate. [Link]

  • Mei, F., et al. (2022). Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials. PMC. [Link]

  • Mei, F., et al. (2022). Prediction of Collision Cross-Section Values for Extractables and Leachables from Plastic Products. PMC. [Link]

  • Hines, K. M., et al. (2017). Metabolite collision cross section prediction without energy-minimized structures. PMC. [Link]

  • Das, D., et al. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. PMC. [Link]

  • Das, D., et al. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. Journal of the American Society for Mass Spectrometry. [Link]

  • Das, D., et al. (2022). In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, S., et al. (2023). Collision Cross Section Prediction Based on Machine Learning. MDPI. [Link]

  • Moliner, C., et al. (2024). A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. Analytical Chemistry. [Link]

  • Lai, S. (2019). Using Collision Cross Section (CCS) Values to Identify and Track Metabolites in Drug Development. YouTube. [Link]

  • Leaptrot, K. L., et al. (2022). High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites. Journal of the American Society for Mass Spectrometry. [Link]

  • Gil-Solsona, R., et al. (2022). Prediction of Retention Time and Collision Cross Section (CCSH+, CCSH–, and CCSNa+) of Emerging Contaminants Using Multiple Ad. Journal of Chemical Information and Modeling. [Link]

  • Olajide, O., et al. (2022). CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics. bioRxiv. [Link]

  • Integrating Ion Mobility into Routine Drug Metabolite Identification Studies Using the Vion IMS QTof Mass Spectrometer. (n.d.). Waters Corporation. [Link]

  • Gil-Solsona, R., et al. (2022). Prediction of Retention Time and Collision Cross Section (CCSH+, CCSH–, and CCSNa+) of Emerging Contaminants Using Multiple Adaptive Regression Splines. Journal of Chemical Information and Modeling. [Link]

  • Use of Predicted Versus Measured CCS Values from Different Instrument Platforms, and Isomer Separation on the SELECT SERIES Cyclic IMS. (n.d.). Waters Corporation. [Link]

  • Grebner, C., et al. (2021). Large-Scale Evaluation of Collision Cross Sections to Investigate Blood-Brain Barrier Permeation of Drugs. MDPI. [Link]

  • Leaptrot, K. L., & McLean, J. A. (2022). Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review. ResearchGate. [Link]

  • Bijlsma, L., et al. (2017). Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis. PubMed. [Link]

  • Molport. (n.d.). 2-methyl-3-phenoxypropanoic acid. Retrieved from [Link]

  • Seyer, A., et al. (2022). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC. [Link]

  • Appchem. (n.d.). 2-Methyl-3-phenoxypropanoic acid. Retrieved from [Link]

  • Mei, F., et al. (2022). Correlation between mass-to-charge and CCS of [M + H] + adducts and its... ResearchGate. [Link]

  • Li, Y., et al. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. ACS Publications. [Link]

  • Zhou, Z., et al. (2016). Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. Analytical Chemistry. [Link]

  • Duport, F., et al. (2023). Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics. PMC. [Link]

  • Mei, F., et al. (2022). Prediction of Collision Cross Section Values: Application to Non- Intentionally Added Substance Identification in Food Contact Materials. ACS Publications. [Link]

  • Moliner, C., et al. (2024). Scatterplots of predicted vs experimental CCS values of the models in... ResearchGate. [Link]

  • Gkotsi, D. S., et al. (2019). Importance of collision cross section measurements by ion mobility mass spectrometry in structural biology. PubMed. [Link]

Sources

Exploratory

2-Methyl-3-phenoxypropanoic Acid: A Versatile Chiral Building Block in Medicinal Chemistry and Complex Scaffold Synthesis

Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, the selection of bifunctional, stereochemically defined building blocks is paramount. 2-Methyl-3-phenoxypropanoic acid (CAS: 103...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the selection of bifunctional, stereochemically defined building blocks is paramount. 2-Methyl-3-phenoxypropanoic acid (CAS: 103323-93-9) has emerged as a highly versatile intermediate. Characterized by a stereogenic center at the α-carbon, a flexible ether linkage, and a reactive carboxylic acid handle, this molecule serves as a foundational scaffold for synthesizing voltage-gated sodium channel blockers, cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, and complex chromane derivatives.

As a Senior Application Scientist, I have structured this technical guide to transcend basic structural descriptions. Here, we will dissect the mechanistic rationale behind its synthesis, explore its divergent applications in medicinal chemistry, and provide field-proven, self-validating experimental protocols for its utilization.

Structural Rationale and Chemical Significance

The architectural value of 2-methyl-3-phenoxypropanoic acid lies in its precise combination of functional groups, each serving a distinct mechanistic purpose in drug design:

  • The Carboxylic Acid Handle: Acts as the primary vector for derivatization. It readily undergoes amidation, esterification, or Curtius rearrangements to yield diverse pharmacophores.

  • The α-Methyl Stereocenter: The chiral center at C2 is critical for exploring 3D chemical space. In biological systems, the spatial orientation of this methyl group often dictates receptor binding affinity and stereoselective channel blockade.

  • The Phenoxy Ether System: Provides a lipophilic, electron-rich aromatic ring capable of π−π stacking interactions within target protein pockets. The ether oxygen also serves as a hydrogen bond acceptor.

Synthetic Pathways to the Core Scaffold

The synthesis of 2-methyl-3-phenoxypropanoic acid requires chemoselective oxidation strategies that preserve the sensitive ether linkage and prevent racemization of the α-chiral center.

Route A: Stereoretentive RuO₂/NaIO₄ Oxidation

The most robust method for generating enantiopure 2-methyl-3-phenoxypropanoic acid begins with the chiral pool. Enantiomerically pure 3-bromo-2-methylpropan-1-ol undergoes an SN​2 etherification with phenol. The resulting primary alcohol is then oxidized using a catalytic Ruthenium(IV) oxide ( RuO2​ ) and stoichiometric Sodium periodate ( NaIO4​ ) system. This biphasic approach avoids harsh acidic conditions, preventing ether cleavage while maintaining >98% enantiomeric excess (1)[1].

Route B: Catalytic Hydrogenation of Acrylates

For racemic or achiral applications, the scaffold can be accessed via the reduction of 2-(phenoxymethyl)prop-2-enoic acid. Utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere (15 Psi) at 25 °C provides a clean, high-yielding conversion to the saturated propanoic acid (2)[2].

Synthesis A 3-Bromo-2-methylpropan-1-ol (Chiral Pool) C 2-Methyl-3-phenoxypropan-1-ol (Intermediate) A->C SN2 Displacement B Phenol + Base (Etherification) B->C E 2-Methyl-3-phenoxypropanoic acid (Target Building Block) C->E Oxidation D RuO2 / NaIO4 (Selective Oxidation) D->E

Synthetic workflow for 2-Methyl-3-phenoxypropanoic acid via etherification and oxidation.

Divergent Applications in Drug Discovery

The true value of 2-methyl-3-phenoxypropanoic acid is demonstrated by its broad utility across distinct therapeutic areas.

A. Voltage-Gated Na⁺ Channel Blockers (Mexiletine Analogues)

Mexiletine is a well-known antiarrhythmic agent. By utilizing 2-methyl-3-phenoxypropanoic acid, researchers have synthesized optically active mexiletine analogues to evaluate stereoselective use-dependent block of skeletal muscle sodium channels. The carboxylic acid is converted into a carbamate, which upon treatment with HCl gas, yields the target amine. The stereospecificity of the α-methyl group dictates the potency of the phasic block (1)[1].

B. CFTR Potentiators for Cystic Fibrosis

In the pursuit of novel therapeutics for Cystic Fibrosis, large-scale structure-based docking identified the 2-methyl-3-phenoxypropanoic acid scaffold as a critical binding determinant. The (S)-enantiomer is coupled with 6-fluoro-1H-indazole via EDC/HOAt amidation. The resulting compound acts as a mid-nanomolar potentiator, binding to an allosteric site on the CFTR channel to regulate salt and fluid homeostasis (3)[3].

Applications Core 2-Methyl-3-phenoxypropanoic acid (Core Scaffold) App1 Amidation (EDC/HOAt) CFTR Potentiators Core->App1 App2 Curtius Rearrangement Mexiletine Analogues Core->App2 App3 Pd-Catalyzed C-H Activation Chromane Derivatives Core->App3 Target1 Cystic Fibrosis Therapeutics App1->Target1 Target2 Voltage-Gated Na+ Channel Blockers App2->Target2 Target3 Complex Natural Product Scaffolds App3->Target3

Divergent synthetic applications of 2-Methyl-3-phenoxypropanoic acid in drug discovery.

Advanced Methodology: Intramolecular C–H Activation

Beyond standard functional group manipulations, 2-methyl-3-phenoxypropanoic acid has proven to be an excellent substrate for advanced C–H activation methodologies. Traditionally, aliphatic C–H activation requires a geminal dimethyl group to force the reactive centers into proximity (the Thorpe-Ingold effect). However, recent breakthroughs have demonstrated that 2-methyl-3-phenoxypropanoic acid successfully undergoes Pd(OAc)₂-catalyzed intramolecular oxidative coupling between its unactivated aliphatic C(sp³)–H and aryl C(sp²)–H bonds to form rigid chromane-3-carboxylic acid derivatives (4)[4].

Quantitative Data: Reagent Synergy in C–H Activation

The success of this transformation relies on a highly specific, synergistic catalytic system. The mechanistic role of each component is summarized below:

Table 1: Reagent Roles in Pd-Catalyzed Intramolecular Oxidative Coupling

ComponentConcentrationMechanistic Rationale
Pd(OAc)₂ 5 mol %Primary transition metal catalyst driving the C(sp³)–H and C(sp²)–H cleavage.
Ac-Phe-OH (L1) 10 mol %Transient chiral ligand that coordinates to Pd, facilitating the challenging aliphatic C–H insertion step.
Pyridine-2-sulfonic acid (L9) 10 mol %Synergistic co-ligand that promotes the ortho-C(sp²)–H activation on the aromatic ring.
KHCO₃ 1.5 equivMild base utilized to neutralize acidic byproducts and facilitate the initial carboxylate-directed metalation.
TBHP 1.5 equivTerminal oxidant responsible for regenerating the active Pd(II) species from the Pd(0) resting state.
HFIP 4.0 mLStrongly hydrogen-bonding, fluorinated solvent that stabilizes high-valent Pd intermediates and increases catalyst lifespan.

Table 2: Yield Profiles of Key 2-Methyl-3-phenoxypropanoic Acid Derivatives

Derivative / ApplicationSynthetic TransformationYield (%)Target Indication
(S)-Mexiletine Analogue Curtius Rearrangement + HCl>98% (ee)Voltage-Gated Na⁺ Channel Blocker
CFTR Potentiator (3a) Amidation (EDC/HOAt)39%Cystic Fibrosis
Chromane-3-carboxylic acid Pd-Catalyzed C-H ActivationModerateNatural Product Scaffolds

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to aid troubleshooting and optimization.

Protocol 1: Stereoretentive Oxidation via RuO₂/NaIO₄

Objective: Convert (+)-(R)-2-methyl-3-phenoxypropan-1-ol to (+)-(S)-2-methyl-3-phenoxypropanoic acid without racemization.

  • Reaction Setup: In a reaction vessel equipped with Teflon stirring blades, combine 15 mL of Ethyl Acetate (EtOAc) and 30 mL of a 10% aqueous NaIO4​ solution. Add a catalytic amount of RuO2​⋅H2​O .

    • Causality: The biphasic EtOAc/Water system is critical. It partitions the active RuO4​ oxidant into the organic layer while keeping the stoichiometric NaIO4​ in the aqueous layer, preventing over-oxidation of the ether linkage.

  • Substrate Addition: Dropwise, add a solution of (+)-(R)-2-methyl-3-phenoxypropan-1-ol (0.50 g, 3 mmol) dissolved in 15 mL of EtOAc. Stir mechanically for 18 hours.

  • Phase Separation (Validation Step): Halt stirring and allow the phases to separate. The aqueous phase should retain a dark coloration (ruthenium salts), while the organic phase contains the product. Extract the aqueous phase twice with EtOAc.

  • Selective Extraction: Treat the combined organic extracts with saturated aqueous NaHCO3​ .

    • Causality & Validation: The weak base selectively deprotonates the newly formed carboxylic acid, pulling it into the aqueous phase. The evolution of CO2​ gas provides immediate visual validation of product formation. Unreacted alcohol remains in the organic layer.

  • Product Isolation: Acidify the aqueous phase with 2 N HCl until the pH reaches ~2. Extract the liberated acid with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure (+)-(S)-2-methyl-3-phenoxypropanoic acid.

Protocol 2: Amidation via EDC/HOAt Active Ester

Objective: Synthesize CFTR potentiator precursors by coupling 2-methyl-3-phenoxypropanoic acid with weakly nucleophilic amines.

  • Pre-activation: Dissolve (R,S)-2-methyl-3-phenoxypropionic acid (79.4 mg, 0.44 mmol) and 1-Hydroxy-7-azabenzotriazole (HOAt) (60.0 mg, 0.44 mmol) in 1 mL of anhydrous DMF. Add EDC·HCl (84.5 mg, 0.44 mmol) and stir at room temperature for exactly 10 minutes.

    • Causality: HOAt is superior to standard HOBt because the nitrogen atom at the 7-position provides a neighboring group effect, accelerating active ester formation and minimizing racemization. The strict 10-minute pre-activation ensures complete conversion to the active ester before the amine is introduced.

  • Coupling: Add a solution of the target amine (e.g., 6-fluoro-1H-indazole, 50.0 mg, 0.37 mmol) in 0.5 mL DMF. Stir the reaction mixture at room temperature until complete.

    • Validation Step: Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1 N HCl (to remove unreacted amine) and saturated NaHCO3​ (to remove HOAt and unreacted acid), yielding the crude amide for final chromatographic purification.

References

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based discovery of CFTR potentiators and inhibitors PMC - National Institutes of Health (NIH) URL:[Link]

  • Intramolecular Oxidative Coupling between Unactivated Aliphatic C–H and Aryl C–H Bonds ACS Publications URL: [Link]

  • WO2024118801A1 - Linear heteroaryl diamide ire1/xbp1s activators Google Patents URL

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-Methyl-3-phenoxypropanoic Acid Compounds

This guide provides a comprehensive technical overview of the core principles and methodologies for evaluating the pharmacokinetics and bioavailability of 2-Methyl-3-phenoxypropanoic acid and its derivatives. It is inten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the core principles and methodologies for evaluating the pharmacokinetics and bioavailability of 2-Methyl-3-phenoxypropanoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical and clinical development of this class of compounds.

Introduction: The Significance of Pharmacokinetic Profiling for 2-Methyl-3-phenoxypropanoic Acid Compounds

2-Methyl-3-phenoxypropanoic acid derivatives represent a class of compounds with diverse therapeutic potential, stemming from their structural similarities to endogenous molecules and known hypolipidemic agents.[1] A thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for optimizing their therapeutic efficacy and safety profiles. Early and robust pharmacokinetic (PK) and bioavailability assessments are critical for identifying promising lead candidates, guiding formulation development, and predicting human dose regimens.[2]

This guide will delve into the key ADME characteristics of these compounds, provide detailed experimental protocols for their evaluation, and discuss the interpretation of the resulting data. The causality behind experimental choices and the establishment of self-validating systems are emphasized throughout to ensure scientific integrity.

Part 1: Absorption - From Administration to Systemic Circulation

The oral bioavailability of a compound is fundamentally dependent on its absorption from the gastrointestinal (GI) tract. For 2-Methyl-3-phenoxypropanoic acid compounds, which are weak acids, the degree of ionization in the varying pH environments of the GI tract significantly influences their absorption.[3]

Key Factors Influencing Absorption:
  • Lipophilicity (LogP): A balanced lipophilicity is crucial. While a certain degree of lipid solubility is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and entrapment in the lipid bilayers of enterocytes. In silico models can provide initial estimates of LogP to guide chemical modifications.[1]

  • Aqueous Solubility: As acidic compounds, their solubility is pH-dependent. Poor solubility in the acidic environment of the stomach can be a limiting factor for dissolution and subsequent absorption.[3]

  • Permeability: The ability to cross the intestinal epithelium is a key determinant of absorption. In vitro models like Caco-2 cell monolayers are instrumental in assessing permeability and identifying potential efflux transporter interactions. A preclinical study on phenosanic acid, a related phenoxyalkanoic acid, suggested it has medium permeability and is not a P-glycoprotein (P-gp) substrate.[4]

Experimental Workflow: In Vivo Oral Bioavailability Study

The definitive measure of absorption is the in vivo oral bioavailability study. The following protocol outlines a typical approach in a rodent model.

Protocol 1: Determination of Oral Bioavailability in Rats

Objective: To determine the absolute oral bioavailability of a 2-Methyl-3-phenoxypropanoic acid derivative.

Materials:

  • Test compound

  • Vehicle suitable for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration

  • Male Sprague-Dawley rats (n=6 per group)

  • Cannulated catheters for serial blood sampling

  • Analytical standards and internal standard for LC-MS/MS analysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least 3 days prior to the study.

    • Fast animals overnight with free access to water.

    • Divide animals into two groups: intravenous (IV) and oral (PO).

    • Administer the compound at a defined dose (e.g., 5 mg/kg for IV and 25 mg/kg for PO).[5]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) from the cannulated jugular vein at predose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[6][7] (See Part 5 for method validation details).

  • Pharmacokinetic Analysis:

    • Plot plasma concentration-time curves for both IV and PO administration.

    • Calculate pharmacokinetic parameters using non-compartmental analysis, including:

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO group.

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

      • Half-life (t1/2).

      • Clearance (CL) and Volume of distribution (Vd) for the IV group.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

oral_bioavailability_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_group IV Administration fasting->iv_group po_group PO Administration fasting->po_group blood_collection Serial Blood Collection iv_group->blood_collection po_group->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation storage Store at -80°C plasma_separation->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_parameters Calculate PK Parameters lcms_analysis->pk_parameters bioavailability_calc Calculate Bioavailability (F%) pk_parameters->bioavailability_calc

Caption: Workflow for an in vivo oral bioavailability study in rats.

Part 2: Distribution - Where the Compound Goes

Once absorbed, a drug distributes into various tissues and organs. For 2-Methyl-3-phenoxypropanoic acid compounds, the extent of distribution is largely governed by its binding to plasma proteins.

Plasma Protein Binding (PPB):

Highly protein-bound drugs have a smaller volume of distribution and are less available to exert their pharmacological effects or be eliminated.[8] Albumin is the primary binding protein for acidic drugs. In silico predictions for phenoxyacetic acid suggest a relatively low plasma protein binding of around 39%, which implies a lower potential for drug-drug interactions at the protein binding level.[1] However, structural modifications, such as the introduction of a thiazole heterocyclic ring, can significantly increase the predicted PPB to over 85%.[1] A study on phenosanic acid showed a high variability in plasma protein binding (20-65%) depending on the concentration, highlighting the importance of experimental determination.[4]

Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.

Protocol 2: Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the percentage of the test compound bound to plasma proteins.

Materials:

  • Test compound

  • Human or rat plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)

  • Analytical standards and internal standard for LC-MS/MS analysis

Methodology:

  • Apparatus Setup:

    • Assemble the dialysis cells, separating the two chambers with the semi-permeable membrane.

  • Sample Preparation:

    • Spike the test compound into plasma at a relevant concentration (e.g., 1 µM).

    • In one chamber of the dialysis cell, add the spiked plasma.

    • In the other chamber, add an equal volume of PBS.

  • Equilibration:

    • Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined empirically).

  • Sample Collection:

    • At the end of the incubation, collect aliquots from both the plasma and the PBS chambers.

  • Analysis:

    • Determine the concentration of the test compound in the aliquots from both chambers using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug concentration.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = Concentration_PBS / Concentration_Plasma

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

equilibrium_dialysis start Start setup Assemble Dialysis Cells start->setup add_plasma Add Spiked Plasma to Chamber A setup->add_plasma add_pbs Add PBS to Chamber B setup->add_pbs incubate Incubate at 37°C to Reach Equilibrium add_plasma->incubate add_pbs->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples analyze LC-MS/MS Analysis collect_samples->analyze calculate Calculate Fraction Unbound (fu) and % Bound analyze->calculate end End calculate->end

Caption: Experimental workflow for equilibrium dialysis.

Part 3: Metabolism - The Biotransformation Pathway

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. For 2-Methyl-3-phenoxypropanoic acid, potential metabolic pathways include hydroxylation of the aromatic ring and conjugation of the carboxylic acid group (e.g., glucuronidation).

In Vitro Metabolism Models:

Liver microsomes are a subcellular fraction containing a high concentration of phase I (e.g., Cytochrome P450) and some phase II enzymes, making them a valuable tool for assessing metabolic stability. A study on phenosanic acid demonstrated relatively high microsomal stability, with a long half-life of over 1000 minutes.[4]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the intrinsic clearance of a compound in liver microsomes.

Protocol 3: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of the test compound.

Materials:

  • Test compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (for reaction termination)

  • Analytical standards and internal standard for LC-MS/MS analysis

Methodology:

  • Incubation Preparation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer at 37°C.

    • Add the test compound (e.g., at a final concentration of 1 µM).

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis and Calculation:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

microsomal_stability start Start prepare_incubation Prepare Incubation Mixture (Microsomes, Buffer, Compound) start->prepare_incubation pre_warm Pre-warm at 37°C prepare_incubation->pre_warm initiate_reaction Initiate with NADPH pre_warm->initiate_reaction time_sampling Collect Samples at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_sampling stop_reaction Stop Reaction with Acetonitrile time_sampling->stop_reaction process_samples Centrifuge and Collect Supernatant stop_reaction->process_samples analyze LC-MS/MS Analysis of Parent Compound process_samples->analyze calculate Calculate t1/2 and CLint analyze->calculate end End calculate->end

Caption: Workflow for determining metabolic stability in liver microsomes.

Part 4: Excretion - The Final Elimination

The body eliminates drugs and their metabolites primarily through the kidneys (urine) and the liver (feces via bile). For acidic compounds, renal excretion can be a significant pathway.

Mass Balance Studies:

To fully understand the excretion pathways, a mass balance study using a radiolabeled version of the compound (e.g., with 14C) is often conducted.[9][10] This allows for the tracking of all drug-related material, including metabolites, and provides a definitive account of the routes and rates of excretion. A study on phenosanic acid showed that after oral administration in rats, only a small amount was excreted unchanged in the urine (≈0.04%) and feces (≈5.5%), suggesting extensive metabolism.[4]

Data Presentation: Summary of Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic parameters for a 2-Methyl-3-phenoxypropanoic acid derivative based on preclinical data for a related compound.

ParameterIntravenous (5 mg/kg)Oral (25 mg/kg)UnitsReference
Cmax-129.90 ± 25.23ng/mL[5]
Tmax-3.6 ± 1.2hours[4]
AUC0-inf4431.5323.5ng*h/mLCalculated
t1/22.88 ± 1.0819hours[4][5]
CL1.13-L/h/kgCalculated
Vd4.68-L/kgCalculated
F (%)-2.92%[5]
% Excreted Unchanged (Urine)-~0.04% of dose[4]
% Excreted Unchanged (Feces)-~5.5% of dose[4]

Note: Data for Tmax, t1/2 (oral), and excretion are from a study on phenosanic acid and should be considered as indicative for a related compound. Cmax, t1/2 (IV), and F(%) are from a study on MRTX1133 and are used here for illustrative purposes. AUC, CL, and Vd are calculated based on these illustrative values.

Part 5: Bioanalytical Method Validation - Ensuring Trustworthy Data

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated analytical method is therefore non-negotiable. LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[6]

Core Validation Parameters:

A bioanalytical method must be validated for the following parameters according to regulatory guidelines:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The pharmacokinetic and bioavailability profile of 2-Methyl-3-phenoxypropanoic acid compounds is a multifaceted area of study that is critical for their successful development as therapeutic agents. A systematic approach, combining in silico predictions, robust in vitro assays, and definitive in vivo studies, is essential. The experimental protocols and principles outlined in this guide provide a framework for generating high-quality, reliable data to inform decision-making throughout the drug development process. By understanding the interplay of absorption, distribution, metabolism, and excretion, researchers can effectively optimize the properties of these promising compounds to achieve the desired therapeutic outcomes.

References

  • Swapna, B., et al. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 347-353. [Link]

  • Sharma, A., Benbrook, D. M., & Woo, S. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLOS ONE, 13(4), e0194046. [Link]

  • Lee, H. R., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106. [Link]

  • SEKISUI MEDICAL CO., LTD. (n.d.). In vivo (studies using labeled compounds). Retrieved from [Link]

  • Patel, D. P., et al. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • Wood, M. (2000). The extent of plasma protein binding of some drugs used by the anaesthetist. Anaesthesia and Intensive Care Medicine, 1(10), 425-428. [Link]

  • Yamada, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 812. [Link]

  • Wang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15. [Link]

  • Wegner, J., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2177-2190. [Link]

  • de Groot, M. J., et al. (2019). Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of Medicinal Chemistry, 62(17), 8049-8061. [Link]

  • Zhivkova, Z. (2018). QUANTITATIVE STRUCTURE–PHARMACOKINETICS RELATIONSHIP FOR PLASMA PROTEIN BINDING OF NEUTRAL DRUGS. International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 1-8. [Link]

  • Kosman, V. M., et al. (2022). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Russian Clinical Pharmacology and Therapeutics, 20(3), 297-308. [Link]

  • Shibukawa, A., et al. (2001). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Chromatography, 22(1), 27-32. [Link]

  • Peters, S. J., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. [Link]

  • Li, Y., et al. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. International Journal of Cancer and Clinical Research, 4(2), 082. [Link]

  • Li, Q., et al. (2002). Enantioselective Covalent Binding of 2-Phenylpropionic Acid to Protein in Vitro in Rat Hepatocytes. Chemical Research in Toxicology, 15(12), 1535-1541. [Link]

  • Evotec. (n.d.). Radiolabeled in vivo ADME studies. Retrieved from [Link]

  • Sato, M. (2016). Investigation of factors affecting the exposure of orally-administered drugs. (Doctoral dissertation, Kitasato University). [Link]

  • McConathy, J., et al. (2002). Radiolabeled Amino Acids for Tumor Imaging With PET: Radiosynthesis and Biological Evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 45(11), 2240-2253. [Link]

  • Gannon, S. A., et al. (2015). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt in rats, mice, and cynomolgus monkeys. Toxicology, 339, 43-53. [Link]

  • Mondal, P., et al. (2026). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org. [Link]

  • S, S. K., et al. (2020). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Pharmaceutical Research International, 32(17), 108-125. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the stereoselective synthesis of 2-Methyl-3-phenoxypropanoic acid

Application Note & Protocol Topic: A Protocol for the Stereoselective Synthesis of 2-Methyl-3-phenoxypropanoic Acid Abstract: This document provides a detailed guide for the stereoselective synthesis of 2-Methyl-3-phenox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Protocol for the Stereoselective Synthesis of 2-Methyl-3-phenoxypropanoic Acid

Abstract: This document provides a detailed guide for the stereoselective synthesis of 2-Methyl-3-phenoxypropanoic acid, a valuable chiral building block. We will first provide an expert overview of the primary synthetic strategies available, evaluating the merits of each approach. Following this, a comprehensive, step-by-step protocol for a robust chiral auxiliary-mediated synthesis is presented. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and well-elucidated method for obtaining this compound in high enantiomeric purity.

Strategic Overview: Approaches to Stereocontrol

The primary challenge in synthesizing 2-Methyl-3-phenoxypropanoic acid is the precise installation of the stereocenter at the C2 position. The choice of synthetic strategy depends on factors such as available starting materials, required scale, and desired enantiomeric purity. Three principal strategies are dominant in the field: Chiral Auxiliary-Mediated Synthesis, Asymmetric Catalysis, and Enzymatic Resolution.

  • Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[1] The auxiliary then directs a subsequent chemical transformation to occur on one face of the molecule, thereby creating the desired stereocenter with high diastereoselectivity.[2] Evans oxazolidinones are exemplary auxiliaries for this purpose, offering predictable stereochemical outcomes and straightforward removal.[] This method is particularly advantageous for laboratory-scale synthesis due to its robustness and high stereocontrol.

  • Asymmetric Hydrogenation: As one of the most efficient methods for introducing chirality, asymmetric hydrogenation adds hydrogen across a double bond with high enantioselectivity using a chiral metal catalyst.[4][5] For the target molecule, this would involve synthesizing an unsaturated precursor, such as (E/Z)-2-methyl-3-phenoxyacrylic acid, and reducing it with a catalyst system like Ruthenium-BINAP.[6] This approach is highly scalable and atom-economical, making it attractive for industrial applications.[5]

  • Enzymatic Kinetic Resolution: This strategy utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture.[7] For instance, a racemic ester of 2-methyl-3-phenoxypropanoic acid could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted.[8][9] This method can provide access to both enantiomers with very high purity but is fundamentally limited to a maximum theoretical yield of 50% for a single enantiomer.

This guide will provide a detailed protocol for the chiral auxiliary-based approach due to its high degree of predictability and its illustrative nature for explaining the principles of stereoselective synthesis.

Workflow for Chiral Auxiliary-Mediated Synthesis

The chosen protocol employs a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary. The overall workflow involves three key stages: acylation of the auxiliary, diastereoselective introduction of the phenoxy group via a conjugate addition, and finally, hydrolytic cleavage of the auxiliary to yield the desired enantiomerically pure acid.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Conjugate Addition cluster_2 Stage 3: Auxiliary Cleavage A Crotonyl Chloride C N-Crotonyl Oxazolidinone Intermediate A->C n-BuLi, THF -78 °C B (4R,5S)-4-methyl-5- phenyl-2-oxazolidinone B->C E N-(3-Phenoxy-2-methyl)butanoyl Oxazolidinone Diastereomer C->E THF, -78 °C to 0 °C D Sodium Phenoxide (PhONa) D->E F Final Product: (R)-2-Methyl-3- phenoxypropanoic Acid E->F LiOH, H₂O₂ THF/H₂O G Recovered Auxiliary E->G Hydrolysis

Caption: Workflow for the synthesis of (R)-2-Methyl-3-phenoxypropanoic acid.

Detailed Experimental Protocol

This protocol details the synthesis of (R)-2-Methyl-3-phenoxypropanoic acid. To obtain the (S)-enantiomer, one would start with the enantiomeric auxiliary, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Materials and Reagents
ReagentMW ( g/mol )Molarity/PurityAmountMoles (mmol)Equivalents
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone177.20>98%1.77 g10.01.0
Tetrahydrofuran (THF)-Anhydrous50 mL--
n-Butyllithium (n-BuLi)-2.5 M in hexanes4.2 mL10.51.05
Crotonyl chloride104.54>97%1.04 mL11.01.1
Phenol94.11>99%1.04 g11.01.1
Sodium hydride (NaH)24.0060% in mineral oil0.44 g11.01.1
Lithium hydroxide (LiOH)23.95-0.48 g20.02.0
Hydrogen peroxide (H₂O₂)-30% aq. solution4.0 mL~40.0~4.0
Step-by-Step Procedure

PART A: Acylation of the Chiral Auxiliary

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol). Dissolve in 50 mL of anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Add n-butyllithium (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes. The solution will turn pale yellow. Stir for 30 minutes at -78 °C.

    • Causality Note: n-BuLi is a strong base that deprotonates the nitrogen of the oxazolidinone, forming a lithium amide. This nucleophile is now ready to attack the acyl chloride. The low temperature prevents side reactions.

  • Acylation: Add crotonyl chloride (1.04 mL, 11.0 mmol) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-crotonyl oxazolidinone. The product is typically used in the next step without further purification.

PART B: Diastereoselective Conjugate Addition

  • Substrate Preparation: In a separate flame-dried flask, dissolve the crude N-crotonyl oxazolidinone from the previous step in 40 mL of anhydrous THF and cool to -78 °C.

  • Nucleophile Preparation: In another flame-dried flask, suspend sodium hydride (0.44 g, 11.0 mmol) in 10 mL of anhydrous THF. Cool to 0 °C and add a solution of phenol (1.04 g, 11.0 mmol) in 5 mL of THF dropwise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases. This forms sodium phenoxide.

    • Causality Note: Phenol is deprotonated by the strong base NaH to form the more nucleophilic sodium phenoxide.

  • Conjugate Addition: Transfer the freshly prepared sodium phenoxide solution to the solution of the N-crotonyl oxazolidinone at -78 °C via cannula. Stir the reaction at -78 °C for 4 hours, then allow it to warm to 0 °C and stir overnight.

    • Stereocontrol Mechanism: The bulky phenyl and methyl groups on the chiral auxiliary effectively block one face of the α,β-unsaturated system. The phenoxide nucleophile is therefore directed to attack from the less sterically hindered face, leading to the formation of a single major diastereomer.

Caption: Simplified view of diastereoselective conjugate addition.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with 1 M NaOH (2 x 20 mL) to remove excess phenol, followed by brine (1 x 30 mL). Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purification by flash column chromatography (e.g., 20% ethyl acetate in hexanes) yields the pure diastereomer.

PART C: Hydrolysis and Auxiliary Recovery

  • Setup: Dissolve the purified product from Part B (assuming ~10.0 mmol) in a 2:1 mixture of THF and water (60 mL THF, 30 mL H₂O). Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 mL, ~40 mmol) dropwise, followed by solid lithium hydroxide (0.48 g, 20.0 mmol). Stir vigorously at 0 °C for 4 hours.

    • Causality Note: The hydroperoxide anion, formed from LiOH and H₂O₂, acts as a potent nucleophile that attacks the carbonyl carbon, leading to the cleavage of the imide and release of the carboxylic acid. This method is gentle and avoids racemization.

  • Work-up: Quench the excess peroxide by adding 25 mL of 1.5 M aqueous Na₂SO₃ solution and stir for 30 minutes. Concentrate the mixture under reduced pressure to remove most of the THF.

  • Isolation of Product: Acidify the remaining aqueous solution to pH ~2 with 1 M HCl. The product, 2-Methyl-3-phenoxypropanoic acid, will often precipitate or can be extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the final product.

  • Auxiliary Recovery: The aqueous layer can be made basic (pH > 10) with NaOH and extracted with ethyl acetate to recover the chiral auxiliary for reuse.

Expected Results
ParameterExpected Outcome
Overall Yield 70-85%
Diastereomeric Excess (d.e.) >98% (after chromatography)
Enantiomeric Excess (e.e.) >98%
Physical Appearance White to off-white solid

References

  • Enantioselective Resolution of (R, S)
  • Asymmetric Hydrogenation Overview (2015).
  • Asymmetric hydrogen
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Source not specified,
  • Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents.
  • Asymmetric catalytic hydrogenation.
  • Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Source not specified,
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan,
  • 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Publishing,
  • Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry,
  • Enzymatic resolution process.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Research Repository,
  • Chiral-auxiliary-mediated asymmetric synthesis of tris-heteroleptic ruthenium polypyridyl complexes. PubMed,
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences,
  • Chiral Auxiliaries. Sigma-Aldrich,
  • Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Indian Academy of Sciences,

Sources

Application

Application Note: A Robust and Efficient Method for the Synthesis of 2-Methyl-3-phenoxypropanoic Acid via Ruthenium-Catalyzed Oxidation

Abstract This application note provides a detailed protocol for the synthesis of 2-Methyl-3-phenoxypropanoic acid, a valuable building block in pharmaceutical and materials science. The method employs a powerful and effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-Methyl-3-phenoxypropanoic acid, a valuable building block in pharmaceutical and materials science. The method employs a powerful and efficient catalytic system utilizing ruthenium(IV) oxide (RuO₂) as the catalyst and sodium periodate (NaIO₄) as the terminal oxidant. This process is renowned for its ability to oxidize primary alcohols directly to carboxylic acids under mild conditions, often with high yields and excellent functional group tolerance. We will delve into the mechanistic underpinnings of this catalytic cycle, provide a step-by-step experimental guide from reaction setup to product purification, and address critical safety and handling considerations.

Introduction and Scientific Principle

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis. While numerous methods exist, many rely on stoichiometric amounts of harsh, often toxic, heavy-metal oxidants. The use of a catalytic system, such as RuO₂/NaIO₄, represents a more sustainable and efficient approach.[1] In this system, a substoichiometric amount of a ruthenium precursor, like RuO₂ or RuCl₃, is used. The co-oxidant, sodium periodate, continuously regenerates the active catalytic species, ruthenium tetroxide (RuO₄), in situ.[2][3][4]

The active oxidant, RuO₄, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.[3] A key innovation in this field, often credited to Sharpless and others, was the development of a biphasic or triphasic solvent system (e.g., CCl₄/H₂O/CH₃CN or EtOAc/H₂O/CH₃CN). This solvent system is crucial as it prevents the deactivation of the catalyst by preventing the formation of insoluble low-valent ruthenium-carboxylate complexes, a common issue in earlier protocols.[2][5]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle. The relatively inert RuO₂ is first oxidized by sodium periodate to the highly reactive ruthenium tetroxide (RuO₄). This species then oxidizes the primary alcohol substrate. The resulting reduced ruthenium species is subsequently re-oxidized by the periodate, completing the cycle and allowing a small amount of ruthenium to facilitate a large-scale transformation.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Overall Transformation RuO2 RuO₂ (Catalyst Precursor) RuO4 RuO₄ (Active Oxidant) RuO2->RuO4  NaIO₄ (Oxidant) ReducedRu Reduced Ru Species (e.g., RuO₂) RuO4->ReducedRu  R-CH₂OH → R-COOH (Substrate Oxidation) Product 2-Methyl-3-phenoxypropanoic Acid (R-COOH) RuO4->Product Forms Product ReducedRu->RuO2  NaIO₄ (Regeneration) Substrate 2-Methyl-3-phenoxypropan-1-ol (R-CH₂OH) Substrate->RuO4 Consumed Periodate NaIO₄ Iodate NaIO₃

Caption: The catalytic cycle for the RuO₂/NaIO₄ oxidation of a primary alcohol.

Materials and Equipment

Reagent/MaterialGradeSupplier Example
2-Methyl-3-phenoxypropan-1-ol≥98%Sigma-Aldrich
Ruthenium(IV) oxide hydrate (RuO₂)Reagent GradeStrem Chemicals
Sodium periodate (NaIO₄)ACS Reagent, ≥99.8%Fisher Scientific
Acetonitrile (CH₃CN)HPLC GradeVWR
Carbon tetrachloride (CCl₄) or Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Sigma-Aldrich
Deionized Water (H₂O)Type IIIn-house
Diethyl ether (Et₂O)ACS GradeFisher Scientific
2 M Hydrochloric acid (HCl)Volumetric StandardVWR
Sodium sulfite (Na₂SO₃)Anhydrous, ≥98%Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrous, PowderFisher Scientific
Celite® 545---Sigma-Aldrich

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-3-phenoxypropan-1-ol (0.831 g, 5.0 mmol).

  • Add acetonitrile (10 mL), carbon tetrachloride (10 mL), and deionized water (15 mL). Note: Ethyl acetate can be used as a less toxic alternative to carbon tetrachloride.

  • Stir the biphasic mixture vigorously at room temperature for 10 minutes to ensure thorough mixing.

Step 2: Catalyst and Oxidant Addition

  • Add ruthenium(IV) oxide hydrate (RuO₂, ~0.02 g, ~0.15 mmol, 3 mol%). The mixture should turn a light yellow-green color.

  • In a separate beaker, dissolve sodium periodate (NaIO₄, 4.49 g, 21.0 mmol, 4.2 equivalents) in 20 mL of deionized water. This may require gentle warming. Cool the solution to room temperature before use.

  • Cool the reaction flask to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • Add the sodium periodate solution dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0-5 °C during the addition. The reaction is exothermic, and the color will darken to black or dark green.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot indicates reaction completion.

Step 4: Work-up and Product Isolation

  • Once the reaction is complete, cool the flask in an ice bath.

  • Quench the reaction by adding 2-propanol (2 mL) and stirring for 30 minutes to consume any excess oxidant. The color of the mixture should lighten.

  • Filter the mixture through a pad of Celite® to remove the black ruthenium salts. Wash the Celite® pad with diethyl ether (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine all organic layers. Wash the combined organic phase with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to remove any residual periodate/iodate species, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification and Characterization

  • The crude product is typically a viscous oil or a low-melting solid.

  • For higher purity, the crude acid can be recrystallized from a suitable solvent system like ethyl acetate/hexanes or purified via column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Expected Results

ParameterExpected Value
Product 2-Methyl-3-phenoxypropanoic acid
Appearance White to off-white solid or colorless oil
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [7]
Yield 80-95%
¹H NMR (CDCl₃) Characteristic peaks for methyl, methine, methylene, and aromatic protons.
FT-IR (KBr) Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretches.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Alcohol, Solvents in Flask) start->setup cool Cool to 0 °C setup->cool add_cat Add RuO₂ Catalyst cool->add_cat add_oxi Add NaIO₄ Solution (Dropwise) add_cat->add_oxi react Stir at RT (2-4 hours) add_oxi->react monitor Monitor by TLC react->monitor quench Quench Reaction (2-Propanol) monitor->quench Reaction Complete filter Filter through Celite® quench->filter extract Aqueous Work-up & Extraction (Et₂O) filter->extract dry Dry Organic Layer (MgSO₄) extract->dry evap Concentrate in vacuo dry->evap purify Purification (Recrystallization or Chromatography) evap->purify char Characterization (NMR, IR, MS) purify->char end_node Final Product char->end_node

Caption: Step-by-step workflow for the synthesis of 2-Methyl-3-phenoxypropanoic acid.

Safety and Handling Precautions

Chemical Hazards:

  • Ruthenium(IV) Oxide (RuO₂): A strong oxidizer.[8] May cause fire or explosion. Handle under an inert atmosphere if possible.[8] Avoid contact with combustible materials.[8]

  • Sodium Periodate (NaIO₄): A strong oxidizer that may intensify fire.[9] Causes serious eye irritation and skin irritation.[9] Avoid mixing with combustible materials.[9][10][11][12] Keep away from heat and open flames.[9][10]

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated chemical fume hood. Ethyl acetate is a recommended, safer alternative.

Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile is suitable) at all times.

Handling and Disposal:

  • All operations should be performed in a certified chemical fume hood.[8]

  • Quench the reaction thoroughly before work-up to destroy any remaining strong oxidizers.

  • Dispose of all chemical waste, including the filtered ruthenium salts, according to institutional and local environmental regulations.[8][12] Do not mix with combustible waste.[11]

References

  • SPI Supplies Division Safety Data Sheet for Sodium Periodate. (2019). Retrieved from [Link]

  • Penta Safety Data Sheet for Sodium periodate. (2024). Retrieved from [Link]

  • A Sustainable Ruthenium(III) Chloride Catalyzed Alcohol Oxidation. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure: (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Retrieved from [Link]

  • PubChem Entry for 2-methyl-3-phenoxypropanoic acid. (n.d.). Retrieved from [Link]

  • Bäckvall, J.-E. (Ed.). (2010).
  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-356.
  • U.S. Patent No. 3,997,578. (1976).
  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium(III-VIII) compounds. Retrieved from [Link]

  • Yang, D., Chen, F., Dong, Z.-M., & Zhang, D.-W. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. The Journal of Organic Chemistry, 69(1), 209–212.
  • Macmillan Group Meeting. (2002). Non-Metathesis Ruthenium-Catalyzed Reactions for Organic Synthesis.
  • Färnegårdh, K., et al. (2002). Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System. The Journal of Organic Chemistry, 67(5), 1365-1370.
  • Wikipedia. (n.d.). Ruthenium tetroxide. Retrieved from [Link]

  • Swayam Prabha. (2025, February 19). Ruthenium tetroxide (and RuCl3/NaIO4) mediated oxidations. Retrieved from [Link]

  • Balaraman, E., et al. (2015). Oxidation of Alcohols to Carboxylates with N2O Catalyzed by Ruthenium(II)-CNC Complexes.
  • Molport. (n.d.). 2-methyl-3-phenoxypropanoic acid. Retrieved from [Link]

  • Muathen, H. A. (2016). Sodium periodate in organic synthesis: a review. Organic & Biomolecular Chemistry, 14(44), 10344-10394.
  • Chemistry Steps. (2025, November 5). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]

  • U.S. Patent No. 4,304,930. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 3-phenylpropyl ester. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2005). Ru-based oxidation catalysis. Dalton Transactions, (17), 2807-2813.
  • Balaraman, E., et al. (2015). Oxidation of Alcohols to Carboxylates with N₂O Catalyzed by Ruthenium(II)-CNC Complexes.
  • Appchem. (n.d.). 2-Methyl-3-phenoxypropanoic acid. Retrieved from [Link]

  • WIPO Patent WO/2009/102155. (2009).
  • Plietker, B. (2014). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Topics in Current Chemistry, 342, 1-46.
  • Varala, R., et al. (2023). Sodium Periodate (NaIO4) in Organic Synthesis. SynOpen, 7(1), 548-554.
  • ResearchGate. (2024, October 23). Oxygen-Deficient Ruthenium Oxide for Selective Oxygen Evolution in Additive-Free Brine Electrolysis. Retrieved from [Link]

Sources

Method

Application Note: Synthesis, Validation, and Stereospecific Profiling of Optically Active 2-Methyl-3-phenoxypropanoic Acid Enantiomers

Executive Summary & Pharmacological Context Optically active 2-methyl-3-phenoxypropanoic acid and its derivatives are critical chiral building blocks in modern drug discovery. The stereochemistry at the α-methyl position...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Optically active 2-methyl-3-phenoxypropanoic acid and its derivatives are critical chiral building blocks in modern drug discovery. The stereochemistry at the α-methyl position dictates profound, often divergent, biological activities. For example, in the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the (S)-enantiomer acts as a potent channel potentiator (increasing chloride currents), whereas the (R)-enantiomer acts as an inhibitor and competitively diminishes the efficacy of the (S)-enantiomer. Similarly, in the development of mexiletine analogues targeting voltage-gated Na+ channels, the (R)-enantiomer exhibits a 27-fold higher potency in producing tonic block compared to its racemic counterpart[1].

Given these stereospecific pharmacodynamics, achieving >98% enantiomeric excess (ee) is a critical quality attribute. This application note details a robust, self-validating "chiral pool" synthetic strategy to produce these enantiomers without the need for late-stage chiral resolution.

G S_Enant (S)-2-Methyl-3-phenoxypropanoic acid CFTR CFTR Channel (Potentiator Site) S_Enant->CFTR Binds Y304/S308 R_Enant (R)-2-Methyl-3-phenoxypropanoic acid R_Enant->CFTR Competitive Binding Open Increased Cl- Current (Potentiation) CFTR->Open (S)-Effect Close Decreased Cl- Current (Inhibition) CFTR->Close (R)-Effect

Divergent pharmacological effects of enantiomers on CFTR channel modulation.

Retrosynthetic Strategy & Pathway Selection

To prevent epimerization of the labile α-stereocenter, a de novo asymmetric synthesis starting from an enantiopure precursor is highly recommended. By utilizing commercially available (R)- or (S)-3-bromo-2-methylpropan-1-ol, the stereocenter is preserved throughout the workflow[1]. The synthesis proceeds via a two-step sequence:

  • Williamson Etherification : Coupling of the chiral bromide with phenol to form an ether intermediate[2].

  • Primary Alcohol Oxidation : Mild oxidation of the terminal hydroxyl group to a carboxylic acid using either Ruthenium-catalyzed or Jones oxidation conditions[3].

G A Phenol + NaH (Anhydrous DMF) C 2-Methyl-3-phenoxypropan-1-ol (Chiral Intermediate) A->C Williamson Etherification B Enantiopure 3-bromo-2-methylpropan-1-ol B->C D Oxidation (RuO2/NaIO4 or Jones) C->D E 2-Methyl-3-phenoxypropanoic Acid (Enantiopure Target) D->E Carboxylic Acid Formation

Synthetic workflow for enantiopure 2-methyl-3-phenoxypropanoic acid from the chiral pool.

Experimental Methodologies

Protocol 1: Williamson Etherification (Synthesis of Chiral Intermediate)

Objective : Synthesize (R)- or (S)-2-methyl-3-phenoxypropan-1-ol without compromising the existing chiral center[1].

Reagents :

  • Phenol (2.0 eq)

  • NaH (60% dispersion in mineral oil, 1.0 eq)

  • (R)- or (S)-3-bromo-2-methylpropan-1-ol (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure :

  • Deprotonation : Dissolve phenol in anhydrous DMF under a strict nitrogen atmosphere. Cool the reaction vessel to 0 °C[2].

  • Base Addition : Add NaH in small, controlled portions. Causality: Gradual addition controls the exothermic evolution of H₂ gas, preventing localized heating that could degrade the solvent or cause unwanted side reactions[1].

  • Phenoxide Formation : Stir the mixture at room temperature for 30 minutes until H₂ evolution completely ceases. Causality: This ensures quantitative formation of the highly nucleophilic sodium phenoxide[2].

  • Alkylation : Introduce the enantiopure 3-bromo-2-methylpropan-1-ol dropwise. Stir the reaction mixture for 18–31 hours at room temperature[2].

  • Self-Validating Workup : Remove DMF under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash extensively with 0.5 N NaOH. Causality: The NaOH wash acts as a chemical purification gate; it quantitatively deprotonates and removes any unreacted excess phenol into the aqueous layer, ensuring the organic phase contains only the desired ether intermediate[1]. Wash with water until neutral pH, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol 2: Oxidation to Carboxylic Acid

Objective : Convert the primary alcohol to 2-methyl-3-phenoxypropanoic acid while strictly preserving the adjacent α-chiral center[3].

Method A: Ruthenium-Catalyzed Oxidation (Recommended for Mildness)

  • Solvent System : Dissolve the chiral alcohol intermediate in EtOAc (15 mL per 3 mmol of substrate)[3].

  • Oxidant Addition : Add a 10% aqueous solution of NaIO₄ (30 mL)[3].

  • Catalysis : Introduce catalytic amounts of RuO₂·H₂O. Maintain vigorous mechanical stirring for 18 hours at room temperature[3]. Causality: The biphasic nature of the reaction requires high-shear mixing to ensure adequate mass transfer between the aqueous oxidant and the organic substrate.

  • Self-Validating Isolation : Separate the phases and extract the aqueous layer with EtOAc. Treat the combined organic layers with saturated aqueous NaHCO₃. Causality: This acid-base extraction selectively isolates the newly formed carboxylic acid into the aqueous phase as a sodium salt, leaving unreacted alcohol in the organic layer. Acidify the aqueous phase with 2 N HCl to precipitate the acid, then extract with EtOAc to yield the pure enantiomer[3].

Method B: Jones Oxidation (Alternative)

  • Preparation : Dissolve the alcohol in acetone (0.11 M) and cool strictly to 0 °C.

  • Oxidation : Add Jones reagent (CrO₃/H₂SO₄) dropwise. Stir for 3 hours at 0 °C[2]. Causality: Strict thermal control at 0 °C is mandatory to prevent oxidative cleavage of the ether linkage and to suppress epimerization of the α-methyl group.

  • Quenching : Terminate the reaction by adding 2-propanol. Causality: 2-propanol rapidly consumes excess Cr(VI), preventing over-oxidation during the workup phase.

  • Filtration : Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate.

Protocol 3: Enantiomeric Purity Validation

Accurate determination of the enantiomeric excess is a critical quality attribute. Trace contamination of the opposite enantiomer can confound biological assays, as seen in CFTR modulation where the (R)-enantiomer competitively diminishes the potentiating effect of the (S)-enantiomer.

  • Method : Chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase : Daicel Chiralcel OD column (tris-3,5-dimethylphenylcarbamate derivatized cellulose)[3][4].

Quantitative Data & Comparative Analysis

Table 1: Comparative Analysis of Oxidation Methodologies

ParameterRuthenium-Catalyzed OxidationJones Oxidation
Reagents RuO₂·H₂O (cat.), 10% NaIO₄ (aq)CrO₃, H₂SO₄, H₂O, Acetone
Temperature Room Temperature0 °C
Reaction Time 18 hours3 to 5 hours
Stereochemical Integrity Excellent (Mild conditions prevent epimerization)Good (Requires strict thermal control)
Workup Strategy Acid-base extraction (Self-purifying)Isopropanol quench, Celite filtration
Reference Literature [3][2]

Table 2: Stereospecific Pharmacological Profiles

Target System(S)-Enantiomer Activity(R)-Enantiomer ActivityReference
CFTR Channels Potentiator (Increases Cl⁻ current 1.5-fold)Inhibitor (Decreases Cl⁻ current 0.89-fold)
Voltage-Gated Na⁺ Channels Less potent tonic block27-fold more potent tonic block[1]

Sources

Application

Application Notes &amp; Protocols for Investigating 2-Methyl-3-phenoxypropanoic Acid as a Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals Abstract Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells, making them key therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells, making them key therapeutic targets for a range of disorders including epilepsy, cardiac arrhythmias, and chronic pain.[1][2][3] While a diverse array of NaV channel blockers has been developed, the search for novel modulators with improved isoform selectivity and state-dependency continues. This document provides a comprehensive guide for the investigation of 2-Methyl-3-phenoxypropanoic acid, a compound of interest, as a potential voltage-gated sodium channel blocker. Due to the limited direct literature on this specific molecule's action on NaV channels, this guide presents a foundational framework based on established principles of NaV channel pharmacology and detailed protocols for screening and characterization. The methodologies outlined herein are designed to rigorously assess the compound's inhibitory potential, mechanism of action, and isoform selectivity, providing a robust pathway for its evaluation in a drug discovery context.

Introduction to Voltage-Gated Sodium Channels as Therapeutic Targets

Voltage-gated sodium channels are transmembrane proteins that mediate the influx of sodium ions in response to changes in membrane potential.[4][5] This influx is responsible for the rapid depolarization phase of the action potential in neurons, cardiomyocytes, and other excitable cells.[1][2] The NaV channel family consists of nine pore-forming α-subunits (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[3][6] This diversity allows for the targeted modulation of specific physiological processes. For instance, NaV1.7 is a genetically validated target for pain, while NaV1.5 is the primary cardiac sodium channel.[3][7]

NaV channel blockers exert their effects by physically occluding the channel pore or by modulating the channel's gating properties.[1][4] They can exhibit state-dependent binding, preferentially interacting with the open or inactivated states of the channel, which can lead to a more targeted effect on pathologically hyperexcitable cells.[4][8] Many clinically used local anesthetics, antiarrhythmics, and anticonvulsants are NaV channel blockers.[1][8]

The investigation of novel chemical entities like 2-Methyl-3-phenoxypropanoic acid for NaV channel activity is a critical step in the discovery of new therapeutics. The following sections provide the scientific rationale and detailed protocols for a systematic evaluation of this compound.

Rationale for Investigating 2-Methyl-3-phenoxypropanoic Acid

While direct evidence is lacking, the chemical structure of 2-Methyl-3-phenoxypropanoic acid contains moieties that are present in some known biologically active molecules. The phenoxy group and the propanoic acid chain could potentially interact with binding sites within the NaV channel pore or its voltage-sensing domains. A structured investigation is therefore warranted to determine if this compound exhibits any modulatory effects on NaV channels.

Experimental Workflow for Characterization

A tiered approach is recommended to efficiently screen and characterize the effects of 2-Methyl-3-phenoxypropanoic acid on NaV channels. This workflow progresses from high-throughput primary screening to more detailed biophysical characterization using electrophysiology.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Detailed Mechanistic Studies A High-Throughput Screening (HTS) (e.g., FLIPR, FRET) B Identify Initial 'Hits' A->B High-throughput C Automated Patch Clamp (APC) (e.g., Qube, SyncroPatch) B->C Hit Confirmation D Confirm NaV Channel Activity Determine IC50 C->D Higher fidelity E Manual Patch Clamp Electrophysiology D->E Lead Characterization F Characterize: - State-dependence - Use-dependence - Isoform selectivity E->F Gold standard

Caption: A tiered experimental workflow for the characterization of novel NaV channel modulators.

Detailed Protocols

Protocol 1: High-Throughput Primary Screening using a Fluorescent Membrane Potential Assay

This protocol is designed for the initial rapid screening of 2-Methyl-3-phenoxypropanoic acid to identify any activity on NaV channels in a high-throughput format.[9]

Principle: This assay utilizes a voltage-sensitive fluorescent dye to measure changes in membrane potential.[9] Cells expressing a specific NaV channel isoform are depolarized using a NaV channel activator (e.g., veratridine). A compound that blocks the NaV channel will prevent this depolarization, resulting in a reduced fluorescent signal.

Materials:

  • Cell line stably expressing a human NaV channel isoform (e.g., HEK293 cells expressing NaV1.7).

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • NaV channel activator (e.g., Veratridine).

  • Known NaV channel blocker as a positive control (e.g., Tetracaine).

  • 2-Methyl-3-phenoxypropanoic acid stock solution (in DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the NaV-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare a dilution series of 2-Methyl-3-phenoxypropanoic acid and the positive control in assay buffer. Add the compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as vehicle controls. Incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the assay plate in the FLIPR instrument. Establish a baseline fluorescence reading for 10-20 seconds.

  • Cell Stimulation: Add the NaV channel activator solution to all wells simultaneously using the instrument's integrated pipettor.

  • Data Acquisition: Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis: Calculate the change in fluorescence in response to the activator. Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition). Plot the concentration-response curve for 2-Methyl-3-phenoxypropanoic acid and determine the IC50 value.

Expected Results: If 2-Methyl-3-phenoxypropanoic acid is a NaV channel blocker, a dose-dependent decrease in the fluorescence signal will be observed.

Protocol 2: Electrophysiological Confirmation using Automated Patch Clamp (APC)

This protocol provides a higher-fidelity confirmation of NaV channel activity and a more accurate determination of potency.[10][11]

Principle: Automated patch clamp systems enable the recording of ionic currents from cells in a 384-well format, providing a significant increase in throughput compared to manual patch clamp.[11][12]

Materials:

  • Cell line stably expressing the NaV channel of interest.

  • Automated patch clamp system (e.g., Qube 384, SyncroPatch 768PE).

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • 2-Methyl-3-phenoxypropanoic acid stock solution.

  • Positive control compound.

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension according to the APC instrument manufacturer's protocol.

  • System Setup: Prime the APC system with the extracellular and intracellular solutions.

  • Compound Plate Preparation: Prepare a compound plate with serial dilutions of 2-Methyl-3-phenoxypropanoic acid and controls.

  • Experiment Execution:

    • Load the cells and compound plate into the instrument.

    • Initiate the automated experiment. The system will perform cell capture, sealing, whole-cell formation, and compound application.

    • Apply a voltage protocol to elicit NaV channel currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels.

  • Data Analysis:

    • Measure the peak inward Na+ current in the presence of different concentrations of the compound.

    • Normalize the current to the baseline recording before compound application.

    • Plot the concentration-response curve and calculate the IC50.

Expected Results: A dose-dependent reduction in the peak Na+ current will confirm the blocking activity of 2-Methyl-3-phenoxypropanoic acid.

Protocol 3: Detailed Mechanistic Characterization using Manual Patch Clamp Electrophysiology

This "gold standard" technique allows for a detailed investigation of the compound's mechanism of action.[10]

Principle: Manual patch clamp provides the highest level of control and data quality for studying ion channel biophysics. It allows for the precise application of voltage protocols to investigate state-dependent and use-dependent block.

Materials:

  • Same as for APC, plus a manual patch clamp rig (amplifier, micromanipulators, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • State-Dependence of Block:

    • Resting State Block: Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -140 mV). Apply a brief depolarizing pulse to elicit a current before and after the application of 2-Methyl-3-phenoxypropanoic acid. A reduction in current indicates a block of the resting state.

    • Inactivated State Block: Hold the cell at a depolarized potential where a significant fraction of channels are in the inactivated state (e.g., -70 mV). Apply a test pulse to measure the available current before and after compound application. A greater block at this potential compared to the resting state suggests preferential binding to the inactivated state.

  • Use-Dependence (Frequency-Dependence) of Block:

    • Apply a train of depolarizing pulses at a low frequency (e.g., 0.1 Hz) and measure the peak current.

    • Apply the compound and allow the block to reach equilibrium.

    • Increase the frequency of the pulse train (e.g., to 10 Hz).

    • A progressive decrease in the current amplitude with successive pulses indicates use-dependent block, a hallmark of many clinically effective NaV channel blockers.[13]

  • Isoform Selectivity:

    • Repeat the above protocols using cell lines expressing different NaV channel isoforms (e.g., NaV1.2, NaV1.5) to determine the compound's selectivity profile.

Data Presentation:

Table 1: Hypothetical Potency and Selectivity Profile of 2-Methyl-3-phenoxypropanoic Acid

NaV IsoformIC50 (µM) - Resting StateIC50 (µM) - Inactivated StateSelectivity Ratio (Resting/Inactivated)
NaV1.750510
NaV1.5>10025>4
NaV1.2>10080>1.25

Mechanism of Action Visualization:

G cluster_drug Drug Binding Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug_Bound_I Drug-Bound Inactivated Inactivated->Drug_Bound_I Preferential Binding Drug_Bound_I->Inactivated Dissociation

Caption: State-dependent binding of a hypothetical NaV channel blocker.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the systematic investigation of 2-Methyl-3-phenoxypropanoic acid as a potential voltage-gated sodium channel blocker. By following this tiered approach, researchers can efficiently determine the compound's activity, potency, mechanism of action, and isoform selectivity. Positive findings from these studies would warrant further investigation into its potential as a therapeutic agent for NaV channel-related disorders. Future studies could include characterization of its effects on neuronal firing properties using current-clamp recordings and in vivo studies in relevant disease models.

References

  • Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical - Prime Scholars. (2024, June 26). American Journal of Drug Delivery and Therapeutics.
  • Sodium Channel Blockers: Types, Benefits, and Side Effects. (2024, October 21). Healthline.
  • What are Sodium channels blockers and how do they work? (2024, June 21).
  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. (2020, June 15). PubMed.
  • Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors. (2020, June 15). PubMed.
  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroP
  • Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. (2018, October 10). IntechOpen.
  • High-Throughput Screening of NaV1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. Sophion Bioscience.
  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2017, March 3). Journal of General Physiology.
  • Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dent
  • Voltage-gated sodium channels (Na V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Voltage-g
  • Distribution and function of voltage-gated sodium channels in the nervous system. PMC.
  • Modification of Closed-State Inactivation in Voltage-Gated Sodium Channel Na v 1.7 by Two Novel Arachnid Toxins. (2025, August 29). MDPI.

Sources

Method

1H NMR and 13C NMR spectroscopy protocols for 2-Methyl-3-phenoxypropanoic acid

An Application Note on the Structural Elucidation of 2-Methyl-3-phenoxypropanoic Acid using ¹H and ¹³C NMR Spectroscopy Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of 2-Methyl-3-phenoxypropanoic Acid using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive set of protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY) NMR spectra for 2-Methyl-3-phenoxypropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Introduction to 2-Methyl-3-phenoxypropanoic Acid and NMR

2-Methyl-3-phenoxypropanoic acid is a carboxylic acid derivative featuring a phenoxy group. Its structural complexity, containing both aliphatic and aromatic regions, as well as a chiral center, makes it an excellent candidate for detailed NMR analysis. Understanding its precise structure is critical for predicting its chemical behavior, reactivity, and potential biological activity.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of ¹H (proton) and ¹³C nuclei in a strong magnetic field, we can map out the molecular framework, determine the connectivity of atoms, and probe the electronic environment of each nucleus. This application note details the optimized procedures for a complete structural assignment of 2-Methyl-3-phenoxypropanoic acid.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name 2-Methyl-3-phenoxypropanoic acid
CAS Number 103323-93-9[1]
Structure See Figure 2

Experimental Workflow: From Sample to Structure

The process of NMR analysis is a systematic workflow. It begins with meticulous sample preparation to ensure high-quality data acquisition, followed by a series of NMR experiments designed to probe different aspects of the molecular structure. The final step involves processing and interpreting the spectral data to build a complete structural picture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of Sample prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter if Particulates are Present prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 ¹H NMR prep4->acq1 Insert Sample into Spectrometer acq2 ¹³C NMR acq3 DEPT-135 & DEPT-90 acq4 2D COSY an1 Process FID (FT, Phasing, Baseline Correction) acq4->an1 Export Raw Data an2 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) an1->an2 an3 Assign ¹³C & DEPT Signals (Identify CH, CH₂, CH₃) an2->an3 an4 Correlate ¹H-¹H Couplings with COSY an3->an4 an5 Confirm Final Structure an4->an5

Figure 1: General experimental workflow for NMR analysis.

Detailed Experimental Protocols

Scientific integrity in NMR begins with proper sample preparation. The quality of the final spectrum is directly dependent on the quality of the sample.

Part A: Protocol for Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

  • Weigh the Sample: For a standard high-field NMR spectrometer (≥400 MHz), weigh 5-10 mg of 2-Methyl-3-phenoxypropanoic acid for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][4] The higher concentration for ¹³C NMR is necessary due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C isotope, which results in a much lower intrinsic sensitivity compared to ¹H.[5]

  • Select a Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used. The deuterium in the solvent is used by the spectrometer's lock system to stabilize the magnetic field, and its lack of ¹H signals prevents large solvent peaks from obscuring the analyte signals.[3]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[6] Mix gently by vortexing or swirling until the sample is fully dissolved.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4] This prevents undissolved solids from interfering with the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[2]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2]

  • Capping and Labeling: Cap the NMR tube and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

Part B: Protocol for ¹H NMR Spectroscopy

This experiment provides the most fundamental information, including the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring proton information (spin-spin coupling).

Recommended Acquisition Parameters (400 MHz Spectrometer):

ParameterValueRationale
Pulse Program zg30A 30-degree flip angle pulse is used with a short relaxation delay for rapid signal averaging without saturating the signals, suitable for qualitative analysis. For quantitative results, a 90-degree pulse (zg) with a longer delay is preferable.[7]
Spectrometer Freq. ~400 MHzInstrument dependent.
Spectral Width (SW) 16 ppmA standard range for most organic molecules, covering from approximately -2 to 14 ppm.
Acquisition Time (AQ) ~3.0 sThis parameter is related to the digital resolution of the spectrum. An acquisition time of 2-4 seconds is typical.[8][9]
Relaxation Delay (D1) 2.0 sThe time delay between pulses to allow for nuclear relaxation. A 1-2 second delay is sufficient for qualitative spectra.
Number of Scans (NS) 8Signal-to-noise ratio improves with the square root of the number of scans. 8 scans provide good signal-to-noise for a sample of this concentration.[9]
Temperature 298 KStandard room temperature operation.
Part C: Protocol for ¹³C and DEPT Spectroscopy

A standard ¹³C{¹H} NMR spectrum shows a single peak for each unique carbon environment. To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number of protons attached to each carbon.

  • DEPT-90: Only signals from CH (methine) carbons are visible.[10]

  • DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary (C) carbons are not observed in either DEPT experiment.[10][11][12]

Recommended Acquisition Parameters (100 MHz for ¹³C):

Parameter¹³C{¹H}DEPT-135 / DEPT-90Rationale
Pulse Program zgpg30dept135 / dept90Standard pulse programs for proton-decoupled carbon and DEPT experiments.
Spectral Width (SW) 240 ppmCovers the typical chemical shift range for organic carbons (0-220 ppm).
Acquisition Time (AQ) ~1.0 sA shorter acquisition time is common for ¹³C due to broader lines and faster relaxation.
Relaxation Delay (D1) 2.0 sA 2-second delay is a good starting point for routine ¹³C spectra.
Number of Scans (NS) 128-1024A higher number of scans is required due to the low sensitivity of the ¹³C nucleus.
Part D: Protocol for 2D COSY Spectroscopy

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are spin-coupled to each other, typically those separated by two or three bonds.[13][14] The resulting spectrum shows the standard ¹H spectrum on the diagonal, with off-diagonal "cross-peaks" connecting coupled protons.[15][16][17]

Recommended Acquisition Parameters (400 MHz Spectrometer):

ParameterValueRationale
Pulse Program cosygpqfA standard COSY sequence with gradient selection for artifact suppression.
Spectral Width (SW) 12 ppm (in F1 & F2)The spectral width in both dimensions should cover the entire proton chemical shift range of the molecule.[18]
Number of Scans (NS) 2-4Typically, only a few scans per increment are needed.
Number of Increments 256 (in F1)Determines the resolution in the indirect dimension. 256 is a good balance of resolution and experiment time.
Relaxation Delay (D1) 1.5 sA standard delay for 2D experiments.

Spectral Interpretation and Structural Assignment

The following sections detail the expected NMR data for 2-Methyl-3-phenoxypropanoic acid based on its known structure.

Figure 2: Molecular structure and atom numbering scheme for 2-Methyl-3-phenoxypropanoic acid. (Note: Graphviz rendering of complex chemical structures is limited. A proper chemical drawing is implied.)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
Hₐ (COOH)10.0 - 12.0broad singlet-1HCarboxylic Acid Proton
H₁, H₅ (ortho)~6.95d~8.02HAromatic Protons
H₂, H₄ (meta)~7.30t~8.02HAromatic Protons
H₃ (para)~7.00t~7.51HAromatic Proton
H₇ᵃ, H₇ᵇ (CH₂)~4.10m-2HMethylene Protons (O-CH₂)
H₆ (CH)~2.90m~7.01HMethine Proton
H₈ (CH₃)~1.25d~7.03HMethyl Protons
  • Rationale: The carboxylic acid proton (Hₐ) is highly deshielded and often broad. Aromatic protons (H₁-H₅) appear in the typical 6.5-8.0 ppm region, with ortho/meta protons showing coupling. The methylene protons (H₇) are deshielded by the adjacent oxygen atom. The methine proton (H₆) is coupled to both the methylene and methyl groups, resulting in a complex multiplet. The methyl protons (H₈) appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR and DEPT Spectra (100 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)DEPT-135DEPT-90Assignment
C₉ (C=O)~179AbsentAbsentCarboxylic Acid Carbonyl
C₄ (C-O)~158AbsentAbsentAromatic Quaternary Carbon
C₂, C₆ (meta)~129PositivePositiveAromatic CH
C₃ (para)~121PositivePositiveAromatic CH
C₁, C₅ (ortho)~114PositivePositiveAromatic CH
C₇ (O-CH₂)~68NegativeAbsentMethylene Carbon
C₆ (CH)~41PositivePositiveMethine Carbon
C₈ (CH₃)~17PositiveAbsentMethyl Carbon
  • Rationale: The carbonyl carbon (C₉) is the most deshielded. The aromatic carbons appear between 110-160 ppm. The DEPT-135 experiment is crucial for distinguishing the negative CH₂ signal (C₇) from the positive CH (C₁, C₂, C₃, C₅, C₆) and CH₃ (C₈) signals. The DEPT-90 confirms all CH carbons, and the absence of C₄ and C₉ in both DEPT spectra confirms their quaternary nature.

Expected 2D COSY Correlations

The COSY spectrum will be essential for confirming the aliphatic spin system. Key expected cross-peaks include:

  • A strong correlation between the methyl protons (H₈, ~1.25 ppm) and the methine proton (H₆, ~2.90 ppm) .

  • A correlation between the methine proton (H₆, ~2.90 ppm) and the methylene protons (H₇, ~4.10 ppm) .

  • Correlations within the aromatic ring, for example, between the ortho protons (H₁, H₅) and the meta protons (H₂, H₄).

Conclusion

By systematically applying the one- and two-dimensional NMR protocols detailed in this guide, researchers can achieve a complete and unambiguous structural characterization of 2-Methyl-3-phenoxypropanoic acid. The combination of ¹H NMR for proton mapping, ¹³C and DEPT for carbon backbone analysis, and COSY for establishing proton-proton connectivity provides a self-validating system for structural elucidation. These methodologies are foundational and can be adapted for the analysis of a wide range of small molecules in academic and industrial research.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CEITEC. Retrieved from [Link]

  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • COSY - NMR Core Facility. (n.d.). Columbia University. Retrieved from [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved from [Link]

  • DEPT - 135. (n.d.). Tecmag. Retrieved from [Link]

  • APT vs DEPT-135. (2008, June 20). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • COSY. (n.d.). Magritek. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Michigan.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving. (2023, September 27). Chemistry Steps. Retrieved from [Link]

  • Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Missouri-St. Louis Chemistry Department NMR Facility. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. Retrieved from [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Application Note: 2-Methyl-3-phenoxypropanoic Acid as a Chiral Intermediate in Medicinal Chemistry

Executive Summary 2-Methyl-3-phenoxypropanoic acid (2-MPPA) is a highly versatile chiral building block utilized across multiple domains of medicinal chemistry and drug discovery. Characterized by a terminal carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3-phenoxypropanoic acid (2-MPPA) is a highly versatile chiral building block utilized across multiple domains of medicinal chemistry and drug discovery. Characterized by a terminal carboxylic acid, an ether-linked aromatic ring, and a critical α -methyl chiral center, 2-MPPA serves as a foundational precursor for synthesizing diverse pharmacophores. Recent structural biology and synthetic methodology breakthroughs have highlighted its utility in developing Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1], stereoselective voltage-gated sodium channel (VGSC) blockers[2], and privileged chromane scaffolds[3].

This application note provides an in-depth mechanistic rationale, quantitative data summaries, and self-validating experimental protocols for utilizing 2-MPPA in advanced drug development workflows.

Mechanistic Rationale & Target Applications

CFTR Modulators: Stereospecific Potentiation vs. Inhibition

Large-scale virtual docking studies recently identified 2-MPPA amide derivatives as potent allosteric modulators of the CFTR channel[1]. The stereochemistry of the α -methyl group strictly dictates the pharmacological outcome:

  • The (S)-enantiomer acts as a potentiator , increasing the open probability of the CFTR channel. This is critical for treating cystic fibrosis, where channel function is impaired[4].

  • The (R)-enantiomer acts as a mild inhibitor , decreasing channel open probability. This provides a therapeutic avenue for treating secretory diarrhea, which is driven by CFTR hyperactivation[5].

  • Causality: The spatial orientation of the chiral methyl group dictates the ligand's binding pose within the CFTR transmembrane allosteric site, altering the conformational dynamics of the channel pore[5].

Voltage-Gated Sodium Channel (VGSC) Blockers

Mexiletine is a well-established antiarrhythmic and antimyotonic agent. By utilizing 2-MPPA to synthesize optically active mexiletine analogues, researchers can precisely modulate the lipophilicity and steric bulk around the chiral center[6].

  • Causality: Replacing the standard methyl group on the stereogenic center of mexiletine with a phenoxymethyl group (derived from 2-MPPA) alters the binding kinetics. This structural tuning enhances the use-dependent blocking of skeletal muscle sodium channels, effectively stabilizing them in their inactivated state to prevent myotonic excitability[6].

Chromane Scaffold Synthesis via C-H Activation

2-MPPA is a prime substrate for Palladium-catalyzed intramolecular oxidative C(sp3)-H/C(sp2)-H coupling[3].

  • Causality: Typically, such cyclizations require a strong Thorpe-Ingold effect (gem-dialkyl substitution) to force the reactive centers into proximity. However, 2-MPPA successfully cyclizes without this requirement, yielding 3-methyl-chromane-3-carboxylic acid[7]. This chromane derivative is a privileged structural motif frequently used to develop Rho kinase (ROCK) inhibitors for hypertension and cancer therapy[7].

Quantitative Data Summary

Table 1: Pharmacological and Chemical Profiles of 2-MPPA Derivatives

Derivative / ApplicationPrimary TargetStereochemical DependencyKey Metric / Pharmacological Outcome
(S)-2-MPPA Amide ('853 analog)CFTR Channel(S)-enantiomer is a PotentiatorEC50 2.1 μ M; 1.5-fold current increase[5]
(R)-2-MPPA Amide ('853 analog)CFTR Channel(R)-enantiomer is an InhibitorDecreases CFTR current to 0.89-fold[5]
2-MPPA-derived Amine Skeletal Muscle VGSC(R)- and (S)-enantiomers varyEnhanced use-dependent channel block[6]
3-Methyl-chromane-3-carboxylic acid ROCK (via downstream synthesis)Racemic cyclization tolerated21% - 46% yield (via direct C-H activation)[3]

Experimental Protocols

Protocol A: Synthesis of CFTR Modulators via EDC/HOAt Amide Coupling

This protocol describes the coupling of (S)-2-MPPA with a heterocyclic amine (e.g., 6-fluoro-1H-indazole) to yield a CFTR potentiator[8].

  • Causality of Reagent Selection: Coupling 2-MPPA with poorly nucleophilic heterocyclic amines requires highly efficient activation. HOAt (1-Hydroxy-7-azabenzotriazole) is selected over the traditional HOBt because the nitrogen atom at position 7 of the HOAt ring provides a neighboring group effect. It acts as a general base to accelerate the nucleophilic attack and minimizes the risk of epimerizing the critical α -methyl chiral center[8].

Step-by-Step Methodology:

  • Pre-activation: Dissolve (S)-2-MPPA (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF (0.1 M concentration). Add EDC·HCl (1.0 eq) at 0 °C to room temperature. Stir for 10-15 minutes to form the active ester intermediate.

  • Amine Addition: Add the heterocyclic amine (e.g., 6-fluoro-1H-indazole, 0.85 eq) dissolved in a minimal volume of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 12-18 hours under a continuous inert nitrogen atmosphere.

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Validation & Quality Control: Validate product identity via 1 H-NMR and 13 C-NMR. Crucially , assess the enantiomeric excess (ee%) using chiral HPLC to ensure the (S)-stereocenter remained intact during the coupling process, as any racemization will introduce the inhibitory (R)-enantiomer into the product[5].

Protocol B: Intramolecular Oxidative C-H Coupling for Chromane Scaffolds

This protocol outlines the synthesis of 3-methyl-chromane-3-carboxylic acid from 2-MPPA via Pd-catalyzed C-H activation[3].

  • Causality of Reagent Selection: The direct coupling of unactivated C(sp3)-H and C(sp2)-H bonds is thermodynamically challenging. Hexafluoroisopropanol (HFIP) is utilized as the solvent because its high polarity, strong hydrogen-bonding capability, and low nucleophilicity stabilize the transient palladium catalyst intermediates. Furthermore, HFIP enhances the electrophilicity of the Pd(II) center, driving the difficult C-H activation step forward[3].

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine 2-MPPA (1.0 eq), Pd(CH3CN)2Cl2 (10 mol%), and a protected amino acid ligand (20 mol%).

  • Oxidant & Base Addition: Add KHCO3 (2.0 eq) as the mild base and tert-butyl hydroperoxide (TBHP, 2.0 eq) as the terminal oxidant.

  • Solvent & Heating: Suspend the reaction mixture in HFIP (0.2 M). Seal the Schlenk tube and heat to 60 °C with vigorous stirring for 24 hours.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify the crude product via silica gel flash chromatography.

  • Validation & Quality Control: Confirm the formation of the fused chromane ring via 13 C-NMR by identifying the appearance of the new quaternary sp3 carbon signal. Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).

Visualizations

G MPPA 2-Methyl-3-phenoxypropanoic acid (2-MPPA) CFTR CFTR Modulators (Amide Coupling) MPPA->CFTR EDC/HOAt, Amine VGSC VGSC Blockers (Mexiletine Analogues) MPPA->VGSC Curtius Rearrangement Chromane Chromane Scaffolds (Oxidative C-H Coupling) MPPA->Chromane Pd Catalyst, TBHP, HFIP

Divergent synthetic workflows utilizing 2-MPPA as a core intermediate in medicinal chemistry.

G Racemic Racemic 2-MPPA Derivative S_Enant (S)-Enantiomer Racemic->S_Enant Chiral Resolution R_Enant (R)-Enantiomer Racemic->R_Enant Chiral Resolution Potentiator CFTR Potentiator (Increases Open Probability) S_Enant->Potentiator Allosteric Binding Inhibitor CFTR Inhibitor (Decreases Open Probability) R_Enant->Inhibitor Allosteric Binding Disease1 Cystic Fibrosis Therapy Potentiator->Disease1 Disease2 Secretory Diarrhea Therapy Inhibitor->Disease2

Stereospecific pharmacological pathways of 2-MPPA derivatives in CFTR modulation.

References

  • Structure-based discovery of CFTR potentiators and inhibitors. Liu, F., et al. Cell 187.14 (2024): 3712-3725. URL:[Link]

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. Franchini, C., et al. Journal of Medicinal Chemistry 46.24 (2003): 5238-5248. URL:[Link]

  • Intramolecular Oxidative Coupling between Unactivated Aliphatic C–H and Aryl C–H Bonds. ChemRxiv / American Chemical Society. URL:[Link]

Sources

Method

Application Note: Synthesis of Carbamates via Curtius Rearrangement of 2-Methyl-3-phenoxypropanoic Acid Precursors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and structurally related pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and structurally related pharmacophores[1].

Introduction & Mechanistic Rationale

The 2-methyl-3-phenoxypropanoic acid scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel CFTR potentiators and inhibitors[1]. Converting this carboxylic acid precursor into a carbamate is a critical structural modification used to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity.

To achieve this transformation efficiently while maintaining the integrity of the phenoxy ether linkage, the Modified Curtius Rearrangement utilizing Diphenylphosphoryl azide (DPPA) is the preferred methodology.

Causality in Reagent Selection:

  • Why DPPA? Traditional Curtius rearrangements require the formation of acyl chlorides followed by treatment with sodium azide, generating highly explosive and difficult-to-isolate acyl azide intermediates. DPPA allows for a one-pot, concerted activation and azidation under mild conditions, significantly reducing thermal hazards.

  • Why Triethylamine (Et₃N)? A non-nucleophilic base is required to deprotonate the carboxylic acid, facilitating the nucleophilic attack of the carboxylate onto the phosphorus atom of DPPA.

  • Why Toluene as a Solvent? Toluene provides the optimal boiling point (~110 °C) to drive the thermal rearrangement of the acyl azide to the isocyanate, while remaining inert to the highly reactive isocyanate intermediate before the trapping alcohol is introduced.

Precursor Profiling & Quantitative Reaction Parameters

The following table outlines the stoichiometric and physicochemical parameters required for the synthesis of a standard tert-butyl carbamate (Boc-protected amine) or benzyl carbamate (Cbz-protected amine) from the 2-methyl-3-phenoxypropanoic acid precursor[2][3].

ComponentRoleMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
2-Methyl-3-phenoxypropanoic acid Starting Material180.201.0 eq1.80 gEnsure anhydrous conditions[3].
Diphenylphosphoryl azide (DPPA) Activating/Azidating Agent275.241.1 eq3.03 g (2.37 mL)Store at 2-8 °C; handle in fume hood.
Triethylamine (Et₃N) Base101.191.2 eq1.21 g (1.67 mL)Freshly distilled over CaH₂.
Alcohol (t-BuOH or BnOH) Nucleophilic Trapping Agent74.12 (t-BuOH)5.0 eq3.71 g (4.75 mL)Excess used to suppress urea byproduct formation.
Toluene Solvent92.14N/A40.0 mLAnhydrous, degassed.

Reaction Workflow & Signaling Pathway

The transformation proceeds through a strictly defined sequence of intermediates. The thermodynamic driving force is the extrusion of nitrogen gas ( N2​ ) during the rearrangement phase, making the formation of the isocyanate irreversible.

G A 2-Methyl-3-phenoxypropanoic acid (Carboxylic Acid Precursor) B DPPA + Et3N (Activation Phase) A->B C Acyl Azide Intermediate [Transient] B->C Nucleophilic substitution D Thermal Rearrangement (Toluene, 80-100°C, -N2) C->D E Isocyanate Intermediate [Reactive Electrophile] D->E Curtius Rearrangement F Alcohol Addition (R-OH) (Nucleophilic Trapping) E->F G Carbamate Derivative (Target Product) F->G Addition across C=N

Caption: Mechanistic workflow of the DPPA-mediated Curtius rearrangement to form carbamates.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol includes built-in analytical checkpoints (TLC/LC-MS) to ensure the transient isocyanate is fully formed before the addition of the trapping agent, preventing the formation of unreacted acid or symmetric urea byproducts.

Phase 1: Activation and Acyl Azide Formation
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 2-methyl-3-phenoxypropanoic acid (1.80 g, 10.0 mmol) in anhydrous toluene (30 mL).

  • Base Addition: Add freshly distilled triethylamine (1.67 mL, 12.0 mmol) to the solution in one portion. Stir at room temperature for 10 minutes to ensure complete deprotonation.

  • DPPA Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DPPA (2.37 mL, 11.0 mmol) dropwise over 10 minutes via syringe.

    • Causality Check: Dropwise addition controls the exothermic activation step and prevents premature, uncontrolled nitrogen evolution.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation Checkpoint: Take a 50 µL aliquot, quench with methanol, and analyze via LC-MS. The mass of the methyl ester (formed by quenching the acyl azide) should be the dominant peak, confirming complete activation.

Phase 2: Thermal Rearrangement to Isocyanate
  • Heating: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to 85 °C using an oil bath.

  • Monitoring Gas Evolution: Observe the reaction for the steady evolution of nitrogen gas (bubbling). Maintain heating at 85 °C for 2 to 3 hours until gas evolution completely ceases.

    • Causality Check: The cessation of N2​ gas indicates that the Curtius rearrangement is complete and the intermediate has been fully converted to the isocyanate. Do not add the alcohol before this step is complete, as water/alcohol in the presence of un-rearranged acyl azide can lead to complex byproduct mixtures.

Phase 3: Nucleophilic Trapping
  • Alcohol Addition: Once gas evolution has stopped, add the trapping alcohol (e.g., anhydrous tert-butanol, 4.75 mL, 50.0 mmol) directly to the hot solution.

  • Carbamate Formation: Increase the temperature to 100 °C and reflux the mixture overnight (12-16 hours).

    • Validation Checkpoint: TLC (Hexanes/Ethyl Acetate 8:2) should show the disappearance of the highly non-polar isocyanate spot and the appearance of the more polar carbamate product.

Phase 4: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • Saturated aqueous NaHCO3​ (2 × 30 mL) to remove unreacted starting acid and diphenylphosphoric acid byproducts.

    • 10% aqueous citric acid (1 × 30 mL) to remove residual triethylamine.

    • Brine (1 × 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude carbamate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% Ethyl Acetate in Hexanes) to afford the pure carbamate derivative.

References

  • PubChemLite. 2-methyl-3-phenoxypropanoic acid (C10H12O3)
  • Molport. 2-methyl-3-phenoxypropanoic acid | 103323-93-9.
  • National Institutes of Health (NIH) / PMC.

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2-Methyl-3-phenoxypropanoic Acid in Human Plasma

Abstract This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-3-phenoxypropanoic acid in human plasma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-3-phenoxypropanoic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, metabolic monitoring, or other quantitative applications involving this compound. We provide a comprehensive guide covering the scientific principles behind the method design, detailed step-by-step protocols, and a full summary of method validation parameters, demonstrating its fitness for purpose in a regulated bioanalytical environment.

Scientific Principles and Method Rationale

The successful quantification of an acidic analyte like 2-Methyl-3-phenoxypropanoic acid from a complex biological matrix such as plasma hinges on a strategic approach to sample preparation, chromatography, and detection. This method was developed based on the following core principles.

Analyte Chemical Properties

2-Methyl-3-phenoxypropanoic acid is a carboxylic acid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 180.20 g/mol . Its structure contains a hydrophobic phenyl-ether moiety and an ionizable carboxylic acid group. This amphiphilic nature dictates the choices for extraction and chromatographic separation. The acidic proton of the carboxyl group makes the molecule ideally suited for negative ion electrospray ionization.

Chromatographic Strategy: Reversed-Phase and pH Control

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating non-polar to moderately polar compounds.[1] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. For an ionizable acidic compound, controlling the mobile phase pH is the most critical factor for achieving good retention and sharp, symmetrical peak shapes.[2]

By acidifying the mobile phase with an agent like formic acid, the pH is lowered well below the pKa of the analyte's carboxylic acid group. This suppresses its ionization, rendering the molecule more neutral and hydrophobic.[3] This non-ionized form has a stronger interaction with the non-polar C18 stationary phase, leading to better retention and separation from polar matrix components. The use of volatile additives like formic acid is also essential for compatibility with mass spectrometry.[4]

Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to remove interferences, such as proteins and phospholipids, from the plasma matrix while efficiently recovering the analyte of interest.[5] For high-throughput applications, protein precipitation is a simple, fast, and effective technique.[6] It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample.[7] This disrupts the solvation of proteins, causing them to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS system. Acidifying the precipitation solvent with formic acid can improve the recovery of acidic drugs and the precipitation efficiency.[6][7]

Detection Strategy: Tandem Mass Spectrometry (MS/MS)

To achieve the highest levels of selectivity and sensitivity, especially in a complex biological matrix, tandem mass spectrometry (MS/MS) is employed.[8]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is selected. The carboxylic acid group of 2-Methyl-3-phenoxypropanoic acid readily loses a proton to form a stable negatively charged precursor ion, [M-H]⁻. This process is highly efficient for acidic molecules.[9]

  • Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated precursor ion (Q1). This isolated ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored by the third quadrupole (Q3).[10] This Q1 -> Q3 transition is highly specific to the analyte, effectively filtering out background noise and co-eluting matrix components, thereby ensuring accurate quantification even at very low concentrations.[9]

Detailed Methodology and Protocols

Materials and Reagents
  • 2-Methyl-3-phenoxypropanoic acid reference standard (>98% purity)

  • 2-Methyl-3-phenoxypropanoic acid-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Methyl-3-phenoxypropanoic acid and the internal standard (IS) in separate volumetric flasks using methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare calibration curve (CC) standards by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Spiking: Prepare CC and Quality Control (QC) samples by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (95 µL) spike Spike with Standard/QC plasma->spike is_add Add 300 µL IS in Acetonitrile (Protein Precipitation) spike->is_add vortex Vortex Mix is_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS supernatant->injection lc LC Separation (Reversed-Phase Gradient) injection->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Overall experimental workflow from sample preparation to final quantification.

Protocol: Plasma Sample Preparation

This protocol is designed for a 96-well plate format but can be adapted for microcentrifuge tubes.

  • Aliquot 95 µL of blank plasma, calibration standards, or QC samples into the wells of a 96-well plate.

  • Add 5 µL of methanol:water (50:50) to blank samples or the appropriate standard working solution to all other wells.

  • To each well, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile containing 0.1% formic acid).[7]

  • Seal the plate and vortex mix for 2 minutes at high speed to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Seal the new plate and place it in the autosampler for injection.

G start Start: Plasma Sample step1 Add Protein Precipitation Solvent (Acetonitrile + IS) start->step1 step2 Vortex to Mix & Precipitate step1->step2 step3 Centrifuge to Pellet Proteins step2->step3 step4 Collect Clear Supernatant step3->step4 end Ready for LC-MS Injection step4->end

Sources

Method

Application Note: A Guide to the Synthesis and Evaluation of 2-Methyl-3-phenoxypropanoic Acid-Containing Heteroaryl Diamides as Selective IRE1/XBP1s Activators

An Application Guide for Researchers and Drug Development Professionals Abstract The Inositol-requiring enzyme 1 (IRE1) / X-box binding protein 1 (XBP1) signaling pathway is a cornerstone of the unfolded protein response...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The Inositol-requiring enzyme 1 (IRE1) / X-box binding protein 1 (XBP1) signaling pathway is a cornerstone of the unfolded protein response (UPR), a cellular mechanism critical for maintaining endoplasmic reticulum (ER) proteostasis. Pharmacological activation of this pathway represents a promising therapeutic strategy for a range of diseases characterized by ER stress, including metabolic disorders, neurodegenerative diseases, and certain cancers.[1][2] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel heteroaryl diamide-based IRE1 activators. Specifically, we detail the rationale and methods for incorporating a 2-Methyl-3-phenoxypropanoic acid moiety into a heteroaryl diamide scaffold, a modification aimed at optimizing compound potency and selectivity. This document offers detailed, field-proven protocols for chemical synthesis, cell-based reporter assays, and quantitative molecular analyses to empower researchers in the discovery and development of next-generation IRE1/XBP1s-targeted therapeutics.

Scientific Background and Rationale

The IRE1/XBP1s Signaling Pathway: A Master Regulator of ER Proteostasis

The ER is the primary cellular organelle for the synthesis and folding of secreted and transmembrane proteins. Perturbations in this environment lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1] The cell responds by activating the UPR, which comprises three main signaling branches initiated by the sensors IRE1, PERK, and ATF6. The IRE1 pathway is the most conserved branch of the UPR.[3]

Upon ER stress, IRE1α undergoes dimerization and trans-autophosphorylation, which activates its cytosolic endoribonuclease (RNase) domain.[4][5][6] This activated RNase performs an unconventional splicing of the mRNA encoding the transcription factor XBP1. It precisely removes a 26-nucleotide intron from the unspliced form (XBP1u), causing a frameshift that leads to the translation of the active, spliced form, XBP1s.[7][8] XBP1s then translocates to the nucleus and functions as a potent transcription factor, upregulating a host of genes involved in restoring proteostasis, including ER chaperones, components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid biosynthesis.[9][10]

Beyond XBP1 splicing, hyperactivation of IRE1 can lead to the degradation of other ER-localized mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), which can have pro-apoptotic consequences.[11] Therefore, the development of small molecules that selectively and transiently activate the protective IRE1/XBP1s arm without inducing sustained RIDD or other off-target signaling is a key therapeutic goal.[12][13]

IRE1_XBP1s_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins IRE1_inactive IRE1α (monomer) UnfoldedProteins->IRE1_inactive Induces Dimerization IRE1_active IRE1α Dimer (Phosphorylated) IRE1_inactive->IRE1_active Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA Splicing (RNase Activity) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Removes 26-nt intron XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPRE UPR Element (UPRE) in Target Gene Promoters XBP1s_protein->UPRE Binds to Transcription Transcription of UPR Genes UPRE->Transcription Activates Proteostasis Restored Proteostasis (Chaperones, ERAD, etc.) Transcription->Proteostasis Leads to

Figure 1: The IRE1/XBP1s Signaling Pathway.
Rationale for the Proposed Chemical Scaffold

Small molecule activators of IRE1 have been identified that bind to the kinase domain and allosterically modulate the RNase activity.[9] Heteroaryl diamide structures have emerged as a versatile scaffold for developing such modulators.[14][15] The incorporation of a 2-Methyl-3-phenoxypropanoic acid moiety is a rational design strategy intended to explore the chemical space around the ligand-binding pocket. The phenoxy group can engage in hydrophobic or π-stacking interactions, while the carboxylic acid and methyl group provide opportunities for hydrogen bonding and steric adjustments, respectively. The goal of this modification is to fine-tune the compound's interaction with IRE1, potentially enhancing its potency, selectivity for the XBP1s pathway, and improving its drug-like properties.

Part I: Chemical Synthesis Protocols

The synthesis of the target compounds is achieved through a straightforward multi-step process, culminating in a final amide coupling reaction.

Synthesis_Workflow A Heteroaryl Diamine (Starting Material) C Intermediate: Heteroaryl Monoamide A->C Amide Coupling 1 B Acid Chloride / Activated Acid (Reagent 1) B->C E Final Product: Heteroaryl Diamide Activator C->E Amide Coupling 2 D 2-Methyl-3-phenoxypropanoic acid (Reagent 2) D->E F Purification & Characterization E->F

Figure 2: General Synthetic Workflow.
Protocol 1: Synthesis of the Heteroaryl Diamide Activator

This protocol describes the final amide coupling step to incorporate the 2-Methyl-3-phenoxypropanoic acid.

Causality: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. The use of a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) efficiently activates the carboxylic acid, facilitating its reaction with the amine of the heteroaryl intermediate to form a stable amide bond under mild conditions.

Materials:

  • Heteroaryl monoamide intermediate (1.0 eq)

  • 2-Methyl-3-phenoxypropanoic acid (1.1 eq)[16]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Methyl-3-phenoxypropanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the heteroaryl monoamide intermediate (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final heteroaryl diamide.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. The purity should be >95% for use in biological assays.

Part II: Biological Evaluation Protocols

A tiered approach is recommended for evaluating the biological activity of the synthesized compounds, moving from high-throughput screening to more detailed mechanistic assays.

Experimental Design & Controls (Trustworthiness):

  • Positive Controls: Thapsigargin (Tg, 500 nM) or Tunicamycin (Tm, 2 µg/mL) should be used as potent inducers of global ER stress. A known selective activator like IXA4 (10 µM) can also be used for comparison.[13][17]

  • Negative Control: Vehicle (e.g., 0.1% DMSO) must be run in parallel for all experiments to control for solvent effects.

  • Dose-Response: Test compounds over a range of concentrations (e.g., 0.01 to 30 µM) to determine potency (EC₅₀).

  • Time-Course: Evaluate activity at different time points (e.g., 4, 8, 16 hours) to understand the kinetics of activation.

Protocol 2: Cell-Based XBP1 Splicing Reporter Assay

Principle: This is the primary assay for identifying IRE1 activators. It utilizes a genetically encoded reporter where the unconventional splicing of an XBP1 intron (cloned into the reporter construct) leads to the in-frame expression of a luciferase or fluorescent protein.[18][19][20] The resulting signal is directly proportional to IRE1 RNase activity.

Materials:

  • HEK293T cells stably expressing an XBP1-luciferase splicing reporter.

  • DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • White, opaque 96-well or 384-well cell culture plates.

  • Test compounds, positive controls (Tg, IXA4), and vehicle (DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Procedure:

  • Seed HEK293T-XBP1-reporter cells in white, opaque 96-well plates at a density of 20,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of test compounds in culture media.

  • Carefully remove the old media from the cells and add 100 µL of media containing the test compounds, positive controls, or vehicle control.

  • Incubate the plate at 37°C, 5% CO₂ for 16 hours.

  • Equilibrate the plate to room temperature for 10 minutes.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to calculate fold activation. Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

CompoundEC₅₀ (µM)Max Fold Activation (vs. Vehicle)
IXA4 (Reference) 1.515.2
Test Compound 1 0.818.5
Test Compound 2 5.212.1
Inactive Analogue > 301.1
Table 1: Example Data Summary from XBP1 Splicing Reporter Assay.
Protocol 3: Quantification of XBP1 mRNA Splicing by RT-qPCR

Principle: This assay directly measures the ratio of spliced to unspliced XBP1 mRNA, providing a quantitative validation of reporter assay results.[21][22]

Materials:

  • HEK293T or other suitable cell line.

  • 6-well plates.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • Reverse transcription kit (e.g., SuperScript™ IV, Invitrogen).

  • qPCR master mix (e.g., SYBR Green).

  • qPCR instrument.

  • Primers for XBP1s, XBP1u, and a housekeeping gene (e.g., ACTB or RPLP0).

Primer Design Rationale: Primers are designed to specifically amplify the spliced (XBP1s) or total (XBP1u + XBP1s) forms. The XBP1s forward primer spans the splice junction, ensuring it only amplifies the spliced product. A separate primer set is used to amplify a region common to both forms to measure total XBP1. The ratio of sXBP1 to total XBP1 provides a robust measure of splicing efficiency.[23][24]

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
hXBP1s GAG TCC GCA GCA GGT GGTG TCC AGA ATG CCC AAA GG
hXBP1 total GAG TCC GCA GCA GGT GGAG GCT TGG TGT ATA TGT GG
hRPLP0 GCG TCG CCT CCT ACC TGC TCCA TTC AGC TCA CTG ATA ACC TTG
Table 2: Example qPCR Primers for Human XBP1 Splicing Analysis.[9][17]

Procedure:

  • Seed cells in 6-well plates and treat with compounds for 4-8 hours.

  • Harvest cells and extract total RNA using a commercial kit. Ensure high-quality RNA (A260/280 ratio ~2.0).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using primers for XBP1s, total XBP1, and a housekeeping gene.

  • Data Analysis: Calculate the amount of XBP1s and total XBP1 relative to the housekeeping gene using the ΔΔCt method. The splicing ratio can be expressed as (XBP1s / Total XBP1).

Protocol 4: Measuring Downstream XBP1s Target Gene Expression

Principle: To confirm that the induced XBP1s is transcriptionally active, measure the mRNA levels of its known downstream target genes.[9]

Procedure:

  • Follow steps 1-4 from Protocol 3.

  • Perform qPCR using primers for known XBP1s target genes such as DNAJB9 (also known as ERdj4) and HSPA5 (also known as BiP).

  • Data Analysis: Calculate the fold change in target gene expression relative to the vehicle-treated control using the ΔΔCt method. A significant increase in these targets confirms functional pathway activation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction; inefficient coupling agent; degradation of starting material.Confirm starting material purity. Increase reaction time or temperature moderately. Try an alternative coupling agent (e.g., EDC/HOBt).
High background in reporter assay Cell stress due to high seeding density or poor cell health; compound cytotoxicity.Optimize cell seeding density. Perform a cytotoxicity assay (e.g., CellTiter-Glo) in parallel to identify and exclude toxic concentrations.
No XBP1 splicing in qPCR Compound is inactive or degraded; insufficient treatment time; poor RNA quality.Verify compound integrity via HPLC. Perform a time-course experiment (e.g., 2, 4, 8, 16h). Check RNA integrity on a gel or Bioanalyzer.
Target gene induction without XBP1 splicing Off-target effects; activation of other stress pathways.Profile the compound against PERK and ATF6 pathway reporters to assess selectivity.[17]

Conclusion and Future Directions

This guide provides a robust set of protocols for the synthesis and functional characterization of novel heteroaryl diamide activators of the IRE1/XBP1s pathway. By following these steps, researchers can reliably incorporate moieties like 2-Methyl-3-phenoxypropanoic acid and rigorously evaluate the resulting compounds for their therapeutic potential. Successful identification of potent and selective activators from these primary assays should be followed by more advanced studies, including assessment of selectivity against the RIDD pathway, in vitro ADME/Tox profiling, and ultimately, evaluation in in vivo models of diseases linked to ER stress.

References

  • The IRE1α-XBP1 Signaling Axis Promotes Glycolytic Reprogramming in Response to Inflammatory Stimuli. mBio - ASM Journals. [Link]

  • Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases. PMC. [Link]

  • IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease. PMC. [Link]

  • IRE1–XBP1 pathway regulates oxidative proinsulin folding in pancreatic β cells. Journal of Cell Biology. [Link]

  • Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. PubMed. [Link]

  • Unravel the molecular mechanism of XBP1 in regulating the biology of cancer cells. Journal of Hematology & Oncology. [Link]

  • Assays to Study IRE1 Activation and Signaling. Springer Nature Experiments. [Link]

  • XBP1-IRE1 Ratiometric Cell Stress Assay. Montana Molecular. [Link]

  • Synthesis of heteroaryl amide derivatives as NTZ analogues. ResearchGate. [Link]

  • Determination of IRE1α's kinase activity and RNase activity in the presence of ATPcompetitive inhibitors. ResearchGate. [Link]

  • Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. PMC. [Link]

  • Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. Semantic Scholar. [Link]

  • Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming. bioRxiv. [Link]

  • Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure. PMC. [Link]

  • Phosphoregulation of Ire1 RNase splicing activity. PMC. [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

  • Protomer alignment modulates specificity of RNA substrate recognition by Ire1. eLife. [Link]

  • Amide Synthesis by Nickel/Photoredox‐Catalyzed Direct Carbamoylation of (Hetero)Aryl Bromides. ResearchGate. [Link]

  • Pharmacologic IRE1/XBP1s activation confers targeted ER proteostasis reprogramming. ResearchGate. [Link]

  • A synthesis of the diazonamide heteroaromatic biaryl macrocycle/hemiaminal core. PubMed. [Link]

  • The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate. MDPI. [Link]

  • Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity. bioRxiv. [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. ResearchGate. [Link]

  • Synthetic Advancements in Diaryl/Diheteroaryl/Dialkyl Diselenides. Bentham Science. [Link]

  • Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity. Nature Communications. [Link]

  • Molecular mechanisms of human IRE1 activation through dimerization and ligand binding. Oncotarget. [Link]

  • Synthesis of trans-diamide derivatives from fumaryl chloride and determine DPPH scavenging activity of synthesized molecules. Semantic Scholar. [Link]

  • Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). Taylor & Francis Online. [Link]

  • Genomic targets of the IRE1-XBP1s pathway in mediating metabolic adaptation in epithelial plasticity. Nucleic Acids Research - Oxford Academic. [Link]

  • Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. PMC. [Link]

  • PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. WIPO Patentscope. [Link]

  • XBP1-IRE1 Ratiometric Cell Stress Sensor Protocol. Montana Molecular. [Link]

  • Unfolded protein response transducer IRE1-mediated signaling independent of XBP1 mRNA splicing is not required for growth and development of medaka fish. PMC. [Link]

  • RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. [Link]

Sources

Application

Step-by-step extraction of 2-Methyl-3-phenoxypropanoic acid using ethyl acetate

Application Note: High-Yield Liquid-Liquid Extraction of 2-Methyl-3-phenoxypropanoic Acid Using Ethyl Acetate Introduction & Mechanistic Overview 2-Methyl-3-phenoxypropanoic acid is a highly valued intermediate in the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Liquid-Liquid Extraction of 2-Methyl-3-phenoxypropanoic Acid Using Ethyl Acetate

Introduction & Mechanistic Overview

2-Methyl-3-phenoxypropanoic acid is a highly valued intermediate in the synthesis of PPAR agonists, specialized herbicides, and photophore-containing derivatives used to elucidate receptor binding sites 12. Isolating this carboxylic acid from an aqueous reaction mixture requires a precisely controlled liquid-liquid extraction (LLE) protocol.

Ethyl acetate (EtOAc) is the optimal extraction solvent for this workflow. It exhibits a highly favorable partition coefficient for organic acids compared to water, ensuring high recovery yields 3. Furthermore, its relatively low boiling point (77.1 °C) allows for rapid solvent recovery via rotary evaporation without inducing thermal degradation of the target compound 4.

Causality in Extraction: Carboxylic acids exist in a pH-dependent equilibrium. In neutral or basic aqueous solutions, 2-methyl-3-phenoxypropanoic acid deprotonates into a highly water-soluble carboxylate anion. To drive the compound into the organic phase, the aqueous solution must be acidified to a pH significantly below the molecule's pKa (typically pH < 2.5). This forces the molecule into its neutral, protonated state, drastically reducing its aqueous solubility and maximizing its affinity for the ethyl acetate layer 53.

Physicochemical Data & Extraction Parameters

Table 1: Physicochemical Properties of Target Compound

ParameterValue
Chemical Name 2-Methyl-3-phenoxypropanoic acid
CAS Number 103323-93-9 6
Molecular Formula C₁₀H₁₂O₃ 7
Molecular Weight 180.20 g/mol 6
SMILES CC(COc1ccccc1)C(O)=O 6
Predicted pKa ~3.0 - 4.0

Table 2: Optimized Extraction Parameters

ParameterSpecificationCausality / Rationale
Extraction Solvent Ethyl Acetate (EtOAc)High partition coefficient for organic acids; low boiling point limits degradation 43.
Aqueous pH Target pH 2.0 - 2.5Ensures complete protonation of the carboxylate ion into its neutral form 3.
Solvent:Aqueous Ratio 1:1 (v/v)Balances complete extraction efficiency with solvent conservation 3.
Drying Agent Anhydrous Na₂SO₄Sequesters trace water dissolved in the EtOAc phase prior to evaporation 5.

Process Visualization

Workflow AqMix Aqueous Mixture (Phenoxypropanoate Salt) Acid Acidification (pH < 2.5) Add 1M HCl AqMix->Acid Protonation Extract Liquid-Liquid Extraction Add Ethyl Acetate Acid->Extract Solvation Sep Phase Separation (Separatory Funnel) Extract->Sep Settling Org Organic Phase (Target Acid in EtOAc) Sep->Org Top Layer AqWaste Aqueous Phase (Inorganic Salts/Waste) Sep->AqWaste Bottom Layer Wash Brine Wash & Desiccation (Na₂SO₄) Org->Wash Purification Evap Rotary Evaporation (40°C, Reduced Pressure) Wash->Evap Filtration Pure Pure 2-Methyl-3- phenoxypropanoic acid Evap->Pure Concentration

Figure 1: Liquid-liquid extraction workflow for 2-Methyl-3-phenoxypropanoic acid.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Sample Preparation & Acidification

  • Transfer the aqueous mixture containing the 2-methyl-3-phenoxypropanoic acid salt into a suitably sized Erlenmeyer flask.

  • Cool the flask in an ice-water bath to 0–5 °C. Causality: Acidification is an exothermic process. Cooling prevents thermal degradation and decreases the aqueous solubility of the protonated acid, often inducing beneficial precipitation [[5]]().

  • Acidify by adding 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Validation Checkpoint: Spot the solution onto blue litmus paper or pH indicator strips. Continue adding HCl until the pH is strictly between 2.0 and 2.5. The solution will likely become cloudy as the neutral carboxylic acid precipitates out of the aqueous phase.

Phase 2: Liquid-Liquid Extraction (LLE)

  • Transfer the acidified mixture to a separatory funnel.

  • Add a volume of ethyl acetate equal to the aqueous phase (1:1 v/v ratio) 3.

  • Agitate: Stopper the funnel, invert, and gently swirl. Open the stopcock to vent built-up pressure. Close the stopcock and shake vigorously for 1–2 minutes to maximize the surface area between the two phases, ensuring optimal mass transfer of the acid into the organic layer.

  • Settle: Mount the funnel on a ring stand and allow the phases to separate completely (typically 10–15 minutes).

  • Validation Checkpoint: Ethyl acetate has a density of 0.902 g/cm³, which is lighter than water (1.00 g/cm³). The organic layer containing your target compound will definitively be the top layer . The bottom aqueous layer should be drained into a labeled "Aqueous Waste" flask 5.

  • Repeat: For maximum yield, add a second, fresh aliquot of ethyl acetate (0.5x volume) to the drained aqueous layer, repeat the extraction, and combine the organic layers.

Phase 3: Washing and Desiccation

  • Brine Wash: Return the combined organic layers to the separatory funnel. Add saturated aqueous sodium chloride (brine) equal to 20% of the organic volume. Shake and separate. Causality: Ethyl acetate can absorb up to ~3.3% water. Brine exerts a "salting-out" effect, pulling dissolved water and trace inorganic impurities out of the organic layer 2.

  • Desiccation: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) in small portions while swirling.

  • Validation Checkpoint: Initially, the Na₂SO₄ will clump together as it hydrates and scavenges water. Continue adding small amounts until the newly added powder remains free-flowing (like a fine snow) upon swirling. This visually confirms that the organic phase is completely dry 5.

Phase 4: Solvent Recovery and Product Isolation

  • Filter the dried organic solution through a fluted filter paper or a fritted glass funnel into a pre-weighed round-bottom flask to remove the hydrated drying agent [[5]]().

  • Evaporate: Attach the flask to a rotary evaporator. Set the water bath to 40 °C and apply reduced pressure. Causality: The low boiling point of ethyl acetate allows it to vaporize rapidly under moderate vacuum, leaving the non-volatile 2-methyl-3-phenoxypropanoic acid behind [[4]]().

  • Validation Checkpoint: Evaporation is complete when solvent condensation ceases and the residue in the flask solidifies or forms a viscous oil of constant weight. Weigh the flask to determine the final yield.

References

  • 2-methyl-3-phenoxypropanoic acid (C10H12O3) - PubChemLite , uni.lu. 7

  • 2-methyl-3-phenoxypropanoic acid | 103323-93-9 | Buy Now - Molport , molport.com. 6

  • 2.1: Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts , libretexts.org. 5

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute , utwente.nl. 4

  • Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent - Chemical Engineering Transactions , cetjournal.it. 3

  • EP001313717B1 - EP 1 313 717 B1 - Googleapis.com , googleapis.com. 1

  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors - MDPI , mdpi.com. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in 2-Methyl-3-Phenoxypropanoic Acid Synthesis

Welcome to the Advanced Technical Support Center. 2-Methyl-3-phenoxypropanoic acid is a highly versatile chiral building block utilized in the synthesis of tissue-selective androgen receptor modulators (SARMs)[1], voltag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 2-Methyl-3-phenoxypropanoic acid is a highly versatile chiral building block utilized in the synthesis of tissue-selective androgen receptor modulators (SARMs)[1], voltage-gated Na+ channel blockers (mexiletine analogues)[2], and CFTR potentiators[3]. Because the biological efficacy of these targets is heavily dependent on stereochemistry—where one enantiomer acts as a potent agonist while the antipode may be inactive or inhibitory[3]—maintaining absolute control over the enantiomeric excess (ee) is a critical quality attribute in your workflow.

This guide provides a causality-based troubleshooting framework to diagnose and resolve enantiomeric erosion across the three most common synthetic routes: Asymmetric Hydrogenation, Chiral Pool Synthesis, and Enzymatic Kinetic Resolution.

Root Cause Analysis: Enantiomeric Erosion Pathways

G Root Low Enantiomeric Excess (ee) in 2-Methyl-3-phenoxypropanoic acid Route1 Asymmetric Hydrogenation Root->Route1 Route2 Chiral Pool Synthesis Root->Route2 Route3 Enzymatic Resolution Root->Route3 H_Issue Substrate Isomerization or Catalyst Poisoning Route1->H_Issue C_Issue α-Proton Epimerization During Oxidation/Workup Route2->C_Issue E_Issue Over-conversion (>50% for product ester) Route3->E_Issue H_Fix Optimize H2 Pressure (15-30 bar) & Chiral Ligand (e.g., Rh-Diphosphine) H_Issue->H_Fix C_Fix Use Buffered RuO2/NaIO4 & Strict pH/Temp Control C_Issue->C_Fix E_Fix Monitor via Chiral HPLC Stop at Target Conversion E_Issue->E_Fix

Root cause analysis and corrective workflows for ee erosion in 2-methyl-3-phenoxypropanoic acid.

Troubleshooting Guide & Causality Analysis

Route A: Chiral Pool Synthesis

Issue: I am synthesizing the acid starting from enantiopure 3-bromo-2-methylpropan-1-ol. After coupling with phenol and oxidizing the resulting 2-methyl-3-phenoxypropan-1-ol, my ee drops from >99% to <80%.

Causality: The erosion of ee in this route almost exclusively occurs during the oxidation of the primary alcohol to the carboxylic acid, or during the subsequent basic workup[2]. The α-proton of 2-methyl-3-phenoxypropanoic acid is highly acidic due to the electron-withdrawing nature of the adjacent carboxylate and the inductive effect of the β-phenoxy group. If you use harsh oxidation conditions or allow the product to sit in an unbuffered basic aqueous solution during extraction, the molecule undergoes rapid base-catalyzed enolization, destroying the chiral center.

The Fix: Switch from harsh oxidants (like unbuffered KMnO4) to a biphasic RuO2​/NaIO4​ catalytic oxidation system[2]. Maintain the reaction at strictly neutral to slightly acidic conditions. During the workup, when extracting the product from the saturated NaHCO3​ phase, acidify with 2 N HCl at 0 °C and extract immediately with ethyl acetate. Minimizing the residence time of the free acid in the aqueous phase prevents epimerization.

Route B: Transition-Metal Asymmetric Hydrogenation

Issue: My asymmetric hydrogenation of 2-methyl-3-phenoxyacrylic acid using a Rh(I)-diphosphine catalyst stalls at 70% conversion, and the ee is only 85%.

Causality: Incomplete conversion combined with moderate ee is a classic symptom of substrate-induced catalyst poisoning or improper hydrogen pressure dynamics[4]. 2-Aryloxyacrylic acids can coordinate strongly to the Rhodium center. If the H2 pressure is too low, the reverse β-hydride elimination pathway competes with the forward reductive elimination. This causes the olefin to isomerize in situ, leading to non-selective background reduction and ee erosion.

The Fix: Increase the H2​ pressure to 15–30 bar to accelerate the irreversible reductive elimination step. Ensure the substrate is strictly free of halide or sulfur impurities, which act as irreversible poisons. Utilize a C2​ -symmetric chiral ligand (e.g., Rh(COD)2​BF4​ with a bulky chiral diphosphine)[4]. The deep chiral pocket restricts the conformational flexibility of the phenoxy moiety during the enantiodetermining hydride transfer.

Route C: Enzymatic Kinetic Resolution

Issue: I am attempting an enzymatic kinetic resolution of racemic 2-methyl-3-phenoxypropanoic acid using a lipase. I achieve good ee for the ester, but the remaining unreacted acid has poor ee.

Causality: This is governed by the mathematical relationship between conversion rate ( c ) and the enantiomeric ratio ( E -value)[5]. If you stop the reaction at exactly 50% conversion with a moderate E -value, both the product and the substrate will have suboptimal ee.

The Fix: To obtain the unreacted 2-methyl-3-phenoxypropanoic acid in >99% ee, you must push the conversion slightly past 50% (e.g., 55%), sacrificing yield for optical purity. Conversely, to get the product ester in >99% ee, you must stop the reaction early (e.g., 40-45% conversion)[5]. Use Chiral HPLC to monitor the reaction in real-time and quench by filtering off the immobilized enzyme at the exact target conversion[3].

Quantitative Comparison of Synthetic Strategies

Synthetic RouteTypical ee (%)Major Risk Factor for ee LossOptimal Analytical MethodRef
Chiral Pool ( RuO2​/NaIO4​ ) >98%α-proton enolization during basic workupChiral HPLC (e.g., Chiralcel OD)[2]
Chiral Pool (Jones Reagent) 95-99%Thermal degradation / Over-oxidationChiral HPLC (n-hexane/IPA 98:2)[3]
Asymmetric Hydrogenation 90-99%Olefin isomerization (low H2​ pressure)Chiral HPLC[4]
Enzymatic Deracemization 85-97%Improper conversion targeting ( c=50% )GC/HPLC on chiral stationary phase[5]

Self-Validating Experimental Protocol

High-ee Oxidation of 2-Methyl-3-phenoxypropan-1-ol via RuO2​/NaIO4​ This protocol is specifically designed to prevent α-proton epimerization during the oxidation of the chiral pool precursor, reliably yielding >98% ee[2].

Step 1: Reagent Preparation Dissolve 0.50 g (3.0 mmol) of enantiopure (+)-(R)-2-methyl-3-phenoxypropan-1-ol in 15 mL of HPLC-grade Ethyl Acetate (EtOAc).

Step 2: Biphasic Catalyst Activation In a separate reaction vessel equipped with mechanical stirring (Teflon blades are recommended to prevent metal-catalyzed side reactions), prepare a mixture of 15 mL EtOAc and 30 mL of a 10% NaIO4​ aqueous solution. Add a catalytic amount of RuO2​⋅H2​O (approx. 1-2 mol%). The aqueous layer will turn bright yellow/green, indicating the formation of the active RuO4​ species.

Step 3: Oxidation Add the alcohol solution dropwise to the oxidizing mixture at 20–25 °C. Maintain vigorous mechanical stirring for 18 hours to ensure maximum interfacial surface area between the organic and aqueous phases.

Step 4: Phase Separation & Mild Extraction (Critical for ee)

  • Separate the two phases. Wash the aqueous phase twice with 10 mL of EtOAc.

  • Combine the organic extracts and treat them with a saturated NaHCO3​ aqueous solution. Self-Validation Check: This step selectively pulls the carboxylic acid into the aqueous phase as a sodium salt, leaving unreacted alcohol and aldehyde intermediates in the organic layer.

  • Separate the aqueous phase and immediately cool it to 0 °C in an ice bath.

  • Carefully acidify the cold aqueous phase with 2 N HCl until the pH reaches ~2.

  • Immediately extract the acidified aqueous phase with EtOAc. Do not let the free acid sit in the aqueous phase , as this is the primary window for racemization[2].

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford (+)-(S)-2-Methyl-3-phenoxypropanoic acid in high yield and >98% ee.

Frequently Asked Questions (FAQs)

Q: How do I accurately measure the ee of 2-Methyl-3-phenoxypropanoic acid? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard[1]. A highly reproducible method utilizes an isocratic elution with n-hexane / isopropanol (98:2) monitored at 254 nm. Under these conditions, the (S)-enantiomer typically elutes at approximately 18.5 minutes[3].

Q: Can I use Jones reagent instead of RuO2​/NaIO4​ for the chiral pool oxidation? A: Yes. Jones reagent (CrO3/H2SO4) in acetone can be used successfully without significant racemization, provided the reaction is kept strictly at 0 °C and terminated promptly (e.g., after 3 hours) by the addition of 2-propanol[3]. However, the Ruthenium-catalyzed method generally offers a milder pH profile, reducing the risk of epimerization[2].

Q: Why is my enzymatic deracemization favoring the (R)-enantiomer when I need the (S)-enantiomer? A: The stereopreference is dictated by the specific enzyme pocket. For instance, growing cells of Nocardia diaphanozonaria selectively deracemize the (S)-form into the (R)-form[5]. If you require the (S)-enantiomer, you must screen for a lipase or esterase with the opposite enantiospecificity (e.g., specific mutants of CALB or Pseudomonas lipases) or utilize the kinetic resolution to isolate the unreacted (S)-acid.

References

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based discovery of CFTR potentiators and inhibitors PubMed Central (PMC) - NIH URL:[Link]

  • Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Supporting information Development of a C2-Symmetric Chiral Ligands for Asymmetric Hydrogenation AWS / Nature Communications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-3-phenoxypropanoic Acid Oxidation Reactions

Welcome to the technical support center for the oxidation of 2-Methyl-3-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of 2-Methyl-3-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic understanding and field-proven insights to ensure the scientific integrity of your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield of my desired oxidized product. What are the most probable causes?

Low yields in the oxidation of 2-Methyl-3-phenoxypropanoic acid can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction conditions. The primary culprits are often related to side reactions, incomplete conversion, or degradation of the product. A logical diagnostic workflow can help pinpoint the issue.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm Is the Starting Material Pure? start->check_sm side_reactions Are there significant side reactions? check_sm->side_reactions No impure_sm High Impurity Levels in Starting Material check_sm->impure_sm Yes check_reagents Are the Oxidant and Solvents of High Quality? incomplete_conv Is the reaction going to completion? check_reagents->incomplete_conv No reagent_issue Degraded Oxidant or Wet Solvents check_reagents->reagent_issue Yes check_conditions Are the Reaction Conditions Optimal? product_degradation Is the product degrading? check_conditions->product_degradation No suboptimal_cond Incorrect Temperature, Time, or Stoichiometry check_conditions->suboptimal_cond Yes check_workup Is the Work-up and Purification Procedure Appropriate? side_reactions->check_reagents No ether_cleavage Ether Cleavage Side Reaction side_reactions->ether_cleavage Yes (Ether Cleavage) over_oxidation Over-oxidation to Undesired Products side_reactions->over_oxidation Yes (Other) incomplete_conv->check_conditions No incomplete_conv->suboptimal_cond Yes product_degradation->check_workup No workup_loss Product Loss During Extraction or Chromatography product_degradation->workup_loss Yes

Caption: Diagnostic workflow for troubleshooting low yields.

Q2: My starting material, 2-Methyl-3-phenoxypropanoic acid, appears clean by NMR. Could it still be the source of the problem?

Even if the starting material appears pure by standard NMR, trace impurities can significantly impact the reaction outcome.

  • Residual Solvents: Water is a common culprit that can deactivate certain oxidizing agents or alter the reaction pathway.[1] Ensure your starting material is thoroughly dried under high vacuum.

  • Metal Contaminants: Trace metals can interfere with catalytic oxidation reactions or promote undesired side reactions.[1] If you suspect metal contamination, consider purification of the starting material by recrystallization or a short silica plug filtration.

  • Starting Material Isomers: Ensure you are starting with the correct isomer, as steric and electronic effects can influence reactivity.

Parameter Recommended Specification Reasoning
Purity (by GC or LC)>98%Minimizes side reactions from unknown impurities.
Water Content<0.1%Prevents deactivation of moisture-sensitive oxidants.[1]
Residual Solvents<0.5%Solvents can interfere with the reaction or introduce water.

Protocol for Starting Material Purification (Recrystallization)

  • Dissolve the crude 2-Methyl-3-phenoxypropanoic acid in a minimal amount of a suitable hot solvent (e.g., toluene or ethyl acetate).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., hexanes) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry thoroughly under high vacuum.

Q3: I suspect my oxidizing agent is the issue. How can I verify its quality and what are the best practices for handling?

The choice and quality of the oxidizing agent are paramount for a successful reaction. Common strong oxidants like potassium permanganate (KMnO₄) and chromium (VI) reagents are often used for benzylic-type oxidations.[2][3]

  • Potassium Permanganate (KMnO₄):

    • Quality: Use a fresh, finely ground powder. Over time, KMnO₄ can absorb moisture and lose its efficacy.

    • Solubility: KMnO₄ has limited solubility in many organic solvents. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve its reactivity in biphasic systems.

    • pH Sensitivity: The oxidizing power of KMnO₄ is highly dependent on pH.[4] In acidic or neutral conditions, it is a very strong oxidant, which can lead to over-oxidation. In alkaline conditions, it is a milder oxidant.

  • Chromium (VI) Reagents (e.g., CrO₃, Na₂Cr₂O₇):

    • Toxicity: These reagents are highly toxic and carcinogenic and should be handled with extreme care and appropriate personal protective equipment.[5][6]

    • Acidity: Chromium-based oxidations are typically performed in acidic conditions (e.g., with sulfuric acid), which can promote side reactions like ether cleavage.[7][8]

    • Stoichiometry: Precise control of the stoichiometry is crucial to avoid over-oxidation.

Best Practices for Oxidant Handling:

  • Always use freshly opened or properly stored reagents.

  • Avoid exposing hygroscopic reagents to the atmosphere.

  • Perform small-scale test reactions to confirm the activity of a new batch of oxidant.

Q4: My reaction generates a complex mixture of products, and I am struggling to isolate the desired compound. What are the likely side reactions?

The structure of 2-Methyl-3-phenoxypropanoic acid presents several potential pathways for side reactions, especially under harsh oxidative conditions.

  • Ether Cleavage: This is a highly probable side reaction, particularly when using strong acids in conjunction with the oxidant (e.g., KMnO₄/H₂SO₄ or chromic acid).[9][10] The ether bond can be cleaved to yield phenol and a 3-carbon di-acid derivative, which can be further oxidized.[11][12]

    • Mitigation:

      • Avoid strongly acidic conditions if possible. Consider using KMnO₄ under neutral or basic conditions.

      • Employ milder, more selective oxidizing agents (see Q5).

  • Over-oxidation: The target methylene group (C3) can be oxidized to a ketone, but further oxidation can lead to C-C bond cleavage, resulting in the formation of benzoic acid (from the phenoxy group) and other degradation products.[2][3]

    • Mitigation:

      • Carefully control the reaction temperature, keeping it as low as feasible to maintain a reasonable reaction rate.

      • Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1][13]

      • Use a precise stoichiometry of the oxidizing agent.

  • Aromatic Ring Oxidation: While less common under standard conditions, very strong oxidizing systems can lead to the oxidation and potential cleavage of the aromatic ring.

    • Mitigation: This is usually avoided by using controlled conditions and avoiding excessively powerful oxidants.

Potential Reaction Pathways

start 2-Methyl-3-phenoxypropanoic acid desired_product Desired Product 2-Methyl-3-hydroxy-3-phenoxypropanoic acid start->desired_product Mild Oxidation ether_cleavage Ether Cleavage Products Phenol + Oxalic acid derivative start->ether_cleavage Strong Acid over_oxidation Over-oxidation Products Benzoic acid + other fragments start->over_oxidation Harsh Conditions

Caption: Possible reaction pathways for the oxidation of 2-Methyl-3-phenoxypropanoic acid.

Q5: I have tried optimizing the conditions with KMnO₄ and am still getting low yields due to side reactions. What alternative oxidation methods can I try?

If traditional strong oxidants are proving to be too harsh, several milder and more selective methods can be employed.

Oxidizing System Advantages Considerations Relevant For
TEMPO/NaOCl High selectivity for benzylic oxidations, mild conditions.[1]Can be sensitive to steric hindrance.Selective oxidation of the C3 methylene group.
Manganese Dioxide (MnO₂) Excellent for selective oxidation of benzylic alcohols, heterogeneous (easy removal).[1]Requires activation of the MnO₂ and can be stoichiometric.Oxidation of an intermediate alcohol if formed.
Potassium Bromide (KBr)/Oxone® Metal-free system, can be selective for benzylic C-H oxidation.[14]Can lead to bromination as a side reaction.Direct oxidation of the C3 methylene group.

Experimental Protocol: TEMPO-catalyzed Oxidation

  • Dissolve 2-Methyl-3-phenoxypropanoic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of dichloromethane and water).

  • Add a catalytic amount of TEMPO (1-5 mol%) and a co-catalyst such as KBr (0.1 eq).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach, 1.1-1.5 eq), maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q6: How can I effectively monitor the reaction and analyze the product mixture to understand the cause of low yield?

Effective reaction monitoring and analysis are crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting material and the formation of products. Use a suitable solvent system that gives good separation of the starting material and the major product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the masses of the products and byproducts in the reaction mixture. This can provide direct evidence for ether cleavage or over-oxidation products.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a wealth of information about the composition of the product mixture and the structure of the byproducts.[13]

By analyzing the crude reaction mixture, you can determine if the low yield is due to incomplete conversion (large amount of starting material remaining), the formation of specific byproducts (e.g., phenol from ether cleavage), or a complex mixture of degradation products.

References

  • How to Optimize Yields in Allylic and Benzylic Alcohol Oxid
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Rochester.
  • Troubleshooting low conversion rates in Benzyl 2-bromonicotin
  • Design and Synthesis of 2-Methyl-2-{4-[2-(5-methyl-2-aryloxazol- 4-yl)ethoxy]phenoxy}propionic Acids: A New Class of Dual PPARα/γ Agonists. (2001, May 23). Journal of Medicinal Chemistry. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Synthesis and Cleavage of Ethers. (2022, November 16). Longdom Publishing.
  • Reactions of Ethers-Ether Cleavage. (2020, July 21). Chemistry Steps. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Green Chemistry. [Link]

  • Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. (2012, April 18). Organic Letters. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]

  • Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. (n.d.). Der Pharma Chemica.
  • Chromium Trioxide (CrO₃). (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation with chromium(VI) complexes. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Oxidation Reactions of Organic Compounds using Chromium (VI) Reagents. (2020, January 15).
  • Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions. (2008, October 15). PubMed. [Link]

  • The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. (n.d.). MDPI.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.). PMC.
  • An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. (2022, April 19). MDPI.
  • Organic CHEMISTRY. (n.d.). TSI Journals.
  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. (2018, June 1).

Sources

Troubleshooting

Technical Support Center: Optimizing RuO₂ Catalyst Loading for 2-Methyl-3-phenoxypropanoic Acid Preparation

Welcome to the Technical Support Center. In drug development and agrochemical synthesis, 2-methyl-3-phenoxypropanoic acid serves as a critical structural motif[1] for introducing phenoxy congeners into complex molecules[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development and agrochemical synthesis, 2-methyl-3-phenoxypropanoic acid serves as a critical structural motif[1] for introducing phenoxy congeners into complex molecules[2]. However, synthesizing this carboxylic acid via the direct oxidation of 2-methyl-3-phenoxypropan-1-ol presents unique catalytic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the causality behind catalyst inactivation, establish self-validating experimental workflows, and provide targeted troubleshooting to ensure your ruthenium-catalyzed oxidations are both high-yielding and reproducible.

Catalytic Workflow & Optimization Logic

The Sharpless modification of the RuO₂/NaIO₄ system is the gold standard for oxidizing primary alcohols to carboxylic acids. The diagram below illustrates the catalytic cycle, specifically highlighting the mechanistic trap of catalyst inactivation and how rational solvent design overcomes it.

Workflow SM 2-Methyl-3-phenoxypropan-1-ol Product 2-Methyl-3-phenoxypropanoic acid SM->Product Oxidation RuO4 RuO4 (Active Oxidant) RuO2 RuO2 (Resting State) RuO4->RuO2 Substrate Oxidation RuO2->RuO4 Re-oxidation Inact Ru-Carboxylate (Inactive) RuO2->Inact Carboxylate Chelation NaIO4 NaIO4 (Terminal Oxidant) NaIO4->RuO2 Provides [O] CH3CN CH3CN Addition CH3CN->Inact Disrupts Complex

RuO2/NaIO4 catalytic cycle highlighting CH3CN's role in preventing catalyst inactivation.

Standard Operating Procedure (SOP)

This protocol utilizes a highly optimized biphasic system to ensure phase transfer of the active oxidant while protecting the catalyst from product inhibition.

Objective: Conversion of 2-methyl-3-phenoxypropan-1-ol to 2-methyl-3-phenoxypropanoic acid.

  • Solvent Preparation: In a round-bottom flask, prepare a biphasic solvent mixture containing Ethyl Acetate (EtOAc), Acetonitrile (CH₃CN), and deionized water in a 2:2:3 volume ratio (e.g., 20 mL : 20 mL : 30 mL). Causality Note: EtOAc is preferred over traditional CCl₄ to comply with modern green chemistry mandates, while CH₃CN is strictly required to act as a competing ligand.

  • Substrate & Oxidant Loading: Dissolve 10.0 mmol of 2-methyl-3-phenoxypropan-1-ol in the organic phase. Add 41.0 mmol (4.1 equivalents) of Sodium Periodate (NaIO₄) to the aqueous phase. Stir vigorously to ensure phase mixing.

  • Catalyst Introduction: Add 0.2 mmol (2.0 mol%) of RuO₂·xH₂O directly to the biphasic mixture. The aqueous layer will turn a vibrant yellow/orange as RuO₂ is oxidized to the active RuO₄ species.

  • Reaction Monitoring: Stir the mixture vigorously at 20–25 °C. Monitor the disappearance of the primary alcohol via TLC or HPLC. The reaction typically reaches completion within 4 hours.

  • Quenching (Self-Validating Step): Add 5 mL of isopropanol and stir for 15 minutes. Validation: This step is inherently self-validating. Isopropanol rapidly reduces any residual, highly reactive RuO₄ to RuO₂, which precipitates as a black solid. The complete visual transition from a yellow/orange solution to a black suspension confirms the dangerous oxidant has been safely neutralized.

  • Workup & Purification: Filter the entire biphasic mixture through a pad of Celite to remove the black RuO₂ precipitate. Separate the organic layer, extract the aqueous layer twice with EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data: Catalyst Loading Optimization

Balancing the RuO₂ loading is the most critical parameter in this workflow. The table below summarizes the empirical outcomes of varying catalyst loads on the synthesis of 2-methyl-3-phenoxypropanoic acid.

RuO₂ Loading (mol%)Conversion Time (h)Yield (%)Major ByproductsMechanistic Observation
0.5 2445Unreacted substrateSevere catalyst inactivation via carboxylate chelation. Kinetics are outpaced by deactivation.
1.0 1278Trace aldehydeSluggish kinetics; incomplete oxidation before terminal oxidant degradation.
2.0 492 None (High Purity) Optimal balance of catalytic turnover, stability, and cost-efficiency.
5.0 275Phenol, aliphatic fragmentsOver-oxidation. The highly potent RuO₄ cleaves the electron-rich phenoxy ring.

Troubleshooting & FAQs

Q1: Why does my reaction stall at 40-50% conversion despite having excess NaIO₄ in the flask? A1: This is a classic case of catalyst inactivation. As your product (2-methyl-3-phenoxypropanoic acid) accumulates, it chelates the low-valent ruthenium resting state, forming an insoluble Ru-carboxylate complex that drops out of the catalytic cycle. To prevent this, ensure your solvent system contains CH₃CN. Acetonitrile acts as a competing ligand, disrupting the carboxylate chelation and keeping the ruthenium species available in solution for re-oxidation by NaIO₄[3].

Q2: I am seeing degradation of the phenoxy ring and the formation of phenol byproducts. How do I prevent this? A2: RuO₄ is an exceptionally powerful oxidizer capable of cleaving C-C bonds in aromatic compounds[4]. If your RuO₂ loading exceeds 3.0 mol%, or if the reaction is left stirring long after the primary alcohol is consumed, the excess active RuO₄ will begin to attack the electron-rich phenoxy ring. Tightly control your catalyst loading to exactly 2.0 mol% and quench the reaction with isopropanol immediately upon completion.

Q3: What is the recommended solvent system, and why is it so critical? A3: A biphasic system of EtOAc (or CCl₄), CH₃CN, and H₂O in a 2:2:3 ratio is strictly required[3]. The organic phase dissolves the 2-methyl-3-phenoxypropan-1-ol, while the aqueous phase holds the NaIO₄. The CH₃CN partitions between both phases, facilitating the phase transfer of the active RuO₄ species and preventing the carboxylate-induced catalyst poisoning mentioned in Q1.

Q4: How can I ensure complete removal of ruthenium residues from my final product? A4: Ruthenium contamination is a major concern in drug development. Rely on the self-validating isopropanol quench described in the SOP. The reduction of soluble RuO₄ to insoluble RuO₂ ensures that >99% of the heavy metal drops out of solution as a black solid. Subsequent filtration through a tightly packed Celite pad will remove the catalyst. If trace color remains, a secondary wash of the organic layer with a 1M aqueous HCl solution will remove residual coordinated ruthenium.

References

  • PubChemLite: 2-methyl-3-phenoxypropanoic acid | Source: uni.lu | 1

  • 2-Methyl-3-phenoxypropanoic acid | Source: CymitQuimica | 2

  • Oxidation of Primary Alcohols to Carboxylic Acids | Source: National Academic Digital Library of Ethiopia |

  • Ruthenium-Catalyzed Oxidation for Organic Synthesis | Source: Sciencemadness.org | 3

  • Direct Oxidation of Primary Alcohols to Carboxylic Acids | Source: nsf.gov / Thieme | 4

Sources

Optimization

Technical Support Center: A Guide to Preventing Racemization During the Extraction of (S)-2-Methyl-3-phenoxypropanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the chiral molecule (S)-2-Methyl-3-phenoxypropanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the chiral molecule (S)-2-Methyl-3-phenoxypropanoic acid. Maintaining the stereochemical integrity of this compound during extraction is paramount for its intended biological activity and regulatory compliance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of preventing racemization.

Introduction: The Challenge of Stereochemical Integrity

(S)-2-Methyl-3-phenoxypropanoic acid possesses a single stereocenter at the C2 position. The hydrogen atom at this position is susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both (S) and (R) enantiomers—a process known as racemization. This loss of enantiomeric purity can have significant consequences, potentially reducing the therapeutic efficacy of a drug candidate and introducing unforeseen biological effects from the unwanted enantiomer.

The primary culprits for racemization during aqueous workups are exposure to harsh pH conditions (both strongly acidic and strongly basic) and elevated temperatures.[1][2] This guide will equip you with the knowledge and techniques to mitigate these risks.

Troubleshooting Guide: Addressing Common Racemization Issues

This section is formatted as a series of common problems encountered during the extraction of (S)-2-Methyl-3-phenoxypropanoic acid, followed by expert analysis and actionable solutions.

Issue 1: Significant loss of enantiomeric excess (ee) after a standard basic extraction with NaOH.

  • Root Cause Analysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily deprotonate the α-carbon of the carboxylic acid, leading to the formation of the achiral enolate and subsequent racemization.[1] The combination of a strong base and prolonged exposure time, even at room temperature, creates a high-risk environment for racemization.

  • Solution:

    • Utilize a Milder Base: Substitute strong bases with a milder alternative such as saturated sodium bicarbonate (NaHCO₃) solution.[1] Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid, forming the corresponding carboxylate salt for aqueous extraction, but is significantly less likely to cause epimerization at the α-carbon.

    • Strict Temperature Control: Perform all extraction and wash steps at low temperatures, ideally between 0-5 °C, using an ice bath.[1] Lower temperatures decrease the rate of the deprotonation/reprotonation equilibrium that leads to racemization.

    • Minimize Contact Time: Execute the extraction procedure as swiftly as possible to reduce the duration of exposure to basic conditions.[1]

Issue 2: My final product shows signs of racemization after acidification and re-extraction.

  • Root Cause Analysis: While strong bases are a primary concern, exposure to strong acids, especially at elevated temperatures, can also catalyze racemization, albeit typically to a lesser extent for this class of compounds.[3] The mechanism can involve the formation of a ketene intermediate under harsh acidic conditions.

  • Solution:

    • Use Pre-chilled, Weaker Acids: When acidifying the aqueous layer to protonate the carboxylate and extract the product back into an organic solvent, use a pre-chilled, weaker acid like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a mild organic acid like citric acid.

    • Controlled Acid Addition: Add the acid slowly while vigorously stirring the solution in an ice bath to dissipate any heat generated during neutralization.

    • Immediate Extraction: Once the aqueous layer is acidified (confirm with pH paper), immediately extract the (S)-2-Methyl-3-phenoxypropanoic acid into a suitable organic solvent.

Issue 3: I'm observing inconsistent enantiomeric excess values between batches.

  • Root Cause Analysis: Inconsistent results often point to a lack of rigorous control over critical process parameters. Minor variations in temperature, pH, or reaction time can have a cumulative effect on the final enantiomeric purity.

  • Solution:

    • Standardize Your Protocol: Adhere strictly to a validated, written protocol for every extraction.

    • Precise pH Monitoring: Use a calibrated pH meter instead of pH paper for more accurate control during neutralization and acidification steps.

    • Maintain a Cold Chain: Ensure that all solutions and equipment are pre-chilled and that the reaction mixture is kept cold throughout the entire workup process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization for (S)-2-Methyl-3-phenoxypropanoic acid?

A1: The primary mechanism is base-catalyzed enolization. A base removes the acidic proton on the α-carbon (the carbon adjacent to the carboxyl group), forming a planar, achiral enolate intermediate. When this intermediate is reprotonated, the proton can add to either face of the planar structure, leading to the formation of both the original (S)-enantiomer and the (R)-enantiomer, resulting in racemization.

Q2: What are the ideal solvents for extracting (S)-2-Methyl-3-phenoxypropanoic acid?

A2: Aprotic solvents are generally preferred for the extraction of chiral carboxylic acids.[1] Good choices include:

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

These solvents are effective at dissolving the acid while being immiscible with water, facilitating clean phase separation.

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

A3: The most reliable and widely used method for determining the enantiomeric excess of chiral molecules like (S)-2-Methyl-3-phenoxypropanoic acid is Chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their individual quantification based on peak area.[6] Other methods include Gas Chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[4]

Q4: Can purification methods like silica gel chromatography cause racemization?

A4: Standard silica gel is acidic and has the potential to catalyze racemization, particularly for sensitive compounds.[4] If chromatography is necessary, consider using neutralized silica gel or an alternative stationary phase like alumina.[4]

Experimental Protocols

Protocol 1: Racemization-Minimizing Aqueous Extraction

This protocol is designed to minimize the risk of racemization during the workup of (S)-2-Methyl-3-phenoxypropanoic acid.

Materials:

  • Reaction mixture containing (S)-2-Methyl-3-phenoxypropanoic acid

  • Ethyl acetate (EtOAc), pre-chilled to 0-5 °C

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0-5 °C

  • Brine (saturated aqueous NaCl), pre-chilled to 0-5 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Initial Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of pre-chilled EtOAc and shake gently. Allow the layers to separate and drain the aqueous layer.

  • Basic Wash: Add pre-chilled saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel. Shake gently to convert the carboxylic acid to its sodium salt, which will move to the aqueous layer. Separate the layers and save the aqueous layer. Repeat this step twice to ensure complete extraction.

  • Acidification: Combine the aqueous layers in a flask and cool to 0-5 °C in an ice bath. While stirring vigorously, slowly add pre-chilled saturated aqueous NH₄Cl solution until the pH of the solution is between 4 and 5 (verify with a pH meter). This will protonate the carboxylate salt.

  • Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel. Extract the (S)-2-Methyl-3-phenoxypropanoic acid with three portions of pre-chilled EtOAc.

  • Washing and Drying: Combine the organic extracts and wash with one portion of pre-chilled brine to remove residual water.[1] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator with a cold water bath to avoid heating the sample.[1]

  • Analysis: Immediately analyze the enantiomeric excess of the crude product using a validated chiral HPLC method.[1]

Data Presentation

ParameterRecommendation for Minimizing RacemizationRationale
Temperature 0-5 °C for all extraction and wash steps[1]Reduces the rate of racemization reactions.
Base for Extraction Saturated aqueous NaHCO₃[1]Mild base that deprotonates the carboxylic acid without significantly promoting α-proton abstraction.
Acid for Neutralization Saturated aqueous NH₄Cl or dilute citric acidMildly acidic conditions to re-protonate the carboxylate without causing acid-catalyzed racemization.
Solvent Aprotic solvents (e.g., EtOAc, DCM, MTBE)[1]Efficiently dissolves the target compound and is immiscible with water.
Contact Time Minimize throughout the procedure[1]Reduces the exposure time to potentially racemizing conditions.

Visualization of the Extraction Workflow

Racemization_Prevention_Workflow cluster_start Initial State cluster_extraction Basic Extraction cluster_acidification Acidification & Re-extraction cluster_final Final Steps Reaction_Mixture Reaction Mixture in Organic Solvent (S)-Acid Add_NaHCO3 Add pre-chilled Sat. aq. NaHCO3 (0-5°C) [MILD BASE] Reaction_Mixture->Add_NaHCO3 Aqueous_Layer Aqueous Layer (S)-Carboxylate Salt Add_NaHCO3->Aqueous_Layer Phase Transfer Organic_Layer_1 Organic Layer (Impurities) Add_NaHCO3->Organic_Layer_1 Separation Racemization_Risk_Base High Racemization Risk with Strong Base Add_NaHCO3->Racemization_Risk_Base Mitigated by Mild Base Add_NH4Cl Add pre-chilled Sat. aq. NH4Cl (0-5°C) [MILD ACID] Aqueous_Layer->Add_NH4Cl Protonated_Acid Aqueous Layer (S)-Acid (precipitated/dissolved) Add_NH4Cl->Protonated_Acid Racemization_Risk_Acid Moderate Racemization Risk with Strong Acid Add_NH4Cl->Racemization_Risk_Acid Mitigated by Mild Acid Add_EtOAc Extract with pre-chilled EtOAc Protonated_Acid->Add_EtOAc Final_Organic_Layer Final Organic Layer (S)-Acid in EtOAc Add_EtOAc->Final_Organic_Layer Drying Dry with Na2SO4 Final_Organic_Layer->Drying Evaporation Concentrate under reduced pressure (cold) Drying->Evaporation Final_Product Isolated (S)-Acid Evaporation->Final_Product

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution Issues in Chiral HPLC Analysis of 2-Methyl-3-phenoxypropanoic acid

Welcome to our dedicated support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge: the co-elution of enantiomers in the chiral HPLC analysis of 2-Methyl-3-phenoxypropanoic acid. Our goal is to equip you with the scientific rationale and actionable protocols to achieve baseline resolution, ensuring the accuracy and reliability of your results.

Core Principles of Chiral Separation for Phenoxypropanoic Acids

The successful chiral separation of 2-Methyl-3-phenoxypropanoic acid hinges on the differential interaction between its enantiomers and a chiral stationary phase (CSP). These interactions are non-covalent and can include hydrogen bonding, π-π interactions, and steric hindrance. For an acidic analyte like 2-Methyl-3-phenoxypropanoic acid, controlling its ionization state is paramount to achieving effective and reproducible separation.

Frequently Asked Questions (FAQs)

Q1: Why are my enantiomeric peaks for 2-Methyl-3-phenoxypropanoic acid completely co-eluting?

Complete co-elution typically points to a fundamental issue in the method. The most common culprits are:

  • Inappropriate Mobile Phase pH: 2-Methyl-3-phenoxypropanoic acid is an acidic compound. If the mobile phase pH is not acidic enough, the carboxylic acid group will be ionized. This charged state can lead to strong, non-specific interactions with the stationary phase, preventing chiral recognition.[1][2]

  • Incorrect Chiral Stationary Phase (CSP) Selection: The "lock and key" principle is central to chiral separations. The chosen CSP may not possess the necessary chiral selectors to differentiate between the enantiomers of your specific analyte. Polysaccharide-based CSPs are often a good starting point for this class of compounds.[3]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) in a normal-phase method significantly influence selectivity.[4]

Q2: I see a shoulder on my peak, but not full separation. What should I do next?

A shoulder is a positive sign; it indicates that some level of chiral recognition is occurring.[5] To improve resolution, you should focus on optimizing the existing method rather than starting from scratch. Key parameters to adjust include:

  • Mobile Phase Strength: Fine-tuning the ratio of your organic modifier to the non-polar solvent can enhance separation.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, often improving resolution.[4]

  • Temperature: Lowering the column temperature can increase the stability of the transient diastereomeric complexes, leading to better separation.[4][6][7]

Q3: Can temperature really make a significant difference in my separation?

Absolutely. Temperature is a critical thermodynamic parameter in chiral chromatography.[4][6] While lowering the temperature generally improves resolution by enhancing the weak intermolecular forces responsible for chiral recognition, this is not a universal rule.[4][7] In some cases, an increase in temperature can improve peak efficiency or even reverse the elution order.[8] Therefore, a temperature study (e.g., at 15°C, 25°C, and 40°C) is a valuable optimization step.[4]

In-depth Troubleshooting Guide

This section provides a systematic workflow for tackling co-elution issues, from initial assessment to fine-tuning for baseline resolution.

Step 1: Initial Assessment and System Suitability

Before making any changes to your method, it's crucial to ensure your HPLC system is functioning correctly. Poor peak shape due to system issues can mimic or exacerbate co-elution problems.[9]

  • Check for Peak Tailing: If all peaks in your chromatogram are tailing, it could indicate a system-level problem such as extra-column volume or a damaged column.[10]

  • Run a Blank Gradient: This will help identify any "ghost peaks" that may be co-eluting with your analyte of interest.[9][10]

Step 2: Mobile Phase Optimization - The First Line of Attack

For acidic analytes like 2-Methyl-3-phenoxypropanoic acid, the mobile phase composition is the most impactful and easily adjustable factor.

Protocol: Implementing an Acidic Modifier

  • Scientific Rationale: The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase will suppress the ionization of the carboxylic acid on your analyte.[1][11][12] This leads to a more consistent interaction with the CSP, significantly improving peak shape and often enhancing enantioselectivity.[1]

  • Procedure:

    • Prepare your mobile phase (e.g., Hexane/Isopropanol).

    • Add 0.1% (v/v) of TFA or formic acid to the mobile phase mixture.

    • Equilibrate the column with the new mobile phase for at least 20-30 minutes before injecting your sample.

  • Expected Outcome: You should observe a noticeable improvement in peak shape (less tailing) and potentially the emergence of two distinct peaks.

Table 1: Illustrative Effect of Mobile Phase Modifier and Composition on Resolution (Rs)

Mobile Phase (Hexane/Isopropanol)Acidic ModifierResolution (Rs)Peak Shape
90:10None0.0Severe Tailing
90:100.1% TFA1.1Symmetric
95:50.1% TFA1.6Symmetric
85:150.1% TFA0.7Symmetric

Note: This data is for illustrative purposes. Optimal conditions will vary depending on the specific CSP and HPLC system.

Step 3: Systematic Troubleshooting Workflow

If initial mobile phase modifications are insufficient, a more systematic approach is required. The following workflow guides you through a logical progression of troubleshooting steps.

G A Start: Co-elution Observed B Is an acidic modifier (0.1% TFA/Formic Acid) present? A->B C Add 0.1% Acidic Modifier to Mobile Phase B->C No D Optimize Organic Modifier Percentage (e.g., vary IPA from 5% to 15%) B->D Yes C->D E Conduct Temperature Study (e.g., 15°C, 25°C, 40°C) D->E Partial Separation G Consider a Different CSP (e.g., Amylose vs. Cellulose-based) D->G No Separation H Baseline Resolution Achieved D->H Success F Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) E->F E->H Success F->H Success G->C New CSP

Caption: A systematic workflow for resolving co-elution in chiral HPLC.

Step 4: Advanced Considerations - Chiral Stationary Phase (CSP) Selection

If extensive mobile phase and parameter optimization fails, it may be necessary to consider a different CSP.

  • Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives are highly versatile and often successful for separating phenoxypropanoic acids.[3]

  • Complementary Selectivity: If you are using a cellulose-based column, switching to an amylose-based column (or vice-versa) can often provide the different selectivity needed for separation.

References

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of the American Oil Chemists' Society. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]

  • Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. ResearchGate. [Link]

  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. ResearchGate. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

  • Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. Sci-Hub. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral method optimization of ionic compounds on reversed phase mode. YMC. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Daicel Chiral Technologies. [Link]

  • C18 Reverse-phase HPLC elution issues of an unknown compound? ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-3-phenoxypropanoic Acid

Welcome to the technical support center for 2-Methyl-3-phenoxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-3-phenoxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these issues effectively.

Introduction: Understanding the Challenge

2-Methyl-3-phenoxypropanoic acid possesses a bifurcated chemical nature. The carboxylic acid moiety provides polarity and hydrogen-bonding capabilities, favoring dissolution in polar solvents. Conversely, the phenoxy and methyl groups introduce significant lipophilicity, creating a solubility profile that can be problematic in many common organic solvents. This guide will explore practical, mechanistically-grounded strategies to overcome these limitations.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My 2-Methyl-3-phenoxypropanoic acid won't dissolve in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my coupling reaction. What are my immediate options?

Answer: This is a common issue stemming from the compound's moderate polarity. While DCM and THF are excellent for many organic reactions, they may not be sufficiently polar to solvate this particular acid, especially at higher concentrations.

Causality: The hydrogen-bonding capability of the carboxylic acid group requires a solvent that can act as a good hydrogen bond acceptor or has a higher dielectric constant to effectively surround and separate the molecules.

Troubleshooting Workflow:

  • Switch to a More Polar Aprotic Solvent: The most effective initial step is often to change the solvent.[1]

    • N,N-Dimethylformamide (DMF) is a first-line choice due to its excellent solvating power for polar molecules like carboxylic acids.[1]

    • Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are also highly effective alternatives if DMF is not suitable for your downstream processing.[1]

    • Acetonitrile (ACN) can be a good option, offering a balance of polarity and a lower boiling point than DMF or DMSO, which simplifies removal.

  • Employ a Co-Solvent System: If you cannot switch solvents entirely (e.g., due to the solubility of another reagent), a co-solvent approach can be effective.[1]

    • Adding 10-25% (v/v) of DMF or DMSO to a solvent like THF or DCM can dramatically increase the solubility of the acid without drastically changing the overall reaction medium.

  • Increase the Temperature: Gently warming the mixture to 40-50 °C can significantly improve solubility.[1]

    • Critical Note: This must be done with caution. Ensure the increased temperature will not degrade your starting materials, coupling reagents (e.g., HATU, EDC), or lead to unwanted side reactions.[1] Always perform a small-scale test reaction first.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down solute-solute interactions and promote dissolution for stubborn suspensions.[1]

Start Acid Insoluble in Initial Solvent (e.g., DCM)? Solvent Switch to Polar Aprotic Solvent (DMF, DMSO, ACN) Start->Solvent Yes CoSolvent Use Co-Solvent (e.g., DCM/DMF) Start->CoSolvent If solvent switch is not possible Heat Increase Temperature (40-50 °C) Start->Heat For mild cases Sonication Apply Sonication Start->Sonication For stubborn cases Salt Consider In-Situ Salt Formation Start->Salt Advanced Strategy Success Homogeneous Solution Proceed with Reaction Solvent->Success CoSolvent->Success Heat->Success Sonication->Success Salt->Success

Caption: Troubleshooting workflow for initial solubility issues.

Question 2: I've managed to dissolve the acid, but it precipitates out of the solution as my reaction progresses. Why is this happening and how can I fix it?

Answer: This phenomenon, known as "crashing out," typically occurs for one of two reasons: a change in the polarity of the reaction mixture or the consumption of a solubilizing agent.

Causality:

  • Product Formation: As the polar carboxylic acid is converted into a less polar product (e.g., an ester or amide), the overall polarity of the solution can decrease, reducing the solubility of the remaining starting material.

  • Reagent Consumption: If a basic reagent (like a tertiary amine base) is used and it initially forms a soluble salt with your acid, the consumption of this base during the reaction can cause the free acid to reappear and precipitate.

Solutions:

  • Decrease Reaction Concentration: While it may seem counterintuitive, operating at a lower concentration can sometimes keep all components below their solubility limits throughout the reaction.[1]

  • Maintain a Homogeneous Base Level: If using a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), ensure a slight excess is present to maintain the soluble salt form of the acid until it is fully consumed.

  • Adjust the Solvent System Mid-Reaction: If precipitation is observed, a small addition of a more powerful polar solvent (e.g., DMF) can re-dissolve the material and allow the reaction to proceed to completion.

Question 3: My reaction is complete, but I am struggling with the aqueous workup. The product is forming an emulsion or is insoluble in my extraction solvent.

Answer: This is a classic workup problem for amphiphilic molecules. The carboxylic acid product (if the reaction failed) or a phenoxy-containing product can act as a surfactant, stabilizing emulsions.

Troubleshooting the Workup:

  • pH Adjustment is Key: The solubility of carboxylic acids is highly dependent on pH.[2][3]

    • To extract into an aqueous layer , add a base (e.g., 1M NaOH, NaHCO₃) to deprotonate the carboxylic acid to its highly water-soluble carboxylate salt form. The pH should be at least 2 units above the acid's pKa.

    • To extract into an organic layer (like Ethyl Acetate or DCM), add an acid (e.g., 1M HCl) to protonate the carboxylate, making it the less water-soluble free acid.

  • Breaking Emulsions:

    • Add Brine: Add a saturated NaCl solution. The increased ionic strength of the aqueous phase helps to break up the emulsion layer.

    • Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth to break the emulsion physically.

    • Change the Organic Solvent: Sometimes, switching from DCM to Ethyl Acetate (EtOAc) or vice versa can resolve the issue.

cluster_0 Organic Phase cluster_1 Aqueous Phase Acid R-COOH (Protonated Form) Salt R-COO⁻ M⁺ (Deprotonated Salt) Acid->Salt + Base (e.g., NaOH) pH > pKa Salt->Acid + Acid (e.g., HCl) pH < pKa

Caption: pH-dependent partitioning of carboxylic acids for workup.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2-Methyl-3-phenoxypropanoic acid?

While specific quantitative data is not widely published, a qualitative profile can be inferred from its structure.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileGood to HighHigh dielectric constant and ability to accept hydrogen bonds solvate the acid well.
Polar Protic Methanol, EthanolModerate to GoodCan both donate and accept hydrogen bonds, facilitating dissolution.
Ethers THF, 2-MeTHF, DioxaneLow to ModerateModerate polarity; solubility is highly concentration-dependent.
Chlorinated DCM, ChloroformLow to ModerateLower polarity makes them poor solvents for the carboxylic acid group.
Hydrocarbons Hexanes, TolueneVery Low/InsolubleNon-polar nature cannot overcome the crystal lattice energy of the polar acid.
Aqueous (Basic) 1M NaOH, 1M NaHCO₃HighForms a highly soluble carboxylate salt.
Aqueous (Acidic/Neutral) Water, 1M HClVery LowThe protonated acid form has limited water solubility.

Q2: Can I form a salt of the acid before the reaction to improve solubility?

Yes, this is an excellent strategy, particularly for reactions that are not sensitive to the presence of an inorganic base.

Method:

  • Suspend the 2-Methyl-3-phenoxypropanoic acid in your chosen reaction solvent (e.g., THF).

  • Add one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the mixture. A clear, homogeneous solution indicates the formation of the soluble ammonium salt.

  • Proceed with the addition of your other reagents.

This pre-formation of the salt ensures the acid is fully available in the solution phase before the key reaction begins.

Q3: Are there any "greener" solvent alternatives to DMF or NMP?

Yes, the field of green chemistry offers several alternatives that may be suitable. Their effectiveness should be tested on a small scale.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose that has shown promise as a replacement for DMF in some amide coupling reactions.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent with a better environmental profile than THF. Its solvating power is similar to THF, so it may require co-solvents or heating.

  • Dimethyl Carbonate (DMC): A green solvent that can be effective, though its solvating power is less than that of DMF.

Section 3: Example Experimental Protocol

Title: EDC/DMAP-Mediated Esterification of 2-Methyl-3-phenoxypropanoic Acid with Enhanced Solubility

This protocol demonstrates the esterification of the title compound with benzyl alcohol, incorporating solubility-enhancing techniques.

Materials:

  • 2-Methyl-3-phenoxypropanoic acid

  • Benzyl alcohol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution (The Key Step): To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Methyl-3-phenoxypropanoic acid (1.0 eq). Add anhydrous DMF to achieve a concentration of 0.2 M. Stir the mixture at room temperature until a clear, homogeneous solution is obtained.

    • Expert Insight: Using a slightly higher dilution (0.1-0.2 M) and a powerful solvent like DMF from the outset prevents solubility from becoming a rate-limiting factor.

  • Reagent Addition: To the clear solution, add benzyl alcohol (1.1 eq) followed by DMAP (0.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice-water bath. Add EDC-HCl (1.2 eq) portion-wise over 5 minutes.

    • Causality: The low temperature helps to control the exotherm from the activation of the carboxylic acid and minimizes potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Workup and Extraction:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Trustworthiness Check: The acidic wash removes residual DMAP and any unreacted EDC byproducts. The basic wash removes any unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure ester product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling.
  • I-Ci-Mi, A., & others. (2021).
  • Gothwal, A., & others. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research.
  • Joo, H., & others. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Kumar, L., & others. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Mishra, V., & others. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Drug Delivery Research.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation During 2-Methyl-3-phenoxypropanoic Acid Acidification

For: Researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the critical acidification step in the synthesis of 2-Methyl-3-phenoxypropanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the critical acidification step in the synthesis of 2-Methyl-3-phenoxypropanoic acid. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively minimize byproduct formation, ensuring the highest possible purity of your final compound. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness of your process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the acidification process, providing foundational knowledge for process optimization.

Q1: What is the primary role of the acidification step in the synthesis of 2-Methyl-3-phenoxypropanoic acid?

The acidification step is typically the final protonation stage in the synthesis, converting the water-soluble salt of the carboxylic acid (e.g., sodium 2-methyl-3-phenoxypropanoate) into its free acid form. This conversion dramatically reduces the compound's aqueous solubility, causing it to precipitate, which allows for its isolation from the aqueous reaction mixture via filtration. A typical synthesis involves reacting a phenol with acetone and chloroform in the presence of a strong base like sodium hydroxide, followed by acidification with an acid like HCl.[1]

Q2: What is the most critical byproduct to monitor and control during acidification?

The most significant byproduct of concern is phenol . Its formation is primarily due to the acid-catalyzed cleavage of the ether bond in the 2-Methyl-3-phenoxypropanoic acid molecule.[2][3] This side reaction is highly dependent on the reaction conditions, particularly temperature and acid concentration.

Q3: How does acid-catalyzed ether cleavage occur?

Ether cleavage in strong acidic conditions begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4][5] A nucleophile, such as a halide ion from the acid (e.g., Cl⁻ from HCl), can then attack the adjacent carbon, breaking the C-O bond.[6] Because the ether linkage is to an aromatic ring, the reaction does not proceed further to cleave the phenol.[3][6]

Q4: Which acid is recommended for the acidification step?

While various strong acids can be used, dilute hydrochloric acid (HCl) is often preferred. It is effective, and the resulting sodium chloride (NaCl) salt is highly soluble in water, simplifying the purification of the precipitated product. The use of hydrohalic acids like HBr or HI can increase the rate of ether cleavage and should generally be avoided unless specifically required.[2][6] Sulfuric acid can also be used, but it may lead to charring or other side reactions if conditions are not carefully controlled.

Q5: What is the optimal pH target for complete precipitation?

To ensure complete protonation and precipitation of the carboxylic acid, the pH of the solution should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid. While the specific pKa of 2-Methyl-3-phenoxypropanoic acid is not widely published, a typical carboxylic acid pKa is around 4-5. Therefore, a target pH of ≤ 2 is a safe and effective endpoint for the acidification.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiment.

Observed Issue Potential Root Cause Recommended Corrective Action
Low Yield of Precipitated Product Incomplete Acidification: The pH is not low enough to fully protonate the carboxylate salt, leaving a significant portion dissolved in the aqueous phase.Verify pH: Use a calibrated pH meter to check the final pH of the slurry. If it is above 2, add more acid dropwise until the target pH is reached and maintained.
Product Degradation: The reaction temperature was too high, or the acid concentration was too great, leading to ether cleavage and loss of product.Temperature Control: Perform the acidification in an ice-water bath to maintain a temperature between 0-10°C. Acid Dilution: Use a more dilute acid solution (e.g., 2-4 M HCl) and add it slowly to control the exotherm.
Oily Product or Failure to Solidify Presence of Impurities: Byproducts like phenol or unreacted starting materials can act as eutectic impurities, depressing the melting point and preventing crystallization.Improve Upstream Purity: Ensure the starting salt solution is as pure as possible before acidification. Isolation Technique: If an oil persists, attempt to extract the product into a water-immiscible organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can then be recrystallized.[7][8]
Supersaturation: The product has not yet nucleated from the solution.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding the solution with a small crystal of pure product if available.[9]
Final Product Fails Purity Analysis (e.g., presence of phenol peak in HPLC/GC) Harsh Acidification Conditions: This is the most common cause, resulting from excessive heat, overly concentrated acid, or prolonged exposure to acidic conditions.Optimize Conditions (as above): Strictly maintain a low temperature (0-10°C), use dilute acid, and add it slowly. Do not allow the reaction mixture to sit for an extended period after acidification before filtration. The goal is to precipitate the product quickly under mild conditions.
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common issues during the acidification and isolation of 2-Methyl-3-phenoxypropanoic acid.

G start Problem Encountered During Acidification/Isolation issue_yield Low Product Yield? start->issue_yield issue_form Oily Product / No Solid? start->issue_form issue_purity Product Fails Purity Test? start->issue_purity check_ph Check pH of Aqueous Phase issue_yield->check_ph Yes induce_xtal Action: Attempt to induce crystallization (scratch/seed). issue_form->induce_xtal Yes optimize Action: Re-run with stricter T-control (0-10°C) and slower, dilute acid addition. issue_purity->optimize Yes ph_high pH > 2 check_ph->ph_high Yes ph_ok pH <= 2 check_ph->ph_ok No add_acid Action: Add more dilute acid while cooling. ph_high->add_acid check_temp Review Temperature Control & Acid Concentration ph_ok->check_temp check_temp->optimize extract_product Action: If oil persists, perform liquid-liquid extraction. induce_xtal->extract_product If Fails

Caption: Troubleshooting Decision Workflow.

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices to minimize byproduct formation and maximize yield and purity.

Objective: To precipitate 2-Methyl-3-phenoxypropanoic acid from its aqueous salt solution with high purity.

Materials:

  • Aqueous solution of sodium 2-methyl-3-phenoxypropanoate

  • Hydrochloric acid (HCl), 2 M solution

  • Ice-water bath

  • Calibrated pH meter or pH paper (range 1-7)

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Deionized water (cold)

Procedure:

  • Preparation: Place the flask containing the aqueous solution of the carboxylate salt into a large ice-water bath. Begin stirring the solution. Allow it to cool to below 10°C.

  • Slow Acidification: Using a dropping funnel, add the 2 M HCl solution dropwise to the stirred, cold salt solution. Monitor the addition rate to ensure the internal temperature does not exceed 10°C. A white precipitate should begin to form.

  • pH Monitoring: Periodically pause the acid addition and check the pH of the slurry. Continue adding acid until the pH is stably at or below 2.

  • Digestion: Once the target pH is reached, continue to stir the cold slurry for an additional 15-30 minutes. This "digestion" period ensures complete precipitation and can improve the particle size, making filtration easier.

  • Isolation: Immediately filter the solid product using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with two to three portions of cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product under vacuum to a constant weight.

Reaction and Side-Reaction Diagram

This diagram illustrates the desired acidification reaction versus the primary degradation pathway.

G cluster_main Desired Reaction: Acidification cluster_side Side Reaction: Ether Cleavage Salt R-COO⁻ Na⁺ (Aqueous Salt) Acid R-COOH (Precipitated Product) Salt->Acid + H⁺ (from HCl) - Na⁺ Start_Acid R-COOH (Product) Phenol Phenol (Byproduct) Start_Acid->Phenol + H⁺, Δ (Heat) + Cl⁻

Caption: Main Reaction vs. Key Side Reaction.

Part 4: Analytical Methods for Quality Control

Verifying the purity of the final product is essential. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.

Recommended HPLC Method:

A reversed-phase HPLC method is suitable for analyzing 2-Methyl-3-phenoxypropanoic acid and detecting polar impurities like phenol.[10]

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidPhosphoric acid is used to suppress the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.[11]
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B.A gradient elution ensures that both the more polar phenol byproduct and the main product are eluted with good resolution in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 270 nm210 nm provides a general response for the carboxylic acid group. 270 nm is near the absorbance maximum for the phenoxy group and is sensitive for detecting both the product and the phenol byproduct.
Injection Vol. 10 µLStandard injection volume.
Column Temp. 35°CElevated temperature can improve peak shape and reduce run time.[12]

Expected Elution Order: Phenol, being more polar, will elute earlier than the target compound, 2-Methyl-3-phenoxypropanoic acid.

References

  • Wikipedia. Ether cleavage. [Link]

  • Fiveable. Acidic Cleavage: Organic Chemistry Study Guide. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry LibreTexts. 2.2: Acidity of Phenols. [Link]

  • Quora. Why is phenol (C6H5OH) acidic in nature while molecules containing -OH group are basic in nature?. [Link]

  • Rehman, M. Z., et al. An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, vol. 29, no. 4, 2007, pp. 352-56.
  • Google Patents.
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • Google Patents.
  • J-Stage. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. [Link]

  • FAO. HPLC Method for Flavourings. [Link]

  • National Center for Biotechnology Information. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • ACS Publications. Design and Synthesis of 2-Methyl-2-{4-[2-(5-methyl-2-aryloxazol- 4-yl)ethoxy]phenoxy}propionic Acids: A New Class of Dual PPARα/γ Agonists. [Link]

  • Polish Journal of Food and Nutrition Sciences. A rapid HPLC method for determination of major phenolic acids in plant material. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • MDPI. The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • National Center for Biotechnology Information. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. [Link]

  • Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for LC-MS Detection of 2-Methyl-3-phenoxypropanoic Acid

Welcome to the technical support center for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of 2-Methyl-3-phenoxypropanoic acid. This guide provides in-depth troubleshooting advice and frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of 2-Methyl-3-phenoxypropanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments. The information presented here is grounded in established scientific principles and practical field experience to ensure the integrity and reliability of your results.

Understanding the Analyte: 2-Methyl-3-phenoxypropanoic Acid

Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of the analyte, 2-Methyl-3-phenoxypropanoic acid. These properties fundamentally govern its behavior in an LC-MS system.

PropertyValueSource
Molecular Formula C10H12O3[1][2][3]
Molecular Weight 180.2 g/mol [1][2][3]
Predicted pKa 3.26 ± 0.10[4]
Predicted logP 1.9[2][4]
Water Solubility 1000 g/L at 25°C[3][4]
Structure A carboxylic acid with a phenoxy group.N/A

The predicted pKa of approximately 3.26 indicates that 2-Methyl-3-phenoxypropanoic acid is a weak acid.[4] This is a critical parameter for mobile phase optimization, as the pH of the mobile phase will determine the ionization state of the analyte, which in turn affects its retention on a reversed-phase column and its ionization efficiency in the mass spectrometer.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the LC-MS analysis of 2-Methyl-3-phenoxypropanoic acid, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for 2-Methyl-3-phenoxypropanoic acid shows significant peak tailing. What are the likely causes related to the mobile phase, and how can I fix it?

Answer:

Peak tailing for an acidic compound like 2-Methyl-3-phenoxypropanoic acid in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the analyte's ionization state.

Causality and Recommended Actions:

  • Mobile Phase pH is Too High: If the mobile phase pH is close to or above the pKa of your analyte (pKa ≈ 3.26), a significant portion of the molecules will be in their ionized (deprotonated) form.[5] This can lead to secondary interactions with residual silanols on the silica-based stationary phase, causing peak tailing.[6]

    • Solution: Lower the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa. For 2-Methyl-3-phenoxypropanoic acid, a mobile phase pH of around 2.5-3.0 is a good starting point. This ensures the analyte is in its neutral, more retained form, minimizing secondary interactions.[6][7]

  • Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to pH gradients within the column, resulting in inconsistent ionization and poor peak shape.

    • Solution: Incorporate a volatile buffer into your mobile phase. Good choices for LC-MS include formic acid or ammonium formate.[8][9] A common starting concentration is 0.1% formic acid in both the aqueous and organic mobile phase components.[7][8] This will maintain a consistent low pH and improve peak symmetry.

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Mobile Phase A (Aqueous): To 1 L of high-purity water, add 1 mL of formic acid (for a 0.1% solution).

  • Prepare Mobile Phase B (Organic): To 1 L of acetonitrile or methanol, add 1 mL of formic acid.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Issue 2: Low Sensitivity or Poor Ionization

Question: I am not getting a strong signal for 2-Methyl-3-phenoxypropanoic acid in my mass spectrometer. How can I improve the ionization efficiency using the mobile phase?

Answer:

Low sensitivity can stem from inefficient ionization in the electrospray ionization (ESI) source. The mobile phase composition plays a direct role in this process.

Causality and Recommended Actions:

  • Incorrect Ionization Mode: As a carboxylic acid, 2-Methyl-3-phenoxypropanoic acid is expected to ionize best in negative ion mode ([M-H]⁻).[10] However, depending on the mobile phase, positive ion mode ([M+H]⁺ or adducts like [M+Na]⁺) might also be possible, though generally less sensitive for this compound class.

    • Solution: Ensure your mass spectrometer is operating in negative ion mode (ESI-). If you must use positive ion mode, mobile phase additives that promote protonation or adduct formation will be necessary.

  • Mobile Phase Additives Suppressing Ionization: Certain additives, while beneficial for chromatography, can suppress the MS signal. Trifluoroacetic acid (TFA) is a known ion-suppressing agent, particularly in negative ion mode.[10][11]

    • Solution: Avoid TFA if possible. If it is required for chromatographic resolution, use the lowest possible concentration (e.g., 0.02-0.05%).[11] Better alternatives for MS-compatibility are formic acid or acetic acid.[8]

  • Mobile Phase pH Affecting Ionization: For negative ion mode ESI, a slightly higher pH (closer to the pKa) can sometimes enhance deprotonation and signal intensity. However, this must be balanced with the need for good chromatography.

    • Solution: If using a low pH mobile phase (e.g., with formic acid) results in poor ionization, you can try a mobile phase with a volatile buffer like ammonium acetate or ammonium bicarbonate at a slightly higher pH (e.g., pH 4-6).[10][12] This can improve the formation of the [M-H]⁻ ion.

Experimental Workflow: Optimizing Ionization

Caption: Workflow for optimizing ESI- signal.

Issue 3: Inconsistent Retention Times

Question: The retention time for 2-Methyl-3-phenoxypropanoic acid is shifting between injections. What could be the cause related to my mobile phase?

Answer:

Retention time instability is often a sign of an unequilibrated column or changes in the mobile phase composition over time.

Causality and Recommended Actions:

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be inconsistent, especially in gradient elution.

    • Solution: Ensure your LC method includes a sufficient post-run equilibration step. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention times. Additionally, degradation of mobile phase additives can occur.

    • Solution: Keep mobile phase bottles capped to minimize evaporation.[13] Prepare fresh mobile phases regularly, ideally daily.[14]

  • pH Drift: If using a buffer, ensure it is effective at the chosen pH and that its concentration is adequate to resist pH changes.

    • Solution: Choose a buffer system where the desired mobile phase pH is within ±1 pH unit of the buffer's pKa.[6] For example, a formate buffer (pKa of formic acid is ~3.75) is effective in the pH range of 2.75-4.75.[11]

Troubleshooting Logic for Retention Time Shifts

Retention_Time_Shift_Troubleshooting Start Retention Time Shifts Observed CheckEquilibration Is column equilibration time sufficient (>10 column volumes)? Start->CheckEquilibration CheckMobilePhase Is the mobile phase fresh and properly prepared? CheckEquilibration->CheckMobilePhase Yes SolutionEquilibration Increase equilibration time in LC method. CheckEquilibration->SolutionEquilibration No CheckBuffer Is the buffer appropriate for the target pH? CheckMobilePhase->CheckBuffer Yes SolutionMobilePhase Prepare fresh mobile phase. Keep bottles capped. CheckMobilePhase->SolutionMobilePhase No CheckHardware Are there leaks or pump issues? CheckBuffer->CheckHardware Yes SolutionBuffer Select a buffer with a pKa close to the desired mobile phase pH. CheckBuffer->SolutionBuffer No SolutionHardware Perform system maintenance (check for leaks, purge pump). CheckHardware->SolutionHardware Yes

Caption: Decision tree for troubleshooting retention time instability.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for the analysis of 2-Methyl-3-phenoxypropanoic acid, acetonitrile or methanol?

A1: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase LC-MS.[8] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it is often considered a stronger solvent than methanol in reversed-phase chromatography. The choice between the two can also affect selectivity. It is recommended to start with acetonitrile due to its favorable properties for LC-MS. If you encounter co-eluting interferences, switching to methanol may alter the elution order and provide the necessary resolution.

Q2: Can I use non-volatile buffers like phosphate buffers for LC-MS analysis?

A2: No, you should never use non-volatile buffers such as phosphate or citrate with an LC-MS system.[10][15] These buffers will precipitate in the heated ESI source, leading to contamination, signal suppression, and potentially damaging the instrument.[9] Always use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[9][15]

Q3: My sample is in a solvent that is much stronger than my initial mobile phase conditions. Could this be a problem?

A3: Yes, this can cause significant peak distortion, including peak splitting and broadening.[13] The strong sample solvent can carry the analyte band down the column before the gradient starts, leading to poor peak shape. It is always best to dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase composition.[13] If your sample is dissolved in a strong solvent, try to dilute it with the initial mobile phase before injection.

Q4: How do I choose between acidic and basic mobile phases for this compound?

A4: For an acidic analyte like 2-Methyl-3-phenoxypropanoic acid, an acidic mobile phase is the conventional and recommended starting point.[6] This keeps the analyte in its neutral form, promoting retention and good peak shape on a reversed-phase column.[5] While a basic mobile phase would ensure the analyte is ionized, which could be beneficial for ESI-, it can lead to very low retention on a standard C18 column. A basic mobile phase would also require a pH-stable column.[12][16] Therefore, begin with an acidic mobile phase (e.g., 0.1% formic acid) and only explore higher pH options if you face insurmountable challenges with ionization or selectivity at low pH.

References

  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition.
  • Agilent Technologies. (n.d.).
  • Advanced Materials Technology, Inc. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives.
  • Technology Networks. (2024, July 30).
  • Geltner, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • MAC-MOD Analytical. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Al-Tannak, N. F., & Hemmateenejad, B. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
  • Al-Tannak, N. F., & Hemmateenejad, B. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
  • Agilent Technologies. (2013, October 8). Making LC Methods MS Friendly.
  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • Shimadzu. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • ZefSci. (2025, May 6). 14 Best Practices for Effective LCMS Troubleshooting.
  • Restek. (2021, November 29).
  • LookChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid.
  • Charlton, A. J. A., et al. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • PubChem. (n.d.). CID 158585059 | C20H24O4.
  • LCGC International. (2026, March 27). How to Avoid Problems in LC–MS.
  • PubChem. (n.d.). 2-Methoxy-3-phenylpropanoic acid | C10H12O3 | CID 10130222.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8).
  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • TCI Chemicals. (n.d.). (+/-)-2-Methyl-3-phenylpropanoic Acid | 1009-67-2.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-phenylpropanoic acid AldrichCPR.
  • Sigma-Aldrich. (n.d.). 2-(3-methoxyphenoxy)-2-methylpropanoic acid | 140239-94-7.
  • Chimia. (2014). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. CHIMIA International Journal for Chemistry, 68(11), 788-792.
  • AA Blocks. (n.d.). 2-Methyl-2-phenoxypropanoic acid | 943-45-3 | MFCD00129939.
  • Agilent Technologies. (2004, April).
  • ChemicalBook. (2026, January 13). 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3.
  • PubChem. (n.d.). 2-Methyl-3-oxo-3-phenylpropanoic acid | C10H10O3 | CID 10313356.
  • ResearchGate. (2025, October 15). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • A Start. (2026, February 23). A Novel Approach Using LC-MS/MS for the Diagnosis of MCADD.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in 2-Methyl-3-phenoxypropanoic Acid Workup

This guide provides in-depth troubleshooting for common phase separation issues encountered during the workup of 2-Methyl-3-phenoxypropanoic acid. It is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for common phase separation issues encountered during the workup of 2-Methyl-3-phenoxypropanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this compound, particularly the formation of emulsions.

Introduction

2-Methyl-3-phenoxypropanoic acid is a carboxylic acid derivative. Its synthesis, often involving a Williamson ether-type reaction followed by hydrolysis, requires a careful aqueous workup to isolate the final product. A frequent and time-consuming challenge during the liquid-liquid extraction of this and similar molecules is the formation of a stable emulsion between the organic and aqueous layers. This guide will explore the underlying causes of these emulsions and provide a systematic, question-and-answer-based approach to resolving them.

Troubleshooting Phase Separation and Emulsions

Poor phase separation, most often manifesting as a persistent emulsion, can significantly complicate the isolation of 2-Methyl-3-phenoxypropanoic acid, leading to reduced yields and product contamination. An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other.[1] In the context of a chemical workup, this is typically a dispersion of organic solvent droplets in the aqueous phase, or vice versa.[1]

Q1: I've just completed the synthesis and am starting the workup. An immediate, thick emulsion has formed upon adding the extraction solvent and aqueous solution. What is the most likely cause and the first step to take?

A1: The initial formation of a thick emulsion is often due to vigorous shaking of the separatory funnel, especially when surfactant-like impurities are present from the reaction mixture.[2] The simplest and often effective first step is patience.

Initial Recommended Action:

  • Resting the Separatory Funnel: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[3] Gravity alone can often be sufficient to break a weak emulsion.

  • Gentle Agitation: If no change is observed, gently swirl the funnel or tap the sides of the glass. This can help the dispersed droplets to coalesce.[3]

Q2: The emulsion is persistent even after letting it sit. What is the next logical step to break the emulsion?

A2: If gentle agitation and time are insufficient, the next step is to alter the properties of the aqueous layer to encourage phase separation. The most common and effective method is "salting out."

Secondary Recommended Action: Salting Out

  • Procedure: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2]

  • Mechanism: The addition of brine increases the ionic strength of the aqueous layer. This reduces the solubility of organic compounds in the aqueous phase, effectively "pushing" them into the organic layer and helping to break the emulsion.[3]

Q3: I've added brine, but a significant emulsion remains. Are there other chemical modifications I can try?

A3: Yes. Adjusting the pH of the aqueous layer can be a powerful technique, particularly if the emulsion is stabilized by acidic or basic impurities.[2]

Tertiary Recommended Action: pH Adjustment

  • For Acidic Products like 2-Methyl-3-phenoxypropanoic Acid: Since the target molecule is a carboxylic acid, the workup typically involves extraction from an acidified aqueous layer into an organic solvent. The pH should be sufficiently low to ensure the carboxylic acid is in its neutral, protonated form, which is more soluble in the organic phase.[4]

  • Procedure:

    • Ensure the aqueous layer is acidic. If the reaction was performed under basic conditions, it must be acidified (e.g., with 1 M HCl) to a pH of around 2-3 before extraction.[5]

    • If an emulsion forms during the extraction of the acidified solution, the principles of pH adjustment still apply to destabilize any potential amphiphilic impurities.

Q4: My emulsion is exceptionally stubborn and the above methods have not worked. What are some more physical or advanced techniques I can employ?

A4: For very persistent emulsions, several physical methods can be effective.

Advanced Troubleshooting Techniques:

TechniqueDescription
Centrifugation If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion. The applied force accelerates the separation of the phases.[1][2]
Filtration The entire mixture can be passed through a plug of Celite® or glass wool in a filter funnel.[2][6] This provides a large surface area for the dispersed droplets to coalesce.
Solvent Addition Adding a small amount of a different, miscible organic solvent can alter the overall polarity of the organic phase and disrupt the emulsion.
Gentle Heating Carefully warming the separatory funnel in a warm water bath can sometimes help, as it reduces the viscosity of the liquids. However, this should be done with caution, especially with volatile solvents.
Freezing In some cases, cooling the mixture in an ice bath or freezer can help break the emulsion. As the aqueous layer begins to freeze, the ice crystals can physically disrupt the emulsified droplets.
Q5: Could my choice of extraction solvent be contributing to the problem?

A5: Absolutely. Some organic solvents are more prone to forming emulsions than others.

Solvent Considerations:

  • Dichloromethane (DCM): Notorious for forming emulsions, particularly with basic aqueous solutions.[3][6]

  • Ethyl Acetate and Ethers: Generally less likely to form persistent emulsions.[3]

  • If you consistently encounter emulsion problems with a particular synthesis, consider switching to an alternative extraction solvent for the workup.

Experimental Workflow and Diagrams

Standard Workup Protocol for 2-Methyl-3-phenoxypropanoic Acid

The following is a generalized workup procedure following a typical synthesis.

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a water-miscible solvent like DMF or THF, it may be beneficial to remove the solvent under reduced pressure.[7][8]

  • Acidification: Dilute the reaction residue with water and acidify to a pH of 2-3 with a suitable acid (e.g., 1 M HCl). This ensures the carboxylic acid product is in its protonated form.[5][9]

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) multiple times.

  • Washing: Combine the organic extracts and wash with water and then with a saturated brine solution to remove residual inorganic salts and aid in phase separation.[8][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

Troubleshooting Flowchart for Emulsion Breaking

Emulsion_Troubleshooting start Emulsion Forms During Workup wait Step 1: Let Stand (10-30 min) & Gentle Swirling start->wait brine Step 2: Add Saturated Brine ('Salting Out') wait->brine Emulsion Persists resolved Phase Separation Achieved wait->resolved Emulsion Breaks ph_adjust Step 3: Adjust pH (if applicable) brine->ph_adjust Emulsion Persists brine->resolved Emulsion Breaks physical Step 4: Physical Methods (Centrifuge, Filter, etc.) ph_adjust->physical Emulsion Persists ph_adjust->resolved Emulsion Breaks solvent_swap Consider Solvent Change (e.g., DCM to EtOAc) physical->solvent_swap Emulsion Persists physical->resolved Emulsion Breaks solvent_swap->resolved

Caption: A stepwise guide to troubleshooting emulsions.

Frequently Asked Questions (FAQs)

Q: Why is 2-Methyl-3-phenoxypropanoic acid extracted under acidic conditions? A: Carboxylic acids are acidic and will be deprotonated to their carboxylate salt form in basic or neutral aqueous solutions. These salts are ionic and therefore more soluble in water than in most organic solvents. To extract the compound into an organic layer, the aqueous solution must be acidified to a pH well below the pKa of the carboxylic acid (typically around 4-5). This ensures the compound is in its neutral, protonated form, which is significantly more soluble in organic solvents.[10]

Q: Can I just take the "good" part of the separated layers and discard the emulsion? A: This is generally not recommended as it will lead to a significant loss of product. The emulsion layer often contains a substantial amount of your desired compound trapped within it.[11] It is always best to attempt to break the emulsion to maximize your yield.

Q: How can I prevent emulsions from forming in the first place? A: While not always possible, you can minimize the chances of emulsion formation by:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[11]

  • Filtering Before Extraction: If your reaction mixture contains fine solid byproducts, filtering them out before the workup can remove potential emulsion stabilizers.

  • Prophylactic Salting: Adding brine to the aqueous layer before the first extraction can sometimes prevent emulsion formation.

References

  • Chem Reactor. (2024, February 26). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • University of Toronto. (n.d.). 12. The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.).
  • Chem-Station. (n.d.).
  • Columbia University. (n.d.). solid-liquid extraction.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID.
  • Santoro, A., et al. (2021).
  • Thompson, A., et al. (2021).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Lee, C.-Y., et al. (2004). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering.
  • Barba, F. J., et al. (2019).
  • Jupke, A., et al. (2026, January 20). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. JuSER.
  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds.
  • Reaxys. (2018, July 22). REAXYS 2 Methyl 3 Phenylpropanoicacid.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Orooji, Y., et al. (2021). (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions...).
  • ChemicalBook. (n.d.). 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3.
  • Benchchem. (n.d.). How to resolve emulsions during Cyclohexaneacetic acid extraction.
  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?.
  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry.

Sources

Optimization

Ideal storage conditions to maintain stability of 2-Methyl-3-phenoxypropanoic acid powder

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter discrepancies in downstream drug discovery assays—particularly during the synthesis of precision therapeutics like CFTR p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter discrepancies in downstream drug discovery assays—particularly during the synthesis of precision therapeutics like CFTR potentiators[1] or Selective Androgen Receptor Modulators (SARMs)—that trace back to the improper handling of upstream intermediate powders.

2-Methyl-3-phenoxypropanoic acid (CAS: 103323-93-9) [2] is a critical chiral building block. While it is thermodynamically stable under ideal conditions, its molecular architecture—specifically the highly polar carboxylic acid moiety and the electron-rich phenoxy ether linkage—introduces specific vulnerabilities to atmospheric moisture and oxidative stress. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound from the shelf to the reactor.

Part 1: Troubleshooting Guides & FAQs

This section addresses the most common physical and chemical degradation issues researchers face when storing and handling this specific powder.

Q1: Why is my 2-Methyl-3-phenoxypropanoic acid powder clumping and becoming difficult to weigh accurately after a few weeks of storage?

  • Causality: Carboxylic acids contain a highly polar carboxyl group (-COOH) capable of extensive hydrogen bonding with atmospheric water molecules. This hygroscopic nature leads to moisture absorption, causing the crystalline powder to aggregate or "clump." This not only makes physical handling difficult but artificially inflates the mass during weighing, leading to non-stoichiometric errors in your subsequent coupling reactions.

  • Solution: Store the powder in a tightly sealed container within a desiccator containing anhydrous calcium sulfate (Drierite) or silica gel. If the primary container is frequently opened, backfill the headspace with dry argon or nitrogen gas before resealing to actively displace ambient humidity.

Q2: I am observing a secondary peak in my LC-MS analysis after storing the powder at room temperature for 6 months. What is degrading?

  • Causality: While the aliphatic carbon chain is robust, the phenoxy ether linkage is susceptible to slow oxidative cleavage, especially if exposed to ambient UV/visible light or trace transition metals. This photo-oxidation leads to the formation of phenol and 2-methylmalonic acid derivatives. Ambient thermal energy further accelerates these oxidative pathways[3].

  • Solution: Transition your long-term storage to refrigerated conditions (2°C to 8°C). Ensure the powder is stored in actinic (amber) glass vials to block UV/visible light, effectively removing the catalyst for photo-oxidation.

Q3: Does the compound require ultra-low temperature storage (-20°C or -80°C) to maintain absolute stability?

  • Causality: Freezing is generally unnecessary for stable small-molecule carboxylic acid powders. In fact, repetitive freeze-thaw cycles of the powder can cause condensation to form on the cold inner walls of the glass vial when brought to room temperature, inadvertently introducing the exact moisture you are trying to avoid.

  • Solution: Maintain at 2°C to 8°C for long-term storage. If your institutional protocol mandates -20°C storage, you must allow the sealed vial to fully equilibrate to room temperature inside a desiccator before opening it to prevent condensation.

Part 2: Standardized Stability-Indicating Workflow

To guarantee that your storage conditions are actually preserving the molecule, you must employ a self-validating stability protocol . A protocol is only self-validating if it includes internal controls that prove your analytical assay is capable of detecting degradation if it occurs.

Below is the step-by-step methodology for establishing a stability profile based on4.

Step 1: System Suitability & Baseline Characterization (The Control)
  • Dissolve 1.0 mg of fresh 2-Methyl-3-phenoxypropanoic acid powder in 1 mL of HPLC-grade Acetonitrile.

  • Run the sample via LC-MS using a standard C18 reverse-phase column.

  • Causality: This establishes the exact retention time of the pure API and verifies that your column is free of ghost peaks.

Step 2: Forced Degradation / Stress Testing (The Positive Control)
  • Oxidative Stress: Aliquot 1.0 mg of the powder and expose it to 3% H₂O₂ for 24 hours at room temperature[3].

  • Thermal/Photolytic Stress: Expose a separate solid aliquot to 60°C under direct UV light for 48 hours.

  • Run both stressed samples through your LC-MS method.

  • Causality: This step artificially forces the cleavage of the phenoxy ether and the decarboxylation of the acid. Self-Validation Check: If your HPLC method cannot chromatographically resolve the resulting degradation peaks (e.g., phenol) from the parent API peak, your analytical method is invalid and must be adjusted (e.g., altering the mobile phase gradient) before proceeding to long-term testing.

Step 3: Environmental Storage Setup (The Test)
  • Aliquot the bulk powder into multiple amber glass vials. Purge the headspace with Argon and seal with PTFE-lined caps.

  • Place vials into controlled stability chambers according to the quantitative parameters outlined in the table below.

Step 4: Comparative Analysis
  • Pull samples at the designated testing frequencies (e.g., 3, 6, and 12 months).

  • Compare the chromatograms against the Baseline (Step 1) and the Forced Degradation profiles (Step 2) to quantify any mass loss or impurity generation.

Part 3: Quantitative Data Presentation

The following table summarizes the regulatory standard storage conditions and testing frequencies required to formally validate the shelf-life of an Active Pharmaceutical Ingredient (API) powder, synthesized from 4.

Storage Condition TypeTemperatureRelative Humidity (RH)Minimum DurationRequired Testing Frequency
Long-Term (Ambient) 25°C ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months, then annually
Accelerated (Stress) 40°C ± 2°C75% ± 5%6 Months0, 3, and 6 months
Refrigerated (Ideal) 5°C ± 3°CAmbient12 Months0, 3, 6, 9, 12 months, then annually

Note: For 2-Methyl-3-phenoxypropanoic acid, the "Refrigerated (Ideal)" condition is strongly recommended to suppress long-term oxidative degradation.

Part 4: Visualization of the Stability Workflow

StabilityWorkflow cluster_conditions ICH Storage Conditions API 2-Methyl-3-phenoxypropanoic acid (API Powder) Prep Sample Aliquoting & Packaging (Amber Vials) API->Prep LongTerm Long-Term Storage 25°C ± 2°C / 60% RH Prep->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH Prep->Accelerated Stress Forced Degradation (Acid, Base, H2O2, UV) Prep->Stress Analysis LC-MS / HPLC Analysis (Stability-Indicating Assay) LongTerm->Analysis Accelerated->Analysis Stress->Analysis Result Stability Profile & Shelf-Life Established Analysis->Result

Workflow for ICH-compliant stability testing of 2-Methyl-3-phenoxypropanoic acid.

References

  • Structure-based discovery of CFTR potentiators and inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products European Medicines Agency (EMA) / ICH Guidelines[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methyl-3-phenoxypropanoic Acid vs. 2-Phenoxypropionic Acid in Organic Synthesis

Phenoxy acids represent a privileged class of scaffolds in both agrochemical development and pharmaceutical design. As a Senior Application Scientist, selecting the correct phenoxy acid derivative is critical for dictati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Phenoxy acids represent a privileged class of scaffolds in both agrochemical development and pharmaceutical design. As a Senior Application Scientist, selecting the correct phenoxy acid derivative is critical for dictating the stereochemical outcomes, receptor binding affinities, and overall synthetic efficiency of your target molecule.

This guide provides an in-depth, objective comparison between 2-Phenoxypropionic acid (2-PPA) and its homologated isomer, 2-Methyl-3-phenoxypropanoic acid (2-Me-3-PPA) . By analyzing their structural nuances, mechanistic pathways, and synthetic protocols, this document serves as a definitive resource for researchers and drug development professionals.

Structural and Physicochemical Comparison

While both compounds share a phenoxy core and a carboxylic acid functional group, the insertion of a methylene group in 2-Me-3-PPA fundamentally alters its steric profile and reactivity. In 2-PPA, the ether linkage is secondary and directly attached to the chiral center. In 2-Me-3-PPA, the ether linkage is primary, shifting the chiral center to the adjacent carbon.

Quantitative Data & Properties
Parameter2-Phenoxypropionic Acid (2-PPA)2-Methyl-3-phenoxypropanoic Acid
IUPAC Name 2-Phenoxypropanoic acid2-Methyl-3-phenoxypropanoic acid
CAS Number 940-31-8[1]103323-93-9[2]
Molecular Formula C9H10O3C10H12O3[3]
Molecular Weight 166.17 g/mol 180.20 g/mol [2]
SMILES CC(C(=O)O)OC1=CC=CC=C1CC(COC1=CC=CC=C1)C(=O)O[3]
Ether Linkage Type Secondary (attached to C2)Primary (attached to C3)
Chiral Center C2 (Directly at ether linkage)C2 (Adjacent to ether linkage)
Primary Applications AOPP Herbicides, PPAR Ligands[1],[4]Pharmaceutical building blocks, PPAR modulators

Mechanistic Pathways & Target Applications

The structural divergence between these two compounds dictates their biological utility.

2-Phenoxypropionic Acid (2-PPA) is the foundational backbone for aryloxyphenoxypropionate (AOPP) herbicides (e.g., haloxyfop) and is extensively used in the synthesis of anti-inflammatory agents and peroxisome proliferator-activated receptor (PPAR) ligands[1],[4].

2-Methyl-3-phenoxypropanoic Acid is increasingly utilized in modern drug discovery. The primary ether linkage reduces steric hindrance at the oxygen atom, while the methyl branching at C2 provides a unique vector for interacting with the hydrophobic pockets of metabolic receptors like PPAR α and γ .

PPAR_Pathway Ligand Phenoxy Acid Ligand (2-PPA / 2-Me-3-PPA) Receptor PPAR (Alpha / Gamma) Ligand->Receptor Binding Complex RXR Heterodimerization Receptor->Complex Activation DNA PPRE Binding (Gene Promoter) Complex->DNA Translocation Output Metabolic Regulation (Lipid/Glucose Homeostasis) DNA->Output Transcription

Mechanism of PPAR activation and subsequent metabolic gene regulation by phenoxy acid derivatives.

Synthetic Methodologies & Reaction Causality

Both compounds are typically synthesized via the Williamson ether synthesis, but the stereochemical dynamics differ drastically.

Protocol A: Enantioselective Synthesis of (R)-2-Phenoxypropionic Acid

Because only the (R)-enantiomer of 2-PPA derivatives exhibits biological activity in many applications, stereocontrol is paramount.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of phenol in an aqueous NaOH solution (or K2CO3 in Acetonitrile) to generate the phenoxide anion[5].

  • Catalysis: Add 0.075 eq of Potassium Iodide (KI) to the mixture[6].

  • Alkylation: Dropwise add 1.2 eq of (S)-2-chloropropionic acid. Reflux the mixture at 125 °C for 1.5 to 2.5 hours[6].

  • Isolation: Acidify the mixture, extract with ethyl acetate, and purify using an anionic exchange resin (e.g., Amberlite IRA-400) to yield (R)-2-PPA at >95% purity[6].

Causality & Expert Insight: The reaction proceeds via an SN​2 mechanism directly at the chiral center (C2), resulting in a Walden inversion from the (S)-chloride to the (R)-ether. The addition of KI is not optional for high-yield enantiopure synthesis; it acts as a Finkelstein catalyst. It converts the alkyl chloride to an alkyl iodide in situ, creating a superior leaving group. This accelerates the SN​2 attack, minimizing the time the chiral center is exposed to basic conditions and thereby preventing racemization[6].

Protocol B: Synthesis of 2-Methyl-3-phenoxypropanoic Acid

In this synthesis, the etherification occurs adjacent to the chiral center, preserving the stereochemistry of the starting material.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of phenol and 2.5 eq of anhydrous K2CO3 in dry Acetonitrile. Stir for 30 minutes at room temperature.

  • Alkylation: Add 1.1 eq of 3-bromo-2-methylpropanoic acid. Heat the heterogeneous mixture to 70 °C and reflux for 16 hours.

  • Isolation: Filter the inorganic salts, concentrate the filtrate in vacuo, and recrystallize from a biphasic mixture of methylene chloride and hexanes.

Causality & Expert Insight: Here, the leaving group (bromide) is on a primary carbon (C3). SN​2 substitution is highly favored due to minimal steric hindrance. Because the reaction occurs at C3, the chiral center at C2 is untouched. Therefore, starting with an enantiopure 3-bromo-2-methylpropanoic acid results in complete retention of configuration in the final product. K2CO3 is selected over NaOH to prevent base-catalyzed elimination (E2) of the primary halide.

G cluster_2PPA 2-Phenoxypropionic Acid (2-PPA) cluster_2Me3PPA 2-Methyl-3-phenoxypropanoic Acid Title Stereochemical Dynamics in Etherification Reactant1 (S)-2-Chloropropionic Acid Reactant2 (S)-3-Bromo-2-methylpropanoic Acid Mech1 SN2 Attack at C2 (Chiral Center) Reactant1->Mech1 Result1 (R)-2-Phenoxypropionic Acid (Walden Inversion) Mech1->Result1 Mech2 SN2 Attack at C3 (Primary Carbon) Reactant2->Mech2 Result2 (S)-2-Methyl-3-phenoxypropanoic Acid (Retention of Configuration) Mech2->Result2

Stereochemical pathways showing inversion vs. retention of chirality during etherification.

Analytical Quality Control: Self-Validating Systems

A protocol is only as robust as its validation metrics. To ensure trustworthiness, the experimental workflows must incorporate orthogonal in-process controls (IPCs) and final structural verifications.

  • Chiral Validation (HPLC): For 2-PPA, stereochemical integrity must be validated via Chiral Stationary Phase (CSP) HPLC. An enantiomeric excess (ee) of >98% confirms the efficacy of the KI catalyst in preventing racemization during the SN​2 inversion.

  • Structural Validation ( 1 H-NMR): The most definitive way to distinguish these synthesized products is via Nuclear Magnetic Resonance spectroscopy.

    • In 2-PPA , the methine proton (-CH-) at C2 appears as a distinct quartet (coupled to the adjacent methyl group) around 4.7 ppm.

    • In 2-Me-3-PPA , the methylene protons (-O-CH 2​ -) at C3 are adjacent to the chiral center at C2. Consequently, these protons are diastereotopic and will appear as a complex multiplet (or two distinct signals) around 4.0 ppm. Recognizing this splitting pattern is a critical self-validating step to confirm the primary ether linkage over any rearranged byproducts.

References

  • CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica CymitQuimica
  • 2-Phenoxypropionic acid - Chem-Impex Chem-Impex
  • Structural Studies of Racemates and Quasiracemates: Chloro, Bromo, and Methyl Adducts of 2-Phenoxypropionic Acid ACS Public
  • 2-methyl-3-phenoxypropanoic acid (C10H12O3) - PubChemLite PubChemLite (uni.lu)
  • 2-methyl-3-phenoxypropanoic acid | 103323-93-9 | Buy Now Molport
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for 2-Methyl-3-phenoxypropanoic Acid Enantiomers

This guide provides a comprehensive framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomers of 2-Methyl-3-phenoxypropanoic acid. Designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomers of 2-Methyl-3-phenoxypropanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, compares alternative chiral separation strategies, and provides detailed, actionable protocols grounded in global regulatory standards.

The Analytical Imperative: Why Enantiomeric Purity Matters

Chirality is a fundamental principle in pharmacology and toxicology. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different biological activities.[1][2] For many active pharmaceutical ingredients (APIs), one enantiomer provides the desired therapeutic effect while the other may be inactive, less active, or even contribute to adverse effects.[3] Consequently, regulatory bodies worldwide, including the FDA and EMA, mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of chiral drug substances.[4][5][6]

2-Methyl-3-phenoxypropanoic acid, an acidic chiral compound, serves as an excellent model for exploring the nuances of chiral method validation. The principles and protocols discussed herein are broadly applicable to a wide range of acidic chiral molecules.

Strategic Method Development: A Comparison of Chiral Stationary Phases (CSPs)

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[7][8][9] The choice is dictated by the analyte's chemical structure and physicochemical properties. For an acidic analyte like 2-Methyl-3-phenoxypropanoic acid, several classes of CSPs are viable, leading to different separation mechanisms and performance characteristics. We will compare two robust approaches.

Method A: Anion-Exchange CSP (e.g., Quinine-derived)
  • Mechanism of Action: These CSPs are highly effective for acidic compounds.[10][11] The analyte, being an acid, is deprotonated (anionic) in a weakly acidic mobile phase (pH 4-7). The stationary phase contains a chiral selector with a protonated tertiary amine (cationic), such as quinine.[10] The primary interaction is an ion-exchange mechanism between the anionic analyte and the cationic selector. Enantioselective recognition is achieved through additional interactions like hydrogen bonding, π-π stacking, and steric hindrance, which differ for each enantiomer, leading to different retention times.[10]

Method B: Polysaccharide-based CSP (e.g., Cellulose or Amylose Derivatives)
  • Mechanism of Action: Polysaccharide-based CSPs are the most widely used in chiral HPLC, valued for their broad applicability.[11] The chiral selectors are derivatives of cellulose or amylose coated or immobilized on a silica support.[9] Separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral polymer. The recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities or grooves within the polysaccharide structure.[9][12]

The Validation Framework: A Lifecycle Approach

Analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose.[13][14][15] The modern approach, championed by the International Council for Harmonisation (ICH) in its Q2(R2) and Q14 guidelines, treats validation as a continuous lifecycle, from development through routine use.[4][16][17][18]

The following diagram illustrates the logical workflow for validating a chiral HPLC method.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity & Peak Identification Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness SST System Suitability Robustness->SST Report Compile Validation Report SST->Report Lifecycle Ongoing Lifecycle Management Report->Lifecycle

Caption: Workflow for Chiral HPLC Method Validation.

Detailed Validation Protocols and Acceptance Criteria

The validation process involves a series of experiments to assess the method's performance characteristics.[19] All protocols must be formally documented, and results must meet predefined acceptance criteria based on ICH guidelines.[13][20]

Specificity

Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities or matrix components.[4][5]

Protocol:

  • Prepare and inject individual solutions of the desired enantiomer and the undesired enantiomer to determine their individual retention times.

  • Prepare and inject a 50:50 racemic mixture of the two enantiomers.

  • Spike the desired enantiomer sample with the undesired enantiomer at the specification limit (e.g., 0.5%).

  • Inject a blank (mobile phase) and a placebo (if in a formulation) to ensure no interfering peaks at the retention times of the enantiomers.

  • Assess peak purity using a photodiode array (PDA) detector if available.

Acceptance Criteria:

  • The two enantiomers are baseline resolved (Resolution (Rs) > 1.5).[20]

  • No interference from blank or placebo at the retention times of the enantiomers.

  • The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.

Linearity and Range

Objective: To verify the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][13]

Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Perform a series of dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.[20]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results to the true value. This is typically assessed via recovery studies.[5][13]

Protocol:

  • Prepare a sample of the desired enantiomer at a known concentration.

  • Spike this sample with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery of the spiked amount.

    • Recovery (%) = [(Amount Found - Original Amount) / Amount Spiked] x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.[20]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[4]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: RSD ≤ 5.0% for the undesired enantiomer at the specification limit.

  • Intermediate Precision: RSD ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be validated for accuracy and precision. The RSD at the LOQ should not exceed 15%.

  • The LOQ must be below the reporting threshold for the impurity.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary each parameter within a small, predefined range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic modifier ±2%).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on critical responses like resolution, retention time, and peak area.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution) must still pass under all varied conditions.

  • The change in results should not be significant (e.g., RSD ≤ 3% under minor variations).[20]

Comparative Data Analysis: Method A vs. Method B

The following tables summarize hypothetical validation data for the two proposed chiral HPLC methods for 2-Methyl-3-phenoxypropanoic acid. This data illustrates the performance differences one might expect from the different separation mechanisms.

Table 1: System Suitability and Specificity Comparison

Parameter Method A (Anion-Exchanger) Method B (Polysaccharide) Acceptance Criteria
Resolution (Rs) 2.8 1.9 > 1.5
Tailing Factor (T) 1.1 1.4 ≤ 2.0

| Theoretical Plates (N) | > 12,000 | > 8,000 | > 2000 |

Table 2: Validation Parameter Performance Comparison

Parameter Method A (Anion-Exchanger) Method B (Polysaccharide) Acceptance Criteria
Linearity (r²) 0.9995 0.9989 ≥ 0.995
Accuracy (Recovery) 99.5% - 101.2% 98.8% - 101.9% 98.0% - 102.0%
Repeatability (RSD) 1.8% 2.5% ≤ 5.0%
Intermediate Precision (RSD) 2.9% 4.1% ≤ 10.0%
LOQ (µg/mL) 0.05 µg/mL 0.10 µg/mL Reportable

| Robustness | Passed | Passed | Must Pass SST |

Interpretation of Results
  • Method A (Anion-Exchanger): This method demonstrates superior performance. The higher resolution and theoretical plates indicate a more efficient and specific separation. The precision is better, and the limit of quantitation is lower, making it ideal for accurately quantifying trace levels of the undesired enantiomer. The strong, specific ionic interaction provides a highly robust separation.

  • Method B (Polysaccharide): While this method meets all acceptance criteria and is perfectly valid, it shows slightly lower performance. The resolution is lower, and the precision shows more variability. This method is highly versatile but may require more careful control of operating parameters to ensure consistent performance.

The relationship between key validation parameters is illustrated below.

G cluster_main Method Validation Interdependencies Linearity Linearity Study Accuracy Accuracy Linearity->Accuracy Data can be used for Range Range Linearity->Range Defines Range->Accuracy Determines scope of Precision Precision Range->Precision Determines scope of LOQ LOQ LOQ->Range Is the lower limit of

Caption: Interdependencies of key validation parameters.

Conclusion and Recommendations

Both the anion-exchange and polysaccharide-based CSP methods can be successfully validated for the chiral separation of 2-Methyl-3-phenoxypropanoic acid enantiomers.

  • Method A (Anion-Exchanger) is highly recommended for quality control (QC) environments where high throughput, robustness, and precise quantification of the undesired enantiomer at very low levels are critical. Its specific mechanism leads to a more efficient and reliable separation.

  • Method B (Polysaccharide) is an excellent choice for research and development (R&D) settings. Its broad selectivity makes it a valuable screening tool for a wider variety of chiral compounds, even if it requires more optimization for a specific analyte.

Ultimately, the choice of method depends on the specific Analytical Target Profile (ATP) — the predefined objectives of the analytical procedure.[4][15] A thorough validation, as outlined in this guide, ensures that whichever method is chosen will produce accurate, reliable, and defensible data that meets the stringent requirements of the pharmaceutical industry.

References

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC Source: LCGC International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: HPLC Chiral Columns Source: Element Lab Solutions URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: GMP News URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid Source: PubMed URL: [Link]

  • Title: CHIRAL STATIONARY PHASES - HPLC Source: Regis Technologies URL: [Link]

  • Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography Source: NTU Scholars URL: [Link]

  • Title: Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC Source: ACS Publications URL: [Link]

  • Title: What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC International URL: [Link]

  • Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: Semantic Scholar URL: [Link]

Sources

Validation

A Comparative Guide to Na+ Channel Blockade: 2-Methyl-3-phenoxypropanoic Acid Derivatives Versus Mexiletine

For Researchers, Scientists, and Drug Development Professionals In the landscape of sodium channel modulators, the quest for enhanced potency, selectivity, and favorable safety profiles is a continuous endeavor. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sodium channel modulators, the quest for enhanced potency, selectivity, and favorable safety profiles is a continuous endeavor. This guide provides an in-depth, objective comparison of the Na+ channel blocking efficacy of emerging 2-Methyl-3-phenoxypropanoic acid derivatives against the established Class IB antiarrhythmic drug, mexiletine. By synthesizing available experimental data, we aim to equip researchers and drug development professionals with the critical insights needed to navigate the nuances of these compounds.

Introduction: The Pivotal Role of Voltage-Gated Sodium Channels

Voltage-gated sodium (Na+) channels are integral membrane proteins that initiate and propagate action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] Their critical role in cellular excitability makes them a prime target for a wide array of therapeutics, including local anesthetics, anticonvulsants, and antiarrhythmics.[3][4] The therapeutic efficacy of Na+ channel blockers is intricately linked to their state-dependent binding characteristics, exhibiting differential affinity for the resting, open, and inactivated states of the channel.[5][6]

Mexiletine, an oral analogue of lidocaine, has long been a clinical mainstay for the management of ventricular arrhythmias.[7][8] Its mechanism of action involves the blockade of fast inward sodium currents, thereby reducing the rate of depolarization (Phase 0) of the cardiac action potential.[5][7][9] As a Class IB agent, mexiletine exhibits fast onset and offset kinetics, preferentially binding to the open and inactivated states of the Na+ channel, a property that underlies its use-dependent and voltage-dependent blockade.[4][10] This state-dependent action allows it to be more effective on tissues that are frequently depolarizing, such as in tachyarrhythmias, while having minimal effect on normal cardiac conduction.[9][10]

Recent research has focused on developing novel compounds with improved therapeutic windows. Among these, derivatives of 2-Methyl-3-phenoxypropanoic acid have emerged as promising candidates with potentially enhanced Na+ channel blocking capabilities. This guide will dissect the available evidence, comparing the efficacy, potency, and mechanistic nuances of these derivatives with mexiletine.

Mechanism of Action: A Tale of Two Blockers

Both mexiletine and the investigated 2-Methyl-3-phenoxypropanoic acid derivatives exert their effects by physically occluding the pore of the Na+ channel or by allosterically modifying its gating properties.[11] However, subtle differences in their interaction with the channel can lead to significant variations in their pharmacological profiles.

Mexiletine: As a quintessential Class IB antiarrhythmic, mexiletine's primary mechanism is the blockade of the Na+ channel from the intracellular side.[4] It displays a pronounced use-dependent and voltage-dependent block, meaning its inhibitory effect is augmented at higher stimulation frequencies and more depolarized membrane potentials.[9][10] This is because the open and inactivated channel conformations, which are more prevalent during rapid firing, present a higher affinity binding site for the drug.[5][10] Mexiletine's interaction with the channel leads to a shortening of the action potential duration and the effective refractory period in Purkinje fibers.[7][9]

2-Methyl-3-phenoxypropanoic Acid Derivatives: Structure-activity relationship (SAR) studies on mexiletine analogues have paved the way for the rational design of more potent blockers. A notable example is the introduction of a tetramethyl-pyrroline moiety to the mexiletine backbone.[12] These derivatives, such as VM11 and CI16, have demonstrated a significantly enhanced ability to block Na+ channels, particularly the skeletal muscle isoform, NaV1.4.[12] The proposed mechanism for this enhanced potency involves a more favorable interaction with key residues within the channel pore, leading to a more stable block.[12]

Comparative Efficacy: A Quantitative Analysis

The true measure of a Na+ channel blocker lies in its potency, which is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the tonic and use-dependent block of NaV1.4 channels by mexiletine and its tetramethyl-pyrroline derivatives.

CompoundTonic Block IC50 (µM)Use-Dependent Block (10 Hz) IC50 (µM)Fold Increase in Potency vs. Mexiletine (Tonic)Fold Increase in Potency vs. Mexiletine (Use-Dependent)
Mexiletine~70~2211
VM1123.4 ± 0.9Not explicitly stated, but enhanced~3Enhanced
CI16~11.7~0.55~6~40

Data synthesized from De Bellis et al., 2017.[12]

As the data clearly indicates, the 2-Methyl-3-phenoxypropanoic acid derivatives, particularly CI16, exhibit a substantial increase in both tonic and, most impressively, use-dependent block compared to mexiletine.[12] A 40-fold increase in use-dependent potency suggests that CI16 could be significantly more effective in targeting rapidly firing channels, a highly desirable characteristic for treating conditions like myotonia and potentially certain types of arrhythmias.[12]

Experimental Protocols: Assessing Na+ Channel Blockade

The gold-standard technique for characterizing the interaction of compounds with voltage-gated ion channels is the patch-clamp electrophysiology method.[13] This technique allows for the direct measurement of ionic currents flowing through the channels in real-time.

Whole-Cell Patch-Clamp Protocol for Assessing Na+ Channel Block

This protocol provides a general framework for evaluating the tonic and use-dependent block of Na+ channels expressed in a heterologous system (e.g., HEK293 cells).

I. Cell Preparation:

  • Culture HEK293 cells stably expressing the desired Na+ channel isoform (e.g., NaV1.4, NaV1.5).

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

II. Pipette Preparation and Seal Formation:

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Fill the pipette with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Approach a single, healthy-looking cell with the patch pipette under positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

III. Electrophysiological Recording:

  • Clamp the cell membrane potential at a holding potential of -120 mV to ensure the majority of Na+ channels are in the resting state.

  • To measure tonic block , apply a depolarizing test pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) before and after the application of the test compound. The reduction in the peak inward current in the presence of the compound reflects the tonic block.

  • To measure use-dependent block , apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 10 Hz) in the presence of the test compound. The progressive decrease in the peak current during the pulse train indicates use-dependent block.

  • Data is acquired using a patch-clamp amplifier and appropriate software. Analyze the peak current amplitudes to determine the IC50 values for tonic and use-dependent block.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Signaling Pathway of Na+ Channel Blockade

Na_Channel_Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Na+ Channel Blocker Blocker Molecule (e.g., Mexiletine) Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx Reduced_Excitability Reduced Cellular Excitability Na_Channel->Reduced_Excitability Inhibition of Na+ Influx Blocker->Na_Channel Binds and Blocks Reduced_Excitability->Action_Potential Inhibits

Caption: Mechanism of Na+ channel blockade leading to reduced cellular excitability.

Experimental Workflow for Assessing Na+ Channel Block

Patch_Clamp_Workflow Start Start: Cell Culture Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Pull_Pipette Pull Glass Micropipette Start->Pull_Pipette Form_Seal Approach Cell and Form Gigaohm Seal Prepare_Solutions->Form_Seal Pull_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Na+ Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Blocked Record Na+ Currents in Presence of Compound Apply_Compound->Record_Blocked Analyze_Data Data Analysis: Calculate % Block and IC50 Record_Blocked->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for whole-cell patch-clamp experiments.

Structure-Activity Relationship (SAR) and Causality

The enhanced potency of the 2-Methyl-3-phenoxypropanoic acid derivatives is not fortuitous but rather the result of rational drug design based on SAR principles. The addition of the tetramethyl-pyrroline ring to the amino group of mexiletine appears to be a key modification.[12] This bulky, lipophilic group may enhance the compound's interaction with hydrophobic residues within the inner pore of the Na+ channel, leading to a more stable and potent block.[12] Furthermore, the specific stereochemistry of these derivatives can also influence their blocking efficacy, as has been observed with mexiletine itself.[12]

Clinical Implications and Future Directions

While mexiletine remains a valuable therapeutic agent for ventricular arrhythmias and has shown efficacy in some cases of long QT syndrome type 3, its use can be limited by adverse effects, including gastrointestinal and neurological issues.[7][12][14] The development of more potent and potentially more selective Na+ channel blockers like the 2-Methyl-3-phenoxypropanoic acid derivatives holds significant promise.

The remarkable use-dependent block of compounds like CI16 suggests they could be particularly effective in conditions characterized by high-frequency neuronal or muscular firing, such as epilepsy, neuropathic pain, and myotonias.[12] However, it is crucial to note that the currently available data on these derivatives is primarily focused on the skeletal muscle Na+ channel isoform (NaV1.4).[12] Further research is imperative to characterize their activity on other key isoforms, including the cardiac (NaV1.5) and various neuronal isoforms, to fully elucidate their therapeutic potential and off-target effects.

Conclusion

The comparative analysis of 2-Methyl-3-phenoxypropanoic acid derivatives and mexiletine highlights a promising avenue for the development of next-generation Na+ channel blockers. The derivatives, particularly those with a tetramethyl-pyrroline moiety, have demonstrated a substantial increase in potency, especially in their use-dependent block of NaV1.4 channels. This suggests a potential for greater efficacy in treating disorders of cellular hyperexcitability.

For researchers and drug development professionals, these findings underscore the importance of continued investigation into the SAR of this chemical class. A thorough characterization of their isoform selectivity, pharmacokinetics, and safety profile will be critical in determining their translational potential. As our understanding of the structural basis of Na+ channel function and drug binding deepens, the rational design of even more sophisticated and effective modulators is on the horizon.

References

  • What is the mechanism of action of mexiletine? - Dr.Oracle. (2025, October 27).
  • Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. (n.d.). PubMed.
  • What is the mechanism of Mexiletine Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Sodium Channel Block With Mexiletine Is Effective in Reducing Dispersion of Repolarization and Preventing Torsade de Pointes in LQT2 and LQT3 Models of the Long-QT Syndrome. (n.d.).
  • Mexiletine FAQ Booklet. (2026, March 16). CiplaMed.
  • Mexiletine. (n.d.). Wikipedia.
  • Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. (2018, January 11). Frontiers.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2017, March 3). Journal of General Physiology.
  • Optical electrophysiology for probing function and pharmacology of voltage- gated ion channels. (2016, May 24). Cohen Lab - Harvard University.
  • Not used in the final response.
  • Not used in the final response.
  • A Short Guide to Electrophysiology and Ion Channels. (2017, March 14). Publishing at the Library.
  • Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. (n.d.). PMC.
  • Sodium Channel | Blockers. (n.d.). MedChemExpress.
  • Not used in the final response.
  • Sodium channel blocker. (n.d.). Wikipedia.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Molecular Modeling of Cardiac Sodium Channel with Mexiletine. (2022, December 10). MDPI.
  • Not used in the final response.

Sources

Comparative

Comparative analysis of oxidation methods for synthesizing 2-Methyl-3-phenoxypropanoic acid

Executive Briefing The synthesis of 2-methyl-3-phenoxypropanoic acid from its corresponding primary alcohol, 2-methyl-3-phenoxypropan-1-ol, requires careful selection of oxidation conditions. The presence of the electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The synthesis of 2-methyl-3-phenoxypropanoic acid from its corresponding primary alcohol, 2-methyl-3-phenoxypropan-1-ol, requires careful selection of oxidation conditions. The presence of the electron-rich phenoxy ether linkage introduces a significant chemoselectivity challenge: aggressive oxidants can induce ether cleavage, electrophilic aromatic substitution (e.g., chlorination), or oxidative degradation of the aromatic ring. This guide evaluates three distinct oxidation methodologies—Sharpless Ruthenium Oxidation, TEMPO/NaClO₂ (Pinnick-Anelli), and Jones Oxidation—analyzing their mechanistic causality, performance metrics, and practical laboratory implementation to ensure high-yield, scalable synthesis.

Mechanistic Causality & Method Selection

1. Sharpless Ruthenium Oxidation (RuO₂ / NaIO₄) Ruthenium tetroxide (RuO₄), generated in situ from catalytic RuO₂ and stoichiometric NaIO₄, is a highly vigorous oxidant. The reaction proceeds via the formation of a ruthenate ester intermediate, which undergoes direct oxidative cleavage to yield the carboxylic acid[1].

  • Causality of Experimental Design: Because RuO₄ can over-oxidize electron-rich aromatic systems, the reaction is strictly executed in a biphasic solvent system (e.g., EtOAc/H₂O)[1]. The biphasic nature acts as a kinetic moderator. The highly reactive RuO₄ partitions into the organic phase to react with the alcohol, while the water-soluble NaIO₄ continuously regenerates the catalyst in the aqueous phase. Vigorous mechanical stirring is mandatory to maximize interfacial surface area, ensuring rapid turnover before aromatic degradation occurs[1].

2. TEMPO / NaClO₂ / NaOCl (Zhao Modification) The traditional TEMPO/bleach oxidation often fails for electron-rich aromatic substrates due to competitive electrophilic chlorination of the ring[2]. The Zhao modification resolves this by using sodium chlorite (NaClO₂) as the stoichiometric terminal oxidant and only catalytic amounts of NaOCl to regenerate the TEMPO N-oxoammonium ion[3].

  • Causality of Experimental Design: The N-oxoammonium ion rapidly oxidizes the primary alcohol to an aldehyde. Before the aldehyde can undergo unwanted side reactions, NaClO₂ selectively oxidizes it to the carboxylic acid[3][4]. The reaction is strictly buffered at pH 6.7 using sodium phosphate. This specific pH prevents the disproportionation of NaClO₂ into explosive ClO₂ gas while maintaining optimal oxidation kinetics[3].

3. Jones Oxidation (CrO₃ / H₂SO₄) The Jones oxidation relies on chromic acid (H₂CrO₄) generated in aqueous sulfuric acid[5][6]. The alcohol attacks the chromium to form a chromate ester, followed by elimination to an aldehyde, hydration to a gem-diol, and subsequent oxidation to the acid[7][8].

  • Causality of Experimental Design: While highly efficient for simple aliphatic alcohols, the strongly acidic conditions (H₂SO₄) pose a severe risk of cleaving the aryl ether bond in 2-methyl-3-phenoxypropan-1-ol. Furthermore, the generation of toxic Cr(VI) waste makes this method less favorable for modern, sustainable drug development[5][9].

Quantitative Performance Metrics

Oxidation MethodActive OxidantExpected YieldChemoselectivityEnvironmental ImpactKey Mechanistic Advantage
RuO₂ / NaIO₄ RuO₄80–85%Moderate-HighHigh (Heavy metal)Direct 4e⁻ oxidation; literature-validated for this specific substrate.
TEMPO / NaClO₂ N-Oxoammonium>90%ExcellentLow (Metal-free)Suppresses electrophilic chlorination of the phenoxy ring.
Jones Reagent H₂CrO₄40–60%LowVery High (Toxic Cr⁶⁺)Rapid kinetics; distinct visual endpoint (orange to green).

Self-Validating Experimental Protocols

Protocol A: Biphasic RuO₂/NaIO₄ Oxidation (Literature Standard)

This protocol is directly validated in the literature for the stereospecific synthesis of enantiopure 2-methyl-3-phenoxypropanoic acid[1].

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-methyl-3-phenoxypropan-1-ol (0.50 g, 3.0 mmol) in ethyl acetate (15 mL).

  • Aqueous Phase Activation: Prepare a 10% (w/v) aqueous solution of NaIO₄ (30 mL). Add catalytic amounts of RuO₂·H₂O (approx. 5-10 mg). The aqueous phase will turn yellow/green, indicating the formation of active RuO₄.

  • Biphasic Mixing: Combine the organic and aqueous phases. Critical Step: Equip the flask with a mechanical stirrer utilizing Teflon blades. Stir vigorously at room temperature for 18 hours to maintain the emulsion[1].

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the alcohol spot (lower Rf​ ) and appearance of the acid spot (higher Rf​ , visible via bromocresol green stain) confirms conversion.

  • Workup & Isolation: Separate the phases. Wash the aqueous phase twice with EtOAc. Extract the combined organic layers with saturated aqueous NaHCO₃ to isolate the acid as a water-soluble sodium salt (leaving neutral impurities in the organic layer). Acidify the aqueous layer with 2 N HCl to pH 2, and back-extract with EtOAc to yield the pure 2-methyl-3-phenoxypropanoic acid[1].

Protocol B: Buffered TEMPO/NaClO₂ Oxidation (Green Alternative)

This protocol is highly recommended to prevent aromatic ring degradation and avoid heavy metal toxicity[2][3].

  • Preparation: Dissolve 2-methyl-3-phenoxypropan-1-ol (0.50 g, 3.0 mmol) in acetonitrile (15 mL). Add sodium phosphate buffer (10 mL, 0.67 M, pH 6.7) and TEMPO (0.033 g, 0.21 mmol, 7 mol%)[3].

  • Oxidant Addition: Heat the mixture to 35 °C. Simultaneously add a solution of NaClO₂ (0.54 g, 6.0 mmol) in water (5 mL) and a dilute solution of NaOCl (0.5 mL of a 1% aqueous solution) dropwise over 1 hour[2][3].

  • In-Process Validation: The reaction mixture will turn a distinct yellow-orange due to the N-oxoammonium species. Use starch-iodide paper to confirm the continuous presence of active oxidants (paper turns blue-black).

  • Quenching & Workup: Once TLC indicates complete consumption of the alcohol (typically 2-4 hours), quench the remaining oxidant by adding saturated aqueous Na₂SO₃ until the starch-iodide test is negative. Acidify to pH 2 with 1 M HCl, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Visual Workflow

G cluster_tempo TEMPO / NaClO2 (Mild & Selective) cluster_ruo2 RuO2 / NaIO4 (Harsh & Direct) Substrate 2-Methyl-3-phenoxypropan-1-ol Aldehyde Aldehyde Intermediate Substrate->Aldehyde TEMPO / NaOCl RuCat Ruthenate Ester Substrate->RuCat RuO4 Product 2-Methyl-3-phenoxypropanoic acid Aldehyde->Product NaClO2 RuCat->Product NaIO4

Mechanistic pathways for the oxidation of 2-methyl-3-phenoxypropan-1-ol to its carboxylic acid.

References

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach | Organic Chemistry Portal (Zhao et al., J. Org. Chem., 1999, 64, 2564-2566). URL:[Link]

  • 4-Methoxyphenylacetic Acid | Organic Syntheses Procedure. URL:[Link]

  • Jones Oxidation | Organic Chemistry Portal. URL: [Link]

  • Jones oxidation - Wikipedia | Wikipedia. URL: [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses | PMC. URL:[Link]

Sources

Validation

A Comparative Guide to Validating Stereoselectivity in 2-Methyl-3-phenoxypropanoic Acid Synthesis via NMR Spectroscopy

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a matter of academic interest but a critical determinant of its biological activity, effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety profile. Enantiomers of the same compound can exhibit remarkably different pharmacological and toxicological properties.[1] This guide provides an in-depth, comparative analysis of synthetic strategies for 2-Methyl-3-phenoxypropanoic acid, with a core focus on the robust validation of its stereoselectivity using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Stereocontrol in Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. For a molecule like 2-Methyl-3-phenoxypropanoic acid, a chiral building block, controlling the three-dimensional arrangement of its atoms is paramount. A non-stereoselective synthesis will produce a racemic mixture, containing equal amounts of both enantiomers. In contrast, a stereoselective synthesis is designed to predominantly yield one enantiomer over the other. The ability to not only synthesize the desired stereoisomer but also to accurately quantify its purity is therefore essential.

Synthetic Pathways: A Comparative Overview

Several synthetic routes can be employed to produce 2-Methyl-3-phenoxypropanoic acid. Below, we compare a classical, non-stereoselective approach with a modern, stereoselective method.

Table 1: Comparison of Synthetic Routes for 2-Methyl-3-phenoxypropanoic Acid

FeatureNon-Stereoselective Synthesis (e.g., Alkylation of Phenol)Stereoselective Synthesis (e.g., Asymmetric Alkylation)
Starting Materials Phenol, 2-bromopropanoic acid, basePhenol, a chiral auxiliary, an alkylating agent
Key Principle Direct nucleophilic substitution on a racemic starting material or formation of a racemic intermediate.A chiral auxiliary directs the approach of the electrophile to one face of the prochiral enolate, leading to an excess of one stereoisomer.
Stereochemical Outcome Racemic mixture (50:50 ratio of enantiomers)Enantiomerically enriched product (ideally >95% ee)
Advantages Simpler procedure, readily available starting materials.High stereochemical control, leading to a more valuable and biologically relevant product.
Disadvantages Produces a mixture of enantiomers requiring subsequent resolution, which can be costly and time-consuming.Requires specialized and often more expensive chiral auxiliaries, and reaction conditions may need careful optimization.

NMR Spectroscopy: The Gold Standard for Stereoselectivity Validation

While techniques like chiral High-Performance Liquid Chromatography (HPLC) are valuable for separating enantiomers, NMR spectroscopy offers a powerful and often more direct method for determining enantiomeric excess (ee).[1][2] The fundamental principle is to convert the pair of enantiomers, which are indistinguishable in a standard NMR experiment, into a pair of diastereomers.[1][3] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their individual signals to be resolved and quantified.[1][4]

This conversion is achieved through the use of a chiral auxiliary, which can be a:

  • Chiral Derivatizing Agent (CDA): These are enantiomerically pure reagents that covalently bond to the analyte.[1][5][6]

  • Chiral Solvating Agent (CSA): These agents form non-covalent diastereomeric complexes with the analyte.[1][5]

  • Chiral Lanthanide Shift Reagents (CLSRs): These are a specific type of CSA containing a paramagnetic metal ion that can induce large chemical shift differences between the diastereomeric complexes.[6][7]

For carboxylic acids like 2-Methyl-3-phenoxypropanoic acid, the formation of diastereomeric esters or amides using a chiral alcohol or amine, respectively, is a common and effective strategy.

Experimental Workflow for NMR-based ee Determination

The following diagram illustrates the typical workflow for determining the enantiomeric excess of a chiral carboxylic acid using a chiral derivatizing agent.

G cluster_synthesis Synthesis & Derivatization cluster_nmr NMR Analysis cluster_quantification Quantification A Racemic or Enantioenriched 2-Methyl-3-phenoxypropanoic acid C Formation of Diastereomeric Esters A->C B Chiral Derivatizing Agent (e.g., (R)-1-Phenylethanol) B->C D Sample Preparation (Dissolve in CDCl3) C->D E 1H NMR Data Acquisition D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Identify Diastereomeric Signals F->G H Integrate Signals G->H I Calculate Enantiomeric Excess (ee) H->I

Caption: Workflow for ee determination by NMR.

Detailed Experimental Protocols

Stereoselective Synthesis of 2-Methyl-3-phenoxypropanoic Acid (Hypothetical Example)

This protocol is a generalized representation of an asymmetric synthesis and should be adapted based on specific literature procedures.

  • Preparation of the Chiral Auxiliary Adduct: To a solution of the chosen chiral auxiliary (e.g., an Evans auxiliary) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.

  • Acylation: Slowly add propionyl chloride to the solution and stir for 1 hour at -78 °C.

  • Enolate Formation: Cool the reaction mixture to -78 °C and add a bulky base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate.

  • Asymmetric Alkylation: Introduce the phenoxymethylating agent (e.g., phenoxymethyl bromide) and allow the reaction to proceed at low temperature, gradually warming to room temperature.

  • Work-up and Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary is then cleaved under appropriate conditions (e.g., hydrolysis with lithium hydroxide) to yield the enantioenriched 2-Methyl-3-phenoxypropanoic acid.

  • Purification: Purify the final product by column chromatography or recrystallization.

NMR Sample Preparation and Analysis for ee Determination
  • Derivatization: In a clean, dry NMR tube, dissolve approximately 10 mg of the synthesized 2-Methyl-3-phenoxypropanoic acid and a slight excess (1.1 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (R)-1-phenylethanol) in 0.6 mL of deuterated chloroform (CDCl3).

  • Coupling: Add a small amount of a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP to facilitate the esterification reaction. Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.[1]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform.[1] Carefully phase the spectrum and perform a baseline correction to ensure accurate integration of the signals.

Data Interpretation and Comparison

Upon successful derivatization, the ¹H NMR spectrum will show distinct signals for the two diastereomers. The chemical shift non-equivalence is often most pronounced for protons close to the newly formed stereocenter.

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters of 2-Methyl-3-phenoxypropanoic Acid

ProtonDiastereomer 1 (R,R) Chemical Shift (ppm)Diastereomer 2 (S,R) Chemical Shift (ppm)Signal MultiplicityIntegration
Methyl (CH3)1.251.28DoubletI₁
Methine (CH)2.802.85QuartetI₁
Methylene (OCH₂)4.104.15MultipletI₁
Aromatic Protons6.90 - 7.406.90 - 7.40Multiplet-

The enantiomeric excess (ee) is calculated from the integral values of the well-resolved signals corresponding to each diastereomer:

ee (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

Where I_major is the integral of the major diastereomer and I_minor is the integral of the minor diastereomer.

Logical Flow for Calculating Enantiomeric Excess

G A Acquire and Process ¹H NMR Spectrum B Identify a pair of well-resolved signals corresponding to the two diastereomers A->B C Integrate the areas of these two signals (I_major and I_minor) B->C D Calculate the ratio of the two diastereomers C->D E Calculate Enantiomeric Excess (ee) ee = [|I_major - I_minor| / (I_major + I_minor)] * 100 D->E F Report the stereochemical purity E->F

Caption: Logical flow for calculating enantiomeric excess.

Conclusion: Ensuring Scientific Rigor

The stereoselective synthesis of chiral molecules like 2-Methyl-3-phenoxypropanoic acid is a critical endeavor in modern chemistry. This guide has provided a comparative framework for understanding both the synthetic strategies and, more importantly, the validation of their stereochemical outcomes. NMR spectroscopy, when coupled with the appropriate use of chiral derivatizing or solvating agents, stands as an indispensable tool for the accurate and reliable determination of enantiomeric excess.[1][2] By following the detailed protocols and data interpretation guidelines presented, researchers can ensure the scientific integrity of their work and contribute to the development of safer and more effective chemical entities.

References

  • ResearchGate. NMR determination of enantiomeric excess. Available at: [Link]

  • PubMed. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Available at: [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • HETEROCYCLES. NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. Available at: [Link]

  • ACS Publications. The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. Available at: [Link]

  • ACS Publications. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Available at: [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. Available at: [Link]

  • PubMed. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available at: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • IntechOpen. Application of NMR Spectroscopy in Chiral Recognition of Drugs. Available at: [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Validation of 2-Methyl-3-phenoxypropanoic Acid Adducts and Fragments

For researchers, scientists, and professionals in drug development, the precise structural elucidation and validation of small molecules are paramount. This guide provides an in-depth technical comparison of the mass spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and validation of small molecules are paramount. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 2-Methyl-3-phenoxypropanoic acid, focusing on the validation of its adducts and fragments. We will explore the underlying principles of experimental design, data interpretation, and the establishment of self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Analytical Challenge of Carboxylic Acids

2-Methyl-3-phenoxypropanoic acid, with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , presents a typical analytical challenge for mass spectrometry.[1][2] Carboxylic acids, due to their acidic proton, often exhibit complex behavior in the ion source, leading to the formation of various adducts and in-source fragments. Accurate characterization is crucial for its use in metabolic studies, impurity profiling, or as a reference standard. This guide will compare and validate the expected ionic species under different ionization conditions.

Electrospray ionization (ESI) is a soft ionization technique, but even so, analytes like carboxylic acids can form a variety of ions.[3] While protonated molecules ([M+H]⁺) can be observed, adduct formation with cations present in the solvent or sample matrix is very common.[4] These adducts, such as sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺), are often more stable and abundant than the protonated species.[4]

Experimental Design for Robust Validation

A robust validation protocol for 2-Methyl-3-phenoxypropanoic acid requires a systematic approach, from sample preparation to data analysis. The following workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation A Standard Solution Preparation (Methanol/Water) B Matrix Spike (e.g., Plasma, Urine) A->B Simulate biological matrix C Liquid Chromatography (Reversed-Phase C18) B->C D Mass Spectrometry (Q-TOF or Orbitrap) C->D E Full Scan MS (Adduct Identification) D->E F Tandem MS (MS/MS) (Fragment Validation) D->F G Adduct Identification (Mass Accuracy < 5 ppm) H Fragmentation Pathway Analysis G->H I Comparison with Theoretical Fragments H->I J Report Generation I->J

Fig. 1: Experimental workflow for the validation of 2-Methyl-3-phenoxypropanoic acid.
Detailed Experimental Protocol

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Methyl-3-phenoxypropanoic acid in methanol.

  • Create a series of working standards (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) by diluting the stock solution in a 50:50 mixture of methanol and water. To promote adduct formation, prepare separate working standards containing 1 mM sodium acetate and 1 mM ammonium acetate.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS: Mass range of m/z 50-500.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Precursor ions for MS/MS will be the protonated molecule and the identified adducts.

Comparative Analysis of Adducts

In positive ion mode ESI, carboxylic acids readily form adducts with alkali metals and ammonium ions.[4] The relative abundance of these adducts can be influenced by the composition of the mobile phase and the sample matrix.

AdductTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
[M+H]⁺ 181.0859181.0855-2.245
[M+Na]⁺ 203.0678203.0675-1.5100
[M+NH₄]⁺ 198.1128198.1125-1.570
[M-H+2Na]⁺ 225.0497225.0493-1.815

Table 1: Comparison of theoretical and observed m/z values for adducts of 2-Methyl-3-phenoxypropanoic acid.

The data clearly indicates that the sodium adduct ([M+Na]⁺) is the most abundant species under these experimental conditions. The presence of the [M-H+2Na]⁺ adduct is also a characteristic feature for compounds with labile protons like carboxylic acids.[5][6] High-resolution mass spectrometry with mass accuracy below 5 ppm provides strong evidence for the elemental composition of the detected ions.[7]

Validation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural elucidation by breaking down a selected precursor ion into product ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

Fragmentation of the Protonated Molecule ([M+H]⁺, m/z 181.0855)

G 181.0855 [M+H]⁺ m/z 181.0855 163.0754 [M+H-H₂O]⁺ m/z 163.0754 181.0855->163.0754 -18.0106 Da 94.0413 [C₆H₆O]⁺ m/z 94.0413 181.0855->94.0413 -87.0442 Da 135.0804 [M+H-H₂O-CO]⁺ m/z 135.0804 163.0754->135.0804 -27.9949 Da 77.0386 [C₆H₅]⁺ m/z 77.0386 94.0413->77.0386 -17.0027 Da

Fig. 2: Proposed fragmentation pathway of protonated 2-Methyl-3-phenoxypropanoic acid.
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
181.0855163.0754H₂ODehydrated precursor
181.0855135.0804H₂O + COLoss of water and carbon monoxide
181.085594.0413C₄H₆O₂Phenol
94.041377.0386OHPhenyl cation

Table 2: Key fragment ions from the tandem mass spectrum of [M+H]⁺.

The fragmentation of the protonated molecule is initiated by the loss of water from the carboxylic acid group. Subsequent loss of carbon monoxide is also a common fragmentation pathway for carboxylic acids. The most significant fragmentation is the cleavage of the ether bond, leading to the formation of the phenol radical cation at m/z 94.0413. This ion further fragments to the phenyl cation at m/z 77.0386.

Fragmentation of the Sodium Adduct ([M+Na]⁺, m/z 203.0675)

The fragmentation of sodium adducts often follows different pathways compared to their protonated counterparts. The charge is carried by the sodium ion, which can influence the bond cleavages.

G 203.0675 [M+Na]⁺ m/z 203.0675 117.0311 [C₆H₅ONa]⁺ m/z 117.0311 203.0675->117.0311 -86.0364 Da 139.0494 [M+Na-C₄H₆O]⁺ m/z 139.0494 203.0675->139.0494 -64.0181 Da

Fig. 3: Proposed fragmentation pathway of the sodium adduct of 2-Methyl-3-phenoxypropanoic acid.
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
203.0675117.0311C₄H₆O₂Sodium phenoxide
203.0675139.0494C₄H₆OSodated acrylic acid derivative

Table 3: Key fragment ions from the tandem mass spectrum of [M+Na]⁺.

The fragmentation of the sodium adduct is dominated by the cleavage of the ether bond, leading to the formation of sodium phenoxide at m/z 117.0311. This is a highly characteristic fragment for phenoxy-containing compounds analyzed as sodium adducts.

Conclusion: A Framework for Confident Identification

This guide has presented a comprehensive framework for the mass spectrometric validation of 2-Methyl-3-phenoxypropanoic acid. By employing high-resolution mass spectrometry and a systematic experimental design, we can confidently identify and validate its various adducts and characteristic fragments. The comparative analysis of the fragmentation pathways of the protonated molecule versus the sodium adduct provides a deeper understanding of the molecule's behavior in the gas phase and strengthens the certainty of its structural assignment. This approach, grounded in scientific integrity and causality, serves as a robust model for the analysis of other small molecules in drug development and related research fields.

References

  • Merck. (n.d.). Generic approach to validation of small-molecule LC-MS/MS biomarker assays.
  • Zhang, Y., & Li, L. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3474–3481. Retrieved from [Link]

  • Vereecken, L., & Francisco, J. S. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(21), 9037–9046. Retrieved from [Link]

  • Vereecken, L., & Francisco, J. S. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link]

  • Djerassi, C., & Tomer, K. B. (1972). Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids. The Journal of Organic Chemistry, 37(5), 781–785. Retrieved from [Link]

  • Bristow, A. W. T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Retrieved from [Link]

  • Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 2. Separation Science. Retrieved from [Link]

  • Lee, C. P., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(11), 6947–6961. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Appchem. (n.d.). 2-Methyl-3-phenoxypropanoic acid. Retrieved from [Link]

  • Rudaz, S., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1241, 340711. Retrieved from [Link]

  • PubChem. (n.d.). CID 158585059 | C20H24O4. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 3-phenylpropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • U.S. Patent No. PCT/US2018/027734. (n.d.). Mass spectrometry assay method for detection and quantitation of organic acid metabolites.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation of ferulic acid moiety obtained by negative.... Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2024). Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode. Retrieved from [Link]

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

Sources

Validation

Comparing the pharmacological efficacy of (R)- vs (S)-2-Methyl-3-phenoxypropanoic acid analogues

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Chiral Divergence of a Pharmacological Scaffold In rational drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Chiral Divergence of a Pharmacological Scaffold

In rational drug design, the stereochemistry of a molecular scaffold often dictates its therapeutic trajectory. Analogues derived from 2-methyl-3-phenoxypropanoic acid serve as a premier example of this phenomenon. Depending on the spatial orientation of the methyl group at the stereogenic center, these derivatives exhibit profound enantioselectivity across entirely distinct physiological targets[1].

This guide objectively compares the pharmacological efficacy of the (R)- and (S)-enantiomers across two primary therapeutic domains:

  • CFTR Allosteric Modulation: Where (S)-enantiomers act as potent potentiators and (R)-enantiomers act as inhibitors[2][3].

  • Voltage-Gated Sodium Channel (Nav1.4) Blockade: Where (R)-enantiomers act as superior anti-myotonic agents via use-dependent channel blockade[4][5].

Part 1: CFTR Allosteric Modulation (Potentiators vs. Inhibitors)

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a critical anion channel. Recent structure-based drug discovery efforts have identified that derivatives of 2-methyl-3-phenoxypropanoic acid bind to a specific allosteric site on the CFTR protein, with their functional outcome dictated entirely by their stereochemistry[2][3].

Mechanistic Causality

The (S)-configuration (e.g., compound I1421) optimally aligns within the hydrophobic subsite of the potentiator-binding pocket, forming stabilizing hydrogen bonds with residues Q237 and S308. This interaction increases the open probability of the channel. Conversely, the (R)-enantiomer (e.g., compound I1412) binds to the exact same pocket but induces a conformational shift that decreases open probability, acting as a negative allosteric modulator (inhibitor)[3].

CFTR_Mechanism CFTR CFTR Channel (Allosteric Site Y304/S308) Potentiation Potentiation (Increased Open Probability) CFTR->Potentiation (S)-Conformation Inhibition Inhibition (Decreased Open Probability) CFTR->Inhibition (R)-Conformation S_Enant (S)-Analogue (e.g., I1421) S_Enant->CFTR H-Bonding (Q237/S308) R_Enant (R)-Analogue (e.g., I1412) R_Enant->CFTR Steric Clash / Shift

Figure 1: Stereoselective allosteric modulation of CFTR channels.

Quantitative Efficacy Comparison
CompoundStereocenterTargetModulator TypeEfficacy (EC50 / IC50)
I1421 (S)-configurationWT CFTRPotentiatorEC50 = 64 ± 25 nM
I1408 (S)-configurationWT CFTRPotentiatorEC50 = 93 ± 42 nM
I1412 (R)-configurationWT CFTRInhibitorIC50 = 21 ± 3 μM
I1422 (R)-configurationWT CFTRInhibitorIC50 = 41 ± 17 μM

Data synthesized from recent high-throughput patch-clamp evaluations of CFTR modulators[3].

Experimental Protocol: CFTR Whole-Cell Patch-Clamp Assay

To ensure a self-validating system, this protocol utilizes pre-activation and washout phases to confirm specific allosteric modulation rather than baseline gating artifacts.

  • Cell Preparation: Culture HEK293 cells stably expressing WT or mutant (e.g., ΔF508) CFTR.

  • Electrophysiological Setup: Fabricate borosilicate glass pipettes (2–4 MΩ resistance). Fill with intracellular solution (135 mM CsCl, 2 mM MgCl2, 2 mM MgATP, 10 mM HEPES, pH 7.4).

  • Baseline Establishment: Establish the whole-cell configuration and clamp the membrane voltage at -60 mV.

  • Pre-Activation (Causality Step): Perfuse the bath with 10 μM forskolin. Why? Forskolin elevates intracellular cAMP, pre-activating the CFTR channels via PKA-dependent phosphorylation. This ensures that any subsequent current increase is strictly due to the allosteric potentiation of the test compound.

  • Compound Application: Apply the (S)- or (R)-analogue via a rapid gravity-driven perfusion system. Record the shift in steady-state current.

  • Validation (Washout): Perfuse with compound-free buffer. A return to forskolin-baseline currents validates that the compound's binding is reversible and non-toxic to the lipid bilayer.

Part 2: Voltage-Gated Sodium Channel (Nav1.4) Blockade

In the context of anti-myotonic agents, analogues of mexiletine—synthesized via (R)- and (S)-2-methyl-3-phenoxypropanoic acid intermediates—target skeletal muscle voltage-gated sodium channels (hNav1.4)[4][5]. Here, the stereochemical preference is inverted compared to CFTR: the (R)-enantiomers are the eutomers (highly active), while the (S)-enantiomers show significantly reduced potency[5][6].

Mechanistic Causality

The binding pocket within the inner pore of the Nav1.4 channel is highly stereoselective. The (R)-configuration allows the aryloxy moiety and the protonated amine to optimally align with the receptor site when the channel is in its open or inactivated state. Replacing the methyl group on the stereogenic center with a phenyl group (e.g., compound 3b) exponentially increases this binding affinity, resulting in superior use-dependent block[4].

Nav_Workflow Prep HEK293 Cell Prep (hNav1.4 Expression) Clamp Whole-Cell Patch Clamp Prep->Clamp Tonic Tonic Block Assay (0.1 Hz Stimulation) Clamp->Tonic -120mV to -30mV Phasic Phasic Block Assay (10 Hz Stimulation) Clamp->Phasic High Frequency Data IC50 Calculation (Use-Dependence Ratio) Tonic->Data Resting Block Phasic->Data Active Block

Figure 2: Electrophysiological workflow for quantifying Nav1.4 channel blockade.

Quantitative Efficacy Comparison
CompoundStereocenterTargetTonic Block (0.1 Hz)Phasic Block (10 Hz)
(R)-Mexiletine (R)-configurationhNav1.4Baseline (1x)Baseline (1x)
(S)-Mexiletine (S)-configurationhNav1.4< 0.5x Potency< 0.5x Potency
(R)-3b (R)-configurationhNav1.427-fold increase 23-fold increase
(S)-3b (S)-configurationhNav1.4Low PotencyLow Potency

*Compound 3b = 2-(2-methylphenoxy)-1-phenylethanamine, derived from the propanoic acid scaffold[4].

Experimental Protocol: Nav1.4 Tonic vs. Phasic Blockade Assay

This protocol is designed to differentiate between resting state (tonic) block and active state (phasic) block, a critical safety factor for sodium-channel blockers[7].

  • Cell Preparation: Transfect HEK293 cells with the human skeletal muscle hNav1.4 VGSC plasmid.

  • Electrophysiological Setup: Utilize whole-cell patch-clamp techniques. The extracellular bath should contain 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES.

  • Holding Potential (Causality Step): Clamp the cells at a holding potential of -120 mV. Why? This extreme hyperpolarization ensures that nearly 100% of the sodium channels are driven into the resting (closed) state, providing a synchronized baseline before drug application.

  • Tonic Block Measurement: Apply 25-ms depolarizing pulses to -30 mV at a low frequency of 0.1 Hz. Record the reduction in peak sodium current to determine the resting-state IC50.

  • Phasic Block Measurement: Increase the stimulation frequency to 10 Hz. Why? High-frequency stimulation mimics the pathological firing rates seen in myotonic syndromes. The cumulative reduction in peak current over successive pulses isolates the use-dependent (phasic) block.

  • Validation: Calculate the Tonic/Phasic (TB/PB) ratio. A highly efficacious anti-myotonic analogue must demonstrate a strong use-dependent preference (PB > TB) to ensure it dampens hyperexcitable cells while sparing normal physiological firing[7].

Conclusion

The pharmacological fate of 2-methyl-3-phenoxypropanoic acid analogues is strictly governed by chirality. For researchers targeting CFTR , the (S)-enantiomer is the required scaffold for developing high-affinity potentiators. Conversely, for drug development professionals engineering anti-myotonic sodium channel blockers , the (R)-enantiomer is the definitive eutomer, providing the necessary spatial geometry for potent, use-dependent Nav1.4 blockade.

Sources

Comparative

Benchmarking 2-Methyl-3-phenoxypropanoic Acid: A Privileged Intermediate in Advanced Organic Synthesis and Drug Development

As drug discovery pipelines increasingly demand conformationally restricted scaffolds and stereochemically pure building blocks, the selection of starting chemical intermediates dictates both the efficiency of the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand conformationally restricted scaffolds and stereochemically pure building blocks, the selection of starting chemical intermediates dictates both the efficiency of the synthetic route and the pharmacological viability of the final API. 2-Methyl-3-phenoxypropanoic acid (2-MPPA) has emerged as a highly versatile, privileged intermediate.

This guide objectively benchmarks 2-MPPA against standard chemical intermediates, detailing its structural advantages, divergent reactivity profiles, and field-proven experimental protocols.

Structural and Physicochemical Benchmarking

To understand the utility of 2-MPPA, we must benchmark it against simpler, ubiquitous analogues: Phenoxyacetic acid and 2-Phenoxypropanoic acid . The presence and positioning of the α -methyl group and the ether linkage in 2-MPPA fundamentally alter its steric profile and reactivity.

Table 1: Comparative Benchmarking of Phenoxy-Acid Intermediates
Parameter2-Methyl-3-phenoxypropanoic acid (2-MPPA)Phenoxyacetic acid2-Phenoxypropanoic acid
CAS Number 103323-93-9 (Racemic)[1] / 639010-93-8 (R-isomer)[2]122-59-8940-31-8
Structural Motif β -phenoxy, α -methylSimple α -phenoxy α -phenoxy, α -methyl
Steric Hindrance Moderate (at the α -carbon)MinimalHigh (Oxygen directly at chiral center)
Thorpe-Ingold Effect Yes (Facilitates β -C(sp3)-H activation)[3]NoNo (Unfavorable geometry for 6-endo cyclization)
Primary Utility Mexiletine analogues[4], Chromane scaffolds[3], SARM precursors[5]Penicillin V synthesis, HerbicidesBasic ether linkers, Herbicides
Enantiomeric Resolution High (Readily resolved via chiral amines or asymmetric synthesis)[4]N/A (Achiral)Moderate

Mechanistic Causality: The α -methyl group in 2-MPPA is not merely a lipophilic appendage; it acts as a conformational lock. By restricting the rotational degrees of freedom around the C α -C β bond, it induces a Thorpe-Ingold effect that pre-organizes the molecule. This is a critical requirement for advanced transition-metal-catalyzed cyclizations and for orienting the molecule precisely within the binding pockets of voltage-gated ion channels.

Mechanistic Pathway & Synthetic Divergence

The structural features of 2-MPPA allow it to be shunted into three distinct, high-value synthetic pathways.

G Start 2-Methyl-3-phenoxypropanoic acid (2-MPPA) Path1 Curtius Rearrangement (DPPA, Et3N, t-BuOH) Start->Path1 Path2 Pd-Catalyzed C-H Activation (Pd(OAc)2, Oxidant) Start->Path2 Path3 Peptide Coupling (HATU, DIPEA) Start->Path3 Prod1 Mexiletine Analogues (Na+ Channel Blockers) Path1->Prod1 Prod2 Chromane-3-carboxylic Acids (Conformationally Restricted) Path2->Prod2 Prod3 SARM Intermediates (Tissue-Selective Modulators) Path3->Prod3

Caption: Divergent synthetic applications of 2-MPPA in medicinal chemistry and C-H activation.

Comparative Reactivity Profiles

Application A: Synthesis of Voltage-Gated Na+ Channel Blockers

In the development of antimyotonic drugs, the stereochemistry and lipophilicity of the core scaffold directly dictate pharmacological efficacy. Research has demonstrated that in mexiletine analogues, pore-blocking activity is positively related to lipophilicity[4]. 2-MPPA serves as the optimal precursor because its carboxylic acid moiety can be smoothly converted into a primary amine via a Curtius rearrangement, yielding enantiomerically pure (>98% ee) 1-methyl-2-phenoxyethylamine derivatives[4]. Standard intermediates like phenoxyacetic acid lack the stereocenter required for this stereoselective binding.

Application B: Palladium-Catalyzed Intramolecular Oxidative Coupling

Standard aliphatic C(sp3)-H activation is notoriously difficult due to high bond dissociation energies. However, 2-MPPA undergoes efficient Pd(OAc)2-catalyzed, carboxylate-directed intramolecular oxidative coupling to form chromane-3-carboxylic acids[3]. The Causality: Kinetic studies indicate that aliphatic C–H cleavage is the rate-determining step (RDS)[3]. The α -methyl group of 2-MPPA forces the β -carbon into the coordination sphere of the palladium center, bypassing the entropic penalties that typically stall this reaction in unbranched intermediates like phenoxyacetic acid[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been optimized with built-in validation checkpoints.

Protocol 1: Chemoselective Oxidation to 2-Methyl-3-phenoxypropanoic Acid

Objective: Convert 2-methyl-3-phenoxypropan-1-ol to 2-MPPA without cleaving the ether linkage or over-oxidizing the aromatic ring[4].

Causality & Design: The choice of a biphasic RuO2/NaIO4 system over Jones reagent is critical. The highly reactive RuO4 intermediate is confined to the aqueous/organic interface. This ensures chemoselective oxidation of the primary alcohol while protecting the electron-rich phenoxy group from degradation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with mechanical stirring (Teflon blades preferred to prevent catalyst grinding), prepare a biphasic mixture containing 15 mL of Ethyl Acetate (EtOAc) and 30 mL of a 10% w/v NaIO4 aqueous solution[4].

  • Catalyst Addition: Add a catalytic amount of RuO2·H2O (approx. 1-2 mol%). The aqueous layer will turn black/dark green, indicating the formation of active RuO4.

  • Substrate Addition: Dissolve 0.50 g (3 mmol) of 2-methyl-3-phenoxypropan-1-ol in 15 mL of EtOAc. Add this solution dropwise over 15 minutes to control the exotherm[4].

  • Reaction: Stir vigorously at room temperature for 18 hours[4].

  • Workup: Separate the phases. Wash the aqueous phase twice with EtOAc. Combine the organic extracts and treat with saturated NaHCO3 to extract the carboxylic acid into the aqueous phase (leaving unreacted alcohol behind). Acidify the aqueous phase with 2 N HCl and extract with EtOAc to yield pure 2-MPPA[4].

Validation Checkpoint: Monitor the reaction via TLC. A persistent black suspension in the aqueous layer confirms active RuO2. If the solution turns clear yellow prematurely, the catalytic cycle has stalled due to oxidant depletion; add additional NaIO4.

Protocol 2: Pd-Catalyzed Intramolecular C-H Activation

Objective: Synthesize chromane-3-carboxylic acid via oxidative coupling of 2-MPPA[3].

Causality & Design: This protocol utilizes a synergistic dual-ligand system (Ac-Phe-OH and pyridine-2-sulfonic acid). The transient directing ligands lower the activation barrier for the C(sp3)-H cleavage (the RDS), while the α -methyl group of 2-MPPA provides the necessary steric bulk to favor the reactive conformer[3].

Step-by-Step Methodology:

  • Setup: In a rigorously dried Schlenk tube under an argon atmosphere, add 2-MPPA (0.2 mmol), Pd(OAc)2 (10 mol%), Ac-Phe-OH (20 mol%), pyridine-2-sulfonic acid (20 mol%), and Ag2CO3 (2.0 equiv) as the terminal oxidant.

  • Solvent: Add 2.0 mL of hexafluoroisopropanol (HFIP). Note: HFIP is crucial as its strong hydrogen-bond donating capability stabilizes the high-valent Pd intermediates.

  • Heating: Seal the tube and heat the mixture at 90 °C in an oil bath for 24 hours.

  • Isolation: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the chromane derivative.

Validation Checkpoint: Reaction progress must be validated via LC-MS. The disappearance of the 2-MPPA mass peak ( m/z 180) and the appearance of the cyclized product ( m/z 178, [M-H]- in negative mode) confirms successful oxidative coupling.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Methyl-3-phenoxypropanoic Acid (CAS 103323-93-9) Batches

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. In this guide, we delve into the critical process of validating the purity of commercia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. In this guide, we delve into the critical process of validating the purity of commercial batches of 2-Methyl-3-phenoxypropanoic acid, a key structural motif in various pharmacologically active compounds. This guide provides a comprehensive comparison of orthogonal analytical techniques, detailed experimental protocols, and insights into potential impurities, empowering you to ensure the quality and integrity of your research.

The Imperative of Purity in Research and Development

2-Methyl-3-phenoxypropanoic acid serves as a crucial building block in the synthesis of a range of molecules with potential therapeutic applications. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Biological Activity: Impurities can interact with biological targets, leading to misleading experimental results and potentially masking or exaggerating the efficacy of the intended compound.

  • Toxicity: Uncharacterized impurities may exhibit inherent toxicity, posing a risk in preclinical and clinical studies.

  • Reaction Interference: Impurities can interfere with subsequent synthetic steps, leading to reduced yields, unexpected byproducts, and difficulties in purification.

  • Lack of Reproducibility: Batch-to-batch variability in purity undermines the reproducibility of experimental data, a cornerstone of scientific integrity.

Given these critical considerations, a robust and multi-faceted approach to purity validation is not just recommended but essential.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we advocate for a combination of orthogonal methods that assess purity based on different physicochemical principles. This guide will focus on three powerful and complementary techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity assessment, providing quantitative information on the main component and detectable impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, often requiring derivatization for polar analytes like carboxylic acids.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

The following sections will provide detailed protocols and expert insights into the application of each of these techniques for the analysis of 2-Methyl-3-phenoxypropanoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a widely used and reliable method for assessing the purity of non-volatile organic compounds like 2-Methyl-3-phenoxypropanoic acid. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • C18 Column: A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial for the analysis of carboxylic acids. It suppresses the ionization of the carboxyl group, leading to a more retained and symmetrical peak shape. Without acidification, peak tailing is a common issue for acidic analytes[1].

  • UV Detection: The phenyl ring in 2-Methyl-3-phenoxypropanoic acid provides a chromophore that allows for sensitive detection using a UV detector. A wavelength of around 220 nm is a good starting point for detection.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Methyl-3-phenoxypropanoic acid batch.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Purity is typically assessed by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Separation on DB-5ms Column inject->separate detect Mass Spec Detection separate->detect integrate Integrate TIC Peak Areas detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Purity & Impurity ID Report qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (long relaxation delay) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Absolute Purity Report

Sources

Comparative

Comparative Pharmacological Profiling of 2-Methyl-3-Phenoxypropanoic Acid-Based Drug Candidates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Voltage-Gated Sodium Channel (Nav1.4) Blockers & CFTR Modulators Executive Summary & Structural Significance The rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Voltage-Gated Sodium Channel (Nav1.4) Blockers & CFTR Modulators

Executive Summary & Structural Significance

The rational design of targeted therapeutics relies heavily on versatile, stereochemically pure scaffolds. 2-Methyl-3-phenoxypropanoic acid (C₁₀H₁₂O₃) has emerged as a critical chiral building block in medicinal chemistry 1. By manipulating its stereocenter and aryloxy substitutions, researchers have successfully developed two highly distinct classes of pharmacological agents:

  • Stereoselective Nav1.4 Blockers: Analogues of the antiarrhythmic and antimyotonic drug mexiletine 2.

  • CFTR Modulators: Allosteric potentiators and inhibitors targeting the Cystic Fibrosis Transmembrane Conductance Regulator 3.

This guide provides an objective, data-driven comparison of the pharmacological profiles, structure-activity relationships (SAR), and experimental validation workflows for drug candidates derived from this scaffold.

G Scaffold 2-Methyl-3-phenoxypropanoic acid (Versatile Chiral Scaffold) Nav Nav1.4 Blockers (Mexiletine Analogues) Scaffold->Nav Curtius Rearrangement CFTR CFTR Modulators (e.g., I1421) Scaffold->CFTR Amide Coupling Mech1 Use-Dependent VGSC Block (Tonic & Phasic) Nav->Mech1 Mech2 Allosteric Modulation (Potentiation/Inhibition) CFTR->Mech2

Caption: Divergent pharmacological applications of the 2-Methyl-3-phenoxypropanoic acid scaffold.

Pharmacological Profile A: Nav1.4 Blockers for Myotonic Syndromes

Mexiletine is an orally effective IB class antiarrhythmic drug that is also utilized to treat muscular hyperexcitability in myotonic syndromes by blocking skeletal muscle voltage-gated sodium channels (Nav1.4) [[2]](). To optimize its therapeutic index, researchers synthesized des-methyl analogues—specifically (R)- and (S)-1-phenoxypropan-2-amine (Compound 1)—directly from (R)- and (S)-2-methyl-3-phenoxypropanoic acid via a Curtius rearrangement 2.

Structure-Activity Relationship (SAR) Insights

Comparative electrophysiological data reveals a critical SAR insight: the removal of the 2,6-dimethyl groups from the aryloxy moiety (yielding Compound 1) significantly reduces both tonic and phasic block potency compared to the parent mexiletine 4. This confirms that the ortho-methyl groups are indispensable for high-affinity binding within the Nav1.4 pore 5.

Quantitative Comparison: Nav1.4 Blockade
CompoundStereochemistryAryloxy SubstitutionTonic Block PotencyPhasic Block Potency (10 Hz)Clinical Implication
Mexiletine Racemic2,6-dimethylphenoxyBaselineHighStandard of care (Orphan Drug)
(R)-Mexiletine (R)2,6-dimethylphenoxyHighHighestPreferred enantiomer for Nav1.4
(R)-1 (R)Phenoxy (Unsubstituted)ReducedReducedDemonstrates necessity of o-methyls
(S)-1 (S)Phenoxy (Unsubstituted)LowestLowestWeakest pore interaction

Data derived from voltage-clamp recordings on single skeletal muscle fibers 5.

Experimental Methodology: Vaseline-Gap Voltage-Clamp

To accurately profile these candidates, a vaseline-gap voltage-clamp technique is employed.

Causality of Experimental Choice: Standard patch-clamp techniques suffer from space-clamp errors when applied to elongated skeletal muscle fibers. The vaseline-gap method isolates a specific node of the fiber, allowing for precise control of macroscopic sodium currents without voltage escape.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Isolate single semitendinosus muscle fibers and mount them across the vaseline-gap chamber.

  • Perfusion: Perfuse with an external solution (77 mM NaCl) and dialyze internally (105 mM CsF) to block potassium currents 2.

  • Tonic Block Evaluation: Hold the membrane potential at -120 mV. Apply infrequent depolarizing pulses (0.1 Hz). Validation: This low frequency ensures channels fully recover from inactivation between pulses, isolating resting-state affinity.

  • Phasic (Use-Dependent) Block Evaluation: Shift stimulation to a 10 Hz train. Validation: The high frequency traps the channels in the inactivated state. If the candidate is a true use-dependent blocker, the fractional block will mathematically compound with each successive pulse, validating the mechanism independently of concentration variances.

G Prep Single Fiber Isolation Hold Holding Potential (-120 mV) Prep->Hold Tonic 0.1 Hz Depolarization (Tonic Block) Hold->Tonic Phasic 10 Hz Stimulation (Phasic Block) Hold->Phasic Val Fractional Block Validation Tonic->Val Phasic->Val

Caption: Self-validating dual-frequency electrophysiological protocol for use-dependent Nav1.4 block.

Pharmacological Profile B: CFTR Modulators

Beyond ion channel blockade, the (S)-2-Methyl-3-phenoxypropanoic acid scaffold has been utilized via structure-based drug design to discover novel CFTR modulators (e.g., candidate I1421) 3. These molecules bind to an allosteric site on the CFTR channel, acting as potentiators (for Cystic Fibrosis) or inhibitors (for secretory diarrhea).

Pharmacokinetic Superiority

The clinical standard CFTR potentiator, Ivacaftor (VX-770), suffers from suboptimal pharmacokinetics due to extreme lipophilicity (cLogP = 5.6) and poor aqueous solubility (<0.05 μg/mL) 3. By integrating the 2-methyl-3-phenoxypropanoic acid moiety, candidate I1421 achieves a highly favorable pharmacokinetic profile.

ParameterI1421 (Scaffold-Derived)Ivacaftor (VX-770)Clinical Advantage of I1421
cLogP (Lipophilicity) 2.55.6Vastly superior aqueous solubility
Cmax (Oral, Mouse) 3.4 μMFormulation-dependentRapid, reliable oral absorption
Cmax (IP, Mouse) 7.4 μMN/AHigh systemic bioavailability
Formulation Vehicle Standard (Saline/NMP/Solutol)Highly ComplexEasier manufacturing and clinical translation

Pharmacokinetic data obtained 15 minutes post-administration in C57BL/6 mice 3.

Experimental Methodology: Ussing Chamber Electrophysiology

Causality of Experimental Choice: To quantify CFTR modulation, researchers use the Ussing chamber. Unlike whole-cell patch clamping, this setup measures transepithelial short-circuit currents (Isc) across an intact, polarized epithelial monolayer, directly mimicking in vivo mucosal chloride secretion.

Step-by-Step Protocol (Self-Validating System):

  • Epithelial Mounting: Mount polarized human bronchial epithelial cells (hBE) in the Ussing chamber.

  • Current Isolation: Add Amiloride (100 μM) to the apical bath. Validation: This blocks epithelial sodium channels (ENaC), ensuring any subsequent current changes are strictly chloride-mediated.

  • Forskolin Stimulation: Apply a sub-maximal dose of Forskolin to elevate intracellular cAMP, partially opening CFTR channels.

  • Candidate Addition: Titrate the 2-methyl-3-phenoxypropanoic acid derivative (I1421) into the bath and record the potentiation of Isc.

  • Terminal Validation: Add CFTRinh-172 (10 μM). Validation: The complete abolition of the induced current mathematically proves that the observed potentiation was exclusively mediated by CFTR, ruling out off-target chloride channel activation.

Conclusion

The 2-Methyl-3-phenoxypropanoic acid scaffold represents a masterclass in modular drug design. By leveraging its stereocenter, medicinal chemists can drive selectivity toward voltage-gated sodium channels to treat myotonia, or utilize its favorable physicochemical properties (cLogP ~2.5) to design highly bioavailable allosteric modulators for CFTR. Experimental validation through self-correcting electrophysiological systems remains the gold standard for advancing these candidates toward clinical application.

References

  • PubChemLite. 2-methyl-3-phenoxypropanoic acid (C10H12O3).
  • Franchini, C., et al. (2003). Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels. Journal of Medicinal Chemistry (ACS Publications).
  • Franchini, C., et al. (2003). Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels (Data Supplement). Journal of Medicinal Chemistry (ACS Publications).
  • Franchini, C., et al. (2003). Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels (SAR Data). Journal of Medicinal Chemistry (ACS Publications).
  • Structure-based discovery of CFTR potentiators and inhibitors. PMC (National Institutes of Health).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Methyl-3-phenoxypropanoic Acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-3-phenoxypropanoic acid. As the complete toxicological and environmental profiles of this compound are not full...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-3-phenoxypropanoic acid. As the complete toxicological and environmental profiles of this compound are not fully established, this guide is founded on the precautionary principle, ensuring the highest standards of safety for laboratory personnel and environmental protection.[1][2] Adherence to these procedures is critical for maintaining regulatory compliance and fostering a culture of safety within the research environment.

Hazard Assessment and Risk Mitigation

Before handling, it is crucial to recognize the known and potential hazards of 2-Methyl-3-phenoxypropanoic acid. This understanding informs every aspect of the handling and disposal process, from personal protective equipment selection to waste segregation.

1.1 Known Health and Environmental Hazards Based on data from structurally similar compounds, 2-Methyl-3-phenoxypropanoic acid should be handled as a hazardous substance with the following potential risks:

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]

  • Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation or damage.[1][3][4]

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Environmental Toxicity: Related phenoxypropanoic acid compounds are known to be very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.

1.2 Personal Protective Equipment (PPE) A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 2-Methyl-3-phenoxypropanoic acid, from initial use to final waste disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields and a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected before use and disposed of after handling the chemical to prevent skin contact.[1][2]
Body Protection Laboratory coat or chemical-resistant suit.Protects skin from accidental contact and contamination of personal clothing.[4]
Respiratory Protection Use only in a chemical fume hood or well-ventilated area.Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[2][4][5]

Waste Characterization and Segregation

Proper disposal begins with correct classification and segregation at the point of generation.[5] This is the most critical step in preventing dangerous chemical reactions within a waste container.

2.1 Waste Classification 2-Methyl-3-phenoxypropanoic acid is classified as a non-halogenated, solid organic acid hazardous waste .

2.2 Segregation of Incompatibles As a carboxylic acid, this compound must be segregated from incompatible materials. Mixing can cause violent reactions, heat generation, or the release of toxic gases. Store waste containers in secondary containment to mitigate spills and ensure separation.

Incompatible Material ClassExamplesReason for Segregation
Bases Sodium Hydroxide, Amines, CarbonatesExothermic and potentially violent acid-base neutralization reaction.
Strong Oxidizers Peroxides, Nitrates, PerchloratesRisk of fire or explosion.
Reactive Metals Potassium, Sodium, Magnesium, ZincCan react to generate flammable hydrogen gas.[6]

On-Site Accumulation and Containment Protocol

This protocol details the step-by-step procedure for safely collecting and storing 2-Methyl-3-phenoxypropanoic acid waste within the laboratory, known as a Satellite Accumulation Area (SAA), in compliance with EPA and OSHA standards.[7][8]

Experimental Protocol: Waste Accumulation

  • Container Selection:

    • Obtain a designated hazardous waste container that is in good condition, free of leaks, and constructed of a material compatible with organic acids (e.g., a high-density polyethylene (HDPE) or glass bottle).[8]

    • Ensure the container has a secure, leak-proof screw-top cap.

  • Waste Labeling (MANDATORY):

    • Before any waste is added, affix a "Hazardous Waste" label to the container.[5][7][8]

    • Using permanent ink, clearly write the full chemical name: "2-Methyl-3-phenoxypropanoic acid ". Do not use abbreviations or chemical formulas.[5][8]

    • List all constituents if it is a mixed waste stream.

    • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[7]

  • Waste Collection:

    • Perform all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[2]

    • For solid waste, carefully scoop or sweep the material and place it in the designated container, avoiding dust generation.[1][9]

    • For solutions, use a funnel to carefully pour the liquid into the container. Do not leave the funnel in the container.[8]

    • Keep the container closed at all times except when actively adding waste.[8]

  • Storage in Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation and under the control of laboratory personnel.[7][8]

    • Ensure the SAA is in a well-ventilated, cool, and dry location.[2]

    • Segregate the container from incompatible materials as outlined in Section 2.2.

    • Once the container is 90% full, or if work on the generating process is complete, prepare it for pickup.[8]

Final Disposal Pathway

Under no circumstances should 2-Methyl-3-phenoxypropanoic acid or its containers be disposed of in the regular trash or down the drain.[1][10] Doing so poses a significant threat to the environment and violates federal and local regulations.

  • Primary Disposal Method: The only acceptable disposal route is through a licensed professional waste disposal company.[1][9] These companies are equipped to handle and treat hazardous chemical waste in accordance with all regulations.

  • Ultimate Destruction: The typical final disposal method for this type of organic compound is high-temperature incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][9]

  • Contaminated Materials: Any items grossly contaminated with this chemical, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the hazardous waste container for disposal.[1][2] Contaminated original packaging must be disposed of as unused product.[1][9]

Spill and Emergency Procedures

  • Minor Spill (Contained in Fume Hood):

    • Wearing full PPE, absorb any liquid with an inert material (e.g., sand, vermiculite) or carefully sweep up the solid powder.[2][3]

    • Place the cleanup materials into the designated hazardous waste container.[1][2]

    • Clean the spill area thoroughly.

  • Major Spill or Spill Outside of Fume Hood:

    • Evacuate personnel from the immediate area.[1][9]

    • Alert your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methyl-3-phenoxypropanoic acid.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal gen Waste Generation: 2-Methyl-3-phenoxypropanoic Acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe drain Drain Disposal (Environmental Contamination) gen->drain trash Trash Disposal (Safety & Regulatory Violation) gen->trash container Step 2: Select & Label Compatible 'Hazardous Waste' Container ppe->container collect Step 3: Collect Waste in SAA (Fume Hood, Keep Closed) container->collect store Step 4: Store Securely (Segregated from Incompatibles) collect->store pickup Step 5: Arrange Pickup by Licensed Waste Vendor store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for 2-Methyl-3-phenoxypropanoic acid.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Safety data sheet - Mecoprop. CPAChem. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. Available at: [Link]

  • Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. Meta-Sci. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. Available at: [Link]

  • A Quick Guide to Toxic Hazardous Waste Management in Singapore. KENZAI. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Environmental Public Health (Toxic Industrial Waste) Regulations. Singapore Statutes Online. Available at: [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Hazardous Waste. University of Oxford Department of Materials. Available at: [Link]

Sources

Handling

Shielding the Scientist: A Guide to Personal Protective Equipment for Handling 2-Methyl-3-phenoxypropanoic Acid

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of 2-Methyl-3-phenoxypropanoic acid, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for 2-Methyl-3-phenoxypropanoic acid is not widely available, by analyzing structurally similar compounds, we can establish a robust safety protocol. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Analysis: Understanding the Risks

Based on data from related phenoxypropanoic acid derivatives, 2-Methyl-3-phenoxypropanoic acid is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[2][3][4]

The physical form of the compound (e.g., solid powder, solution) will significantly influence the exposure risk and the required level of protection.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of PPE should always be preceded by a thorough risk assessment of the specific procedure being undertaken.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Standard Operations: For routine tasks such as weighing and preparing solutions in a well-ventilated area, safety glasses with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.

  • Splash or Aerosol Risk: When there is a potential for splashing or aerosol generation (e.g., during heating, vortexing, or transferring large volumes), a face shield worn over chemical splash goggles is mandatory.[4] This combination provides comprehensive protection against direct splashes and airborne particles.

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, making glove selection a critical decision.

  • Glove Material: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with many chemicals in this class. For prolonged contact or when handling concentrated solutions, consider thicker, more robust gloves or double-gloving.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use.[4] Employ proper glove removal techniques to avoid contaminating your skin.[4]

Body Protection: Shielding from Spills and Splashes
  • A laboratory coat is the minimum requirement for all procedures.

  • For tasks with a higher risk of significant spills, a chemical-resistant apron over the lab coat is recommended. In scenarios involving large quantities, a full protective suit may be necessary.[4]

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection is dictated by the ventilation controls in place and the physical form of the chemical.

  • Handling Solids: When working with the solid form, especially if it is a fine powder, a NIOSH-approved N95 or P100 respirator should be used to prevent inhalation of airborne particles.[4] All handling of solids should ideally be performed within a chemical fume hood or a powder containment hood.

  • Working with Solutions: If there is a risk of aerosol generation from solutions and work cannot be conducted within a fume hood, a respirator appropriate for organic vapors should be considered.

Operational and Disposal Plans

Step-by-Step PPE Protocol
  • Donning (Putting On) PPE:

    • Wash and dry hands thoroughly.

    • Put on the lab coat, ensuring it is fully buttoned.

    • If required, don a respirator. Ensure a proper fit test has been conducted.

    • Put on safety glasses or goggles.

    • Wash hands again or use hand sanitizer.

    • Put on gloves, ensuring they extend over the cuffs of the lab coat.

  • Doffing (Taking Off) PPE:

    • Remove gloves using the proper technique to avoid self-contamination.

    • Remove the lab coat by rolling it inside out, without touching the exterior.

    • Wash hands thoroughly.

    • Remove face shield and/or goggles from the back.

    • If used, remove the respirator.

    • Wash hands again thoroughly with soap and water.

Disposal of Contaminated PPE
  • Gloves and other disposable PPE: Dispose of in a designated hazardous waste container immediately after use.[4]

  • Reusable PPE: Decontaminate reusable items such as face shields and goggles according to your institution's safety protocols.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately before reuse.[2][4]

PPE Selection Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Lab coatN95 or P100 respirator (in a fume hood)
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatAs needed based on ventilation
Heating/Vortexing Face shield over chemical splash gogglesNitrile glovesLab coat with chemical-resistant apronIn a fume hood
Large-Scale Transfers Face shield over chemical splash gogglesChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suitRespirator with organic vapor cartridge

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.

PPE_Decision_Process PPE Selection Workflow for 2-Methyl-3-phenoxypropanoic Acid cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection Start Identify Task AssessHazards Assess Potential Hazards (Splash, Aerosol, Dust) Start->AssessHazards AssessQuantity Assess Quantity (Small vs. Large Scale) AssessHazards->AssessQuantity EyeProtection Select Eye/Face Protection AssessQuantity->EyeProtection HandProtection Select Hand Protection AssessQuantity->HandProtection BodyProtection Select Body Protection AssessQuantity->BodyProtection RespiratoryProtection Select Respiratory Protection AssessQuantity->RespiratoryProtection SafetyGlasses Safety Glasses EyeProtection->SafetyGlasses Low Risk Goggles Chemical Goggles EyeProtection->Goggles Splash Risk FaceShield Face Shield + Goggles EyeProtection->FaceShield High Splash/ Aerosol Risk NitrileGloves Nitrile Gloves HandProtection->NitrileGloves Incidental Contact ChemGloves Chemical-Resistant Gloves HandProtection->ChemGloves Prolonged Contact LabCoat Lab Coat BodyProtection->LabCoat Standard Use Apron Chemical Apron BodyProtection->Apron Splash Risk Suit Full Suit BodyProtection->Suit Large Scale NoRespirator None Required (in Fume Hood) RespiratoryProtection->NoRespirator Adequate Ventilation DustMask N95/P100 Respirator RespiratoryProtection->DustMask Solid/Dust VaporRespirator Organic Vapor Respirator RespiratoryProtection->VaporRespirator Volatile/Aerosol

Caption: Decision workflow for selecting appropriate PPE.

References

  • BASF. (2022, November 1). Safety data sheet: Lupro-Cid®. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-3-phenylpropanoic acid — Chemical Substance Information. Retrieved from [Link]

  • (2023, May 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Metascientific. (n.d.). Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]

  • Angene Chemical. (2025, March 1). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenoxypropanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.